molecular formula C8H9BFNO4 B1461898 (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid CAS No. 874289-58-4

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B1461898
CAS No.: 874289-58-4
M. Wt: 212.97 g/mol
InChI Key: BICVNGATAFRLPE-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is an organoborane compound belonging to the class of boronic acids, which are characterized by a carbon-boron bond and are widely recognized as versatile intermediates and building blocks in synthetic organic chemistry . A primary application of this compound is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura borylation (Suzuki coupling), where it acts as a key partner to construct biaryl and other carbon-carbon bonds essential for developing complex organic molecules, including active pharmaceutical ingredients (APIs) . The structure of this boronic acid, featuring both the reactive boronic acid group and the methoxycarbamoyl substituent on a fluorinated aromatic ring, makes it a valuable synthon for introducing specific functional groups into target molecules. Beyond Suzuki coupling, boronic acids can participate in other transformative reactions such as the Chan-Lam coupling for carbon-heteroatom bond formation and can be used in conjugate additions . They also play a role in supramolecular chemistry due to their ability to form reversible complexes with diols and other Lewis bases, which is exploited in the development of sensors for saccharides and other biological molecules . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. As a boronic acid, it may cause skin and serious eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

[2-fluoro-5-(methoxycarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICVNGATAFRLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660206
Record name [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid
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Molecular Weight

212.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-58-4
Record name [2-Fluoro-5-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid
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Foundational & Exploratory

A Technical Guide to (2-Fluoro-5-(carbamoyl)phenyl)boronic Acids: Synthesis, Application, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial searches for "(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid" did not yield a specific, well-documented CAS number or discrete dataset. However, the closely related analog, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS: 874289-40-4) , is well-documented and commercially available. The synthesis, chemical behavior, and applications of this analog are highly representative of the broader class of (2-Fluoro-5-(alkoxy/alkylcarbamoyl)phenyl)boronic acids. Therefore, this guide will focus on the technical details of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid as an authoritative proxy to provide robust, verifiable, and practical information for researchers in drug development.

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a sophisticated chemical intermediate designed for precision and versatility in organic synthesis, particularly within drug discovery programs. Its structure is not a random assortment of functionalities; rather, it is an engineered scaffold where each component—the boronic acid, the fluorine atom, and the methylcarbamoyl group—serves a strategic purpose.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its utility, serving as the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, especially for creating biaryl and heteroaryl structures that form the core of many modern pharmaceuticals.[1][2]

  • The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the boronic acid has profound effects. Fluorine's high electronegativity can modulate the pKa of the boronic acid and influence the electronic properties of the aromatic ring. In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity by altering lipophilicity and forming specific interactions with biological targets.[3][4][5] The ortho-positioning can also influence the rate and selectivity of the cross-coupling reaction.[6]

  • The Meta-Methylcarbamoyl Group: The amide group at the 5-position provides a rigid conformational element and a site for crucial hydrogen bonding interactions (both donor and acceptor). This is critical for molecular recognition, enabling the final compound to bind with high specificity to enzyme active sites or protein receptors.

This guide provides an in-depth look at the properties, synthesis, and application of this key building block, offering field-proven protocols for its use in a research setting.

Physicochemical and Handling Data

Proper handling and storage are critical for maintaining the integrity of boronic acids, which can be susceptible to dehydration to form boroxines or degradation under harsh conditions. The data below pertains to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid .

PropertyValueSource(s)
CAS Number 874289-40-4[7][8][9]
Molecular Formula C₈H₉BFNO₃[7][8]
Molecular Weight 196.97 g/mol [7][8]
Typical Purity ≥98%[7][8]
Appearance White to off-white solidGeneric
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[7]

Synthesis Pathway: A Logic-Driven Approach

The synthesis of aryl boronic acids is a well-established field. A common and logical pathway to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid involves a multi-step sequence starting from a readily available precursor. The causality behind this synthetic choice is rooted in achieving high regioselectivity and functional group tolerance.

A plausible synthetic route begins with 3-Bromo-4-fluorobenzoic acid.

  • Amide Formation: The initial step is the conversion of the carboxylic acid to the corresponding methyl amide. This is a standard transformation, often achieved using a coupling agent like thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then readily reacts with methylamine. This step is performed first to install the key carbamoyl moiety.

  • Directed Ortho-Metalation and Borylation: This is the most critical step. The fluorine and amide groups on the ring direct the regioselective installation of the boronic acid. The aromatic ring is treated with a strong base, such as n-Butyllithium (n-BuLi), at very low temperatures (-78°C) to prevent side reactions. The base abstracts the most acidic proton on the ring, which is the one located between the directing fluoro and bromo groups. This creates a highly reactive aryllithium intermediate.

  • Electrophilic Quench: The aryllithium species is then "quenched" by adding a boron electrophile, typically triisopropyl borate (B(O-iPr)₃). This forms a boronate ester intermediate.

  • Hydrolysis: Finally, acidic workup (e.g., with aqueous HCl) hydrolyzes the boronate ester to yield the final (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid product.

G cluster_0 A 3-Bromo-4-fluorobenzoic acid B 3-Bromo-4-fluoro-N-methylbenzamide A->B 1. SOCl₂ 2. Methylamine (CH₃NH₂) C Boronate Ester Intermediate B->C 1. n-BuLi, THF, -78°C 2. Triisopropyl borate D (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid C->D Acidic Workup (e.g., HCl aq.) caption Figure 1. Plausible synthetic workflow for the target boronic acid.

Figure 1. Plausible synthetic workflow for the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(aryl)-C(aryl) or C(aryl)-C(heteroaryl) bond.[1][2] This reaction is indispensable in pharmaceutical development for synthesizing complex molecular architectures.

Mechanism & Causality: The reaction proceeds via a catalytic cycle involving a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (R₂-X), forming a Pd(II) complex.

  • Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R₁) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the step where the boronic acid reagent enters the cycle.

  • Reductive Elimination: The two organic groups (R₁ and R₂) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R₁-R₂) and regenerating the active Pd(0) catalyst to continue the cycle.

The choice of base, solvent, and palladium ligand is critical and must be optimized for specific substrates, as unstable boronic acids can be prone to decomposition (protodeboronation) under overly harsh basic conditions.[6][10]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R₂-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Biaryl R₁-Pd(II)L₂-R₂ PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RE_label Reductive Elimination PdII_Biaryl->RE_label OA_label Oxidative Addition OA_label->PdII_Aryl Product Product (R₁-R₂) RE_label->Product TM_label Transmetalation TM_label->PdII_Biaryl ArylHalide Aryl Halide (R₂-X) ArylHalide->OA_label BoronicAcid Boronic Acid (R₁-B(OH)₂) + Base BoronicAcid->TM_label caption Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocols

The following protocols are presented as robust starting points for researchers. They include inherent checks and balances to validate the outcome.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol details a representative coupling reaction. The success is validated by monitoring the disappearance of starting materials and the appearance of the product via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To synthesize 2'-Fluoro-5'-(methylcarbamoyl)-[1,1'-biphenyl]-3-carbonitrile.

Materials:

  • (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.0 eq)

  • 3-Bromobenzonitrile (1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (e.g., 197 mg, 1.0 mmol).

  • Reagent Addition: Add 3-bromobenzonitrile (191 mg, 1.05 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Causality: The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species for transmetalation.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Causality: Washing removes the base, inorganic salts, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Quality Control and Characterization

This protocol ensures the identity and purity of the starting material or the final product.

Objective: To confirm the structure and assess the purity of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.

A. ¹H NMR Spectroscopy:

  • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquire a ¹H NMR spectrum.

  • Validation: The spectrum should show distinct aromatic proton signals consistent with the substitution pattern. The methyl group of the amide should appear as a singlet or doublet (due to coupling with the N-H proton), and the amide N-H and boronic acid -OH protons will be visible as broad singlets. The integration of the peaks should correspond to the number of protons.

B. LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject onto a C18 reverse-phase HPLC column.

  • Validation: The chromatogram should show a single major peak, indicating high purity. The mass spectrum should show a prominent ion corresponding to the expected mass of the molecule ([M+H]⁺ or [M-H]⁻).

Expected Analytical Data for CAS 874289-40-4
¹H NMR (DMSO-d₆, 400 MHz) Aromatic protons (δ ≈ 7.5-8.2 ppm), Amide NH (δ ≈ 8.5 ppm, broad), Methyl CH₃ (δ ≈ 2.8 ppm), Boronic acid OH (δ ≈ 8.3 ppm, very broad).
LC-MS (ESI+) Expected m/z: 198.07 for [C₈H₉BFNO₃ + H]⁺.

Conclusion

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid and its analogs are powerful, precision-engineered tools for medicinal chemists. The strategic combination of a reactive boronic acid handle, a property-modulating fluorine atom, and a conformationally-directing amide group makes this reagent a high-value building block for constructing novel, complex molecules. Understanding the causality behind its synthesis and application, particularly in the robust Suzuki-Miyaura cross-coupling reaction, empowers researchers to accelerate the design and development of next-generation therapeutics. The protocols and data provided in this guide serve as a validated foundation for the successful application of this versatile compound in the laboratory.

References

  • Lead Sciences. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. [Link]

  • Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • dos Santos, J. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Kumar, A. et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals, 16(11), 1548. [Link]

  • Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Crysdot LLC. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. [Link]

  • Ritter, T. et al. (2022). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Nature. [Link]

  • Puxi (Shanghai) Biotechnology Co., Ltd. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid. [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling Mechanism. [Link]

  • DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]

  • PubChem. 2-Fluorophenylboronic acid. [Link]

Sources

A Technical Guide to (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid: Synthesis, Application, and Handling for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, a specialized building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will explore its fundamental physicochemical properties, present a detailed, field-proven protocol for its synthesis and characterization, and contextualize its primary application within the framework of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms and safety protocols. This document is designed to serve as a practical and authoritative resource, enabling scientists to effectively utilize this reagent in the development of novel therapeutics.

Introduction: The Role of Substituted Phenylboronic Acids in Modern Drug Discovery

Since their initial synthesis in 1860, boronic acids have evolved into indispensable tools for synthetic chemists.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, elevated boronic acids to a cornerstone of modern medicinal chemistry for forming crucial carbon-carbon bonds.[2][3] This impact was formally recognized with the 2010 Nobel Prize in Chemistry.[2]

The compound this compound is a highly functionalized reagent designed for specific applications in drug development. Its utility stems from the unique combination of its three core components:

  • The Boronic Acid Group: This moiety is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of biaryl structures common in pharmacologically active molecules.[1]

  • The Fluoro Substituent: The fluorine atom at the ortho-position significantly modulates the electronic properties of the phenyl ring. Its strong electron-withdrawing nature can influence reaction kinetics and, more importantly, alter the pharmacokinetic and pharmacodynamic properties of the final compound, often enhancing metabolic stability or binding affinity.

  • The Methoxycarbamoyl Group: This functional group at the meta-position provides a site for hydrogen bonding interactions, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors. Its presence allows for the introduction of a specific vector for interaction within a binding pocket.

This guide will provide the technical foundation necessary to leverage the unique synthetic potential of this valuable reagent.

Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the first step toward its successful application. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₉BFNO₄Calculated
Molecular Weight 212.97 g/mol Calculated
CAS Number Not explicitly found; similar compounds exist-
Canonical SMILES CONC(=O)C1=CC(=C(C=C1)F)B(O)O-
Physical Form Expected to be a solid at room temperatureInferred

Synthesis and Characterization

The synthesis of functionalized phenylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective strategy is the directed ortho-metalation followed by borylation.

Synthetic Strategy

The proposed synthesis begins with a commercially available precursor, which is halogenated to provide a handle for lithium-halogen exchange. This powerful technique generates a nucleophilic aryl lithium species that can then react with a trialkyl borate ester. Subsequent acidic hydrolysis yields the final boronic acid product. This method is chosen for its high regioselectivity and functional group tolerance under cryogenic conditions.

Detailed Experimental Protocol

Reaction: Synthesis of this compound from 1-bromo-2-fluoro-5-(methoxycarbamoyl)benzene.

Materials:

  • 1-bromo-2-fluoro-5-(methoxycarbamoyl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Protocol:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-2-fluoro-5-(methoxycarbamoyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material (approx. 0.2 M concentration).

  • Cryogenic Cooling: The flask is cooled to -78 °C using an acetone/dry ice bath. This low temperature is critical to prevent side reactions and ensure the stability of the aryl lithium intermediate.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour. Successful lithiation is the pivotal step, creating the reactive nucleophile.

  • Borylation: Triisopropyl borate (1.5 eq) is added dropwise, again maintaining a temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours, then allowed to slowly warm to room temperature overnight. The borate ester acts as the electrophilic source of boron.

  • Aqueous Workup (Hydrolysis): The reaction is quenched by the slow addition of 1 M HCl (2.0 eq) at 0 °C. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the borate ester to the boronic acid.

  • Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A 1. Dissolve Precursor in Anhydrous THF B 2. Cool to -78 °C under Nitrogen A->B C 3. Add n-BuLi (Lithiation) B->C D 4. Add Triisopropyl Borate (Borylation) C->D E 5. Quench with 1M HCl (Hydrolysis) D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, Concentrate, and Purify F->G Product Final Product: (2-Fluoro-5-(methoxycarbamoyl) -phenyl)boronic acid G->Product

Caption: High-level workflow for the synthesis of the title compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

  • ¹H and ¹³C NMR: Will confirm the chemical structure and proton/carbon environments.

  • ¹⁹F NMR: Will show a characteristic signal for the fluorine atom, confirming its presence and electronic environment.

  • ¹¹B NMR: Will confirm the presence of the boronic acid group, typically showing a broad signal.[4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Will confirm the molecular weight and assess the purity of the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid's phenyl ring and an organo(pseudo)halide, offering a robust method for constructing complex molecular architectures.[2]

Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium catalyst. While intricate, the generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is base-activated; the base reacts with the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.[5] There is ongoing debate about the exact mechanism, with evidence supporting both a "boronate pathway" and an "oxo-palladium pathway".[5][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Mechanistic Cycle Diagram

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (Organohalide) RX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction: Coupling of this compound with an aryl bromide.

  • Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The excess boronic acid is used to drive the reaction to completion.

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or DMF). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes. Oxygen can deactivate the palladium catalyst, leading to side reactions like homocoupling.[2]

  • Heating: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify the product using column chromatography.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general guidelines for phenylboronic acids apply.

Hazard Identification

Based on analogous compounds, this compound should be handled as a potentially hazardous substance.

Hazard ClassDescriptionPrecautionary Statement
Acute Toxicity (Oral) May be harmful if swallowed.[7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Skin Irritation May cause skin irritation.Wear protective gloves. Wash skin thoroughly after handling.
Eye Irritation May cause serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves before use.[7]

    • Eye Protection: Use safety glasses with side shields or goggles.

    • Lab Coat: A standard lab coat should be worn to protect from skin contact.

Storage Recommendations

Boronic acids can be sensitive to moisture and air. Proper storage is essential to maintain their integrity.

  • Container: Store in a tightly closed container.

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Conditions: Keep in a cool, dry, and well-ventilated place. Refrigeration (2-8 °C) is often advised.[9]

Conclusion

This compound is a sophisticated and highly valuable building block for medicinal chemists. Its carefully designed substitution pattern provides a unique combination of reactivity and functionality, enabling the synthesis of complex biaryl structures with tailored properties for drug discovery programs. By understanding its synthesis, the mechanistic principles of its application in Suzuki-Miyaura coupling, and the necessary safety protocols, researchers can effectively and safely harness the full potential of this powerful synthetic tool.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • PubChem. 2-Fluorophenylboronic acid. [Link]

  • Gomes, P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]

  • Universum. 5-Fluoro-2-methoxyphenylboronic acid. [Link]

  • MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. [Link]

  • MySkinRecipes. (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Phenylboronic acid. [Link]

  • Zhang, M., et al. (2014). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

  • ResearchGate. Synthesis of boronic acid 11. Reaction conditions. [Link]

  • Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]

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An In-depth Technical Guide to (2-Fluoro-5-(carbamoyl)phenyl)boronic Acids for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: Publicly available data for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is limited. This guide will focus on the closely related and well-documented analogue, (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS: 874289-40-4) . The substitution of a methyl for a methoxy group on the carbamoyl nitrogen results in a structurally similar compound, and its physical, chemical, and reactivity data provide a robust and scientifically sound proxy for researchers. All data presented herein pertains to the methyl analogue unless otherwise specified.

Introduction: A Versatile Building Block in Modern Chemistry

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a multifunctional aromatic organoboron compound. Its strategic placement of a boronic acid group, a fluorine atom, and a methylcarbamoyl moiety on a phenyl ring makes it a highly valuable reagent in synthetic organic chemistry and drug discovery. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the amide functionality provides a key hydrogen bonding motif. This guide offers a comprehensive overview of its properties, reactivity, and practical applications for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

The utility of a synthetic building block is fundamentally dictated by its physical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements.

PropertyValueSource(s)
CAS Number 874289-40-4[1][2][3]
Molecular Formula C₈H₉BFNO₃[1][3]
Molecular Weight 196.97 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 174-176 °C
Solubility Soluble in most polar organic solvents (e.g., DMSO, DMF, Methanol)[4]
Purity Typically ≥98%[1][3]
SMILES O=C(C1=CC=C(F)C(B(O)O)=C1)NC[2]

Table 1: Key Physical and Chemical Identifiers.

Molecular Structure and Reactivity

The compound's reactivity is a direct consequence of its molecular architecture. The interplay between the electron-withdrawing fluorine, the resonance-capable carbamoyl group, and the electrophilic boron center defines its chemical behavior.

G BoronicAcid 3 x Ar-B(OH)₂ (Monomer) H2O_loss - 3 H₂O BoronicAcid->H2O_loss Boroxine Boroxine (Trimeric Anhydride) H2O_gain + 3 H₂O Boroxine->H2O_gain H2O_loss->Boroxine H2O_gain->BoronicAcid

Caption: Reversible dehydration of boronic acid to its boroxine form.

Key Chemical Reactions

The primary utility of this molecule stems from its participation in carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The boronic acid serves as the organoboron nucleophile, which, after activation with a base, transfers its aryl group to a palladium center. This palladium complex then couples with an organohalide (or triflate) to form a new biaryl C-C bond. [4][5]The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of its components. [5][6]

Synthesis and Purification

Understanding the synthesis of this reagent provides insight into potential impurities and informs purification strategies.

General Synthetic Approach

Substituted phenylboronic acids are commonly prepared via a Grignard reaction or metal-halogen exchange followed by borylation. [4][7][8][9]

  • Starting Material: The synthesis would typically begin with a di-halogenated benzene derivative, such as 1-bromo-2-fluoro-5-iodobenzene.

  • Amidation: The iodine is selectively converted to the methylcarbamoyl group via a palladium-catalyzed carbonylation in the presence of methylamine.

  • Grignard Formation/Borylation: The remaining bromine atom is converted to a Grignard reagent using magnesium metal. This highly reactive organometallic species is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures (-80 to 0 °C). [7][9]4. Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield the final (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.

Purification

The primary method for purifying arylboronic acids is recrystallization from an appropriate solvent system. The choice of solvent depends on the specific impurities. A common alternative is to perform an acid-base extraction. The boronic acid can be dissolved in an organic solvent and extracted into an aqueous base. The aqueous layer is then washed with fresh organic solvent to remove non-acidic impurities before being re-acidified to precipitate the pure boronic acid, which is collected by filtration.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization may be required for specific substrates.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling reaction between (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid and an aryl bromide.

Materials:

  • (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 eq), and the base (2.5 eq).

  • In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the reaction solvent until a homogeneous catalyst solution is formed.

  • Add the solvent mixture to the flask containing the solids, followed by the catalyst solution.

  • Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. [10]5. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification s1 Combine Ar-Br (1 eq), Boronic Acid (1.2 eq), Base s2 Add Solvent & Catalyst (e.g., Pd(OAc)₂/PPh₃) s1->s2 r1 Heat under Inert Atmosphere (80-100°C) s2->r1 r2 Monitor by TLC / LC-MS r1->r2 w1 Cool & Dilute (EtOAc / H₂O) r2->w1 w2 Aqueous Wash & Extraction w1->w2 w3 Dry & Concentrate w2->w3 p1 Purify via Column Chromatography w3->p1

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

Proper laboratory safety practices are paramount when handling this reagent.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [11]It may also be harmful if swallowed. [4][12]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. [13]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling. [12]* First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [13] * Skin: Wash off with soap and plenty of water. Remove contaminated clothing. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [11] * Ingestion: Rinse mouth with water and consult a physician. [12]

Conclusion

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a sophisticated and powerful tool for synthetic chemists. Its well-defined physical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling, make it an indispensable building block for constructing complex molecular architectures. By understanding its stability, handling requirements, and reaction protocols, researchers can effectively leverage this reagent to advance projects in medicinal chemistry, materials science, and beyond.

References

A comprehensive list of sources compiled to support the claims and protocols within this guide.

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(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Executive Summary

This compound is a specialized arylboronic acid with significant potential as a building block in medicinal chemistry and drug discovery.[1][2] Its utility in pivotal synthetic reactions, such as the Suzuki-Miyaura cross-coupling, is fundamentally governed by its solubility profile in various solvent systems.[1][3] While specific quantitative solubility data for this exact compound is not extensively published, this guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility. By synthesizing data from analogous phenylboronic acid derivatives, this document elucidates the key physicochemical principles that dictate solubility and presents a robust, field-proven methodology for its empirical measurement. This guide is intended to empower researchers, scientists, and drug development professionals with the expertise to effectively handle and deploy this valuable reagent in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Boronic acids and their derivatives are cornerstones of modern organic synthesis, largely due to their role in palladium-catalyzed cross-coupling reactions that enable the efficient formation of carbon-carbon bonds.[1][3] The title compound, this compound, is a highly functionalized reagent of interest in pharmaceutical discovery.[4] Its structural features are strategically significant:

  • The boronic acid moiety is the reactive center for cross-coupling reactions.

  • The fluoro substituent can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving pharmacokinetic profiles in drug candidates.[1]

  • The methoxycarbamoyl group offers an additional point for diversification or interaction with biological targets.

A thorough understanding of this compound's solubility is not merely a matter of convenience; it is a prerequisite for successful reaction design, optimization, purification, and formulation. Inconsistent solubility can lead to poor reaction kinetics, low yields, and challenges in downstream processing. This guide provides the foundational knowledge required to mitigate these risks.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 874289-40-4[5]
Molecular Formula C8H9BFNO4[5]
Molecular Weight 212.97 g/mol [5]
Appearance Typically a solidN/A

Fundamental Principles Governing Arylboronic Acid Solubility

The solubility of any arylboronic acid is a complex interplay of factors related to its solid-state properties (crystal lattice energy) and its interactions with the solvent. For substituted phenylboronic acids, the nature and position of the substituents are critical.

The Role of the Solvent

The polarity of the solvent and its ability to form hydrogen bonds are paramount.

  • Polar Protic Solvents (e.g., Water, Methanol): The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents. However, aqueous solubility is profoundly influenced by pH.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Diethyl Ether): These solvents can accept hydrogen bonds from the boronic acid's -OH groups. Ethers and ketones, in particular, are often excellent solvents for phenylboronic acids.[6][7]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Phenylboronic acids generally exhibit very low solubility in nonpolar hydrocarbon solvents due to the high polarity of the B(OH)₂ group.[6][7]

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents offer moderate solubility for many phenylboronic acids.[6]

The Critical Influence of pH on Aqueous Solubility

In aqueous media, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. This equilibrium is pH-dependent.[8] The formation of the charged boronate species at higher pH levels dramatically increases water solubility.[9][10] This property is crucial not only for solubility but also for the interaction of boronic acids with diols, a principle widely used in sensors and bioconjugation.[8][11]

Caption: pH-dependent equilibrium of boronic acids.

The Complication of Boroxine Formation

A unique characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic trimetic anhydrides known as boroxines.[3][12] Boroxines are generally less soluble than their corresponding monomeric acids and can complicate solubility measurements and synthetic reactions.[9][12] This equilibrium between the acid and the boroxine is an important consideration during experimental design.

Predicted Solubility Profile

Based on the principles discussed and data from structurally related fluorinated and substituted phenylboronic acids, a qualitative solubility profile for this compound can be predicted. The presence of polar fluoro and methoxycarbamoyl groups suggests a higher affinity for polar solvents compared to unsubstituted phenylboronic acid.

Table 2: Predicted Qualitative Solubility of this compound
Solvent ClassExample SolventsPredicted SolubilityRationale
Ethers THF, Diethyl EtherHighPhenylboronic acids show high solubility in ethers.[6][7]
Ketones Acetone, 3-PentanoneHighExcellent solvents for phenylboronic acids.[6][7]
Alcohols Methanol, EthanolSolublePolar protic nature facilitates hydrogen bonding.
Chlorinated Dichloromethane, ChloroformModeratePhenylboronic acids typically show moderate solubility.[6]
Aqueous (Acidic) Water (pH < 7)LowThe neutral form of the boronic acid predominates.[6]
Aqueous (Alkaline) Water (pH > 9)SolubleFormation of the more soluble anionic boronate species.[8][9]
Hydrocarbons Hexanes, TolueneVery Low / InsolublePolarity mismatch between solute and solvent.[3][6]

Authoritative Protocol: Experimental Solubility Determination

To obtain precise, quantitative data, an empirical determination is necessary. The dynamic (or synthetic) method is a widely accepted and reliable technique for measuring the solubility of boronic acids in organic solvents.[12] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known composition.

Causality Behind the Dynamic Method

This method is chosen for its precision and ability to overcome issues related to slow dissolution kinetics. By slowly heating a slurry of known composition, the system is allowed to reach equilibrium at each temperature increment. The clear point—the temperature at which the last solid crystal disappears—is a precise measure of the saturation temperature for that specific concentration. Repeating this process for various compositions allows for the construction of a complete solubility curve.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh a specific mass of this compound into a jacketed glass vessel equipped with a magnetic stirrer.

    • Accurately weigh a specific mass of the chosen organic solvent and add it to the vessel. The goal is to create a biphasic (solid-liquid) sample of known mole fraction.

  • Apparatus Setup:

    • Place the jacketed vessel in a controlled temperature circulator.

    • Insert a calibrated temperature probe directly into the sample mixture.

    • Insert a turbidity or luminance probe that passes a light beam through the solution. This allows for precise, instrumental detection of the clear point.[6]

  • Measurement Cycle:

    • Begin vigorous stirring to ensure the mixture is homogeneous and to prevent localized supersaturation.

    • Heat the sample at a slow, constant rate (e.g., 0.1–0.2 K/min). A slow rate is critical to maintaining thermal equilibrium between the solid and liquid phases.

    • Continuously monitor the turbidity or the intensity of the light transmitted through the sample.

  • Data Acquisition:

    • The temperature at which the turbidity drops sharply to a minimum (or light transmission increases to a maximum) is recorded as the equilibrium solubility temperature (T_clear) for that composition.

    • Repeat steps 1-4 for a range of different compositions (mole fractions) to generate a series of data points.

  • Data Analysis:

    • Plot the mole fraction of the solute (x) against the corresponding equilibrium solubility temperature (T). This plot constitutes the solubility curve for the solute-solvent system.

Caption: Dynamic workflow for solubility determination.

Conclusion for the Practicing Scientist

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.
  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Stoll, M. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...
  • ResearchGate. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • Xiamen AmoyChem Co., Ltd. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • ResearchGate. Effect of pH on boric acid and borate distribution in seawater.
  • Kubik, S., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • Wikipedia. Phenylboronic acid.
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
  • BLDpharm. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.

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The Strategic Synthesis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic Acid: A Gateway to Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Boronic Acids in Medicinal Chemistry

The landscape of modern drug discovery is increasingly shaped by the strategic incorporation of unique chemical motifs that enhance the pharmacological properties of therapeutic candidates. Among these, fluorinated arylboronic acids have emerged as indispensable building blocks. The introduction of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical exploration of the synthesis, properties, and applications of a particularly valuable reagent: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid. This compound represents a sophisticated convergence of functionalities, making it a key intermediate in the synthesis of complex, high-value pharmaceuticals, including targeted cancer therapies.

The Genesis of this compound: A Tale of Directed Synthesis

The discovery and development of this compound are intrinsically linked to the quest for potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to DNA repair.[1][2] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the BRCA1 and BRCA2 genes.[3] The intricate molecular architecture of many PARP inhibitors, such as Talazoparib, necessitates the use of precisely functionalized building blocks, and this compound has emerged as a critical component in their synthesis.[4][5]

The synthetic strategy for this boronic acid is a prime example of modern organic synthesis, relying on the powerful technique of directed ortho-metalation (DoM) .[6][7][8] This method allows for the regioselective functionalization of an aromatic ring by using a directing group to guide a strong base to deprotonate the adjacent ortho position, creating a highly reactive organometallic intermediate.[9][10]

The Strategic Choice of the N-Methoxycarbamoyl Directing Group

The N-methoxycarbamoyl group in the target molecule is not merely a passive substituent; it is a powerful directing group for ortho-lithiation.[6] Its ability to chelate with the lithium cation of the organolithium base brings the base into close proximity to the ortho proton, facilitating its abstraction. This directed approach overcomes the challenge of achieving regioselectivity in the functionalization of substituted aromatic rings.

A Plausible Synthetic Pathway: From Benzamide to Boronic Acid

While a definitive, publicly available synthesis of this compound is not explicitly detailed in a single source, a robust and scientifically sound protocol can be constructed based on established methodologies for the synthesis of related compounds and its likely role as a precursor to Talazoparib. The synthesis can be logically divided into two key stages: the preparation of the N-methoxybenzamide precursor and its subsequent directed ortho-metalation and borylation.

Part 1: Synthesis of the Precursor, 3-Fluoro-N-methoxybenzamide

The synthesis commences with the commercially available 3-fluorobenzoic acid.

Experimental Protocol: Synthesis of 3-Fluoro-N-methoxybenzamide

  • Acid Chloride Formation: To a solution of 3-fluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of 3-fluorobenzoyl chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • Amidation: The crude 3-fluorobenzoyl chloride is dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine or pyridine (2.5 eq) in dichloromethane. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 3-Fluoro-N-methoxybenzamide, can be purified by column chromatography on silica gel.

Compound Molecular Formula Molecular Weight Physical Form CAS Number
3-Fluoro-N-methoxy-N-methylbenzamideC9H10FNO2183.18Liquid226260-01-1[11]

Note: The table refers to the closely related N-methoxy-N-methylbenzamide, for which data is publicly available.

Part 2: Directed ortho-Metalation and Borylation

This crucial step introduces the boronic acid functionality at the position ortho to the fluorine atom, guided by the N-methoxycarbamoyl group.

Experimental Protocol: Synthesis of this compound

  • Lithiation: A solution of 3-Fluoro-N-methoxybenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen). A strong lithium base, typically sec-butyllithium (s-BuLi) (1.1 eq), is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for a period of time (e.g., 1-2 hours) to ensure complete ortho-lithiation. The bulky nature of the N-methoxycarbamoyl group directs the lithiation to the C2 position, which is sterically less hindered than the C6 position.

  • Borylation: Triisopropyl borate (B(O-iPr)3) (1.5 eq) is then added dropwise to the solution of the lithiated intermediate at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid to a pH of approximately 2-3. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Directed ortho-Metalation & Borylation 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride 3-Fluorobenzoic_Acid->3-Fluorobenzoyl_Chloride Oxalyl Chloride, DMF 3-Fluoro-N-methoxybenzamide 3-Fluoro-N-methoxybenzamide 3-Fluorobenzoyl_Chloride->3-Fluoro-N-methoxybenzamide N,O-dimethylhydroxylamine HCl, Base Lithiated_Intermediate ortho-Lithiated Intermediate 3-Fluoro-N-methoxybenzamide->Lithiated_Intermediate s-BuLi, THF, -78°C Boronate_Ester Boronate Ester Intermediate Lithiated_Intermediate->Boronate_Ester B(O-iPr)3 Target_Compound This compound Boronate_Ester->Target_Compound Aqueous Acid Workup

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Characterization

Property Value (for the methyl analog) Reference
CAS Number 874289-40-4[12]
Molecular Formula C8H9BFNO3[12]
Molecular Weight 196.97[12]
Purity ≥98%[12]

Characterization of the target compound would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR would be essential to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess the purity of the solid material.

Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib

The primary and most significant application of this compound is as a key building block in the synthesis of the potent PARP inhibitor, Talazoparib.[4][5] Talazoparib's complex heterocyclic core is constructed through a series of reactions, with a crucial step involving a Suzuki-Miyaura coupling reaction where the boronic acid provides the fluorinated, functionalized phenyl ring.

Suzuki_Coupling Boronic_Acid This compound Talazoparib_Core Talazoparib Core Structure Boronic_Acid->Talazoparib_Core Suzuki-Miyaura Coupling (Pd Catalyst, Base) Coupling_Partner Heterocyclic Halide/Triflate (Talazoparib Precursor) Coupling_Partner->Talazoparib_Core

Caption: Suzuki-Miyaura coupling in the synthesis of Talazoparib.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, our title boronic acid) and an organohalide or triflate.[13] This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it a cornerstone of modern pharmaceutical synthesis.

The use of this compound in the synthesis of Talazoparib underscores the importance of designing and preparing highly functionalized building blocks that can be efficiently incorporated into complex molecular architectures.

Conclusion: A Versatile and Indispensable Tool in Drug Discovery

This compound stands as a testament to the power of modern synthetic chemistry to create tailored building blocks for the development of life-saving medicines. Its synthesis, leveraging the precision of directed ortho-metalation, provides a reliable route to a key intermediate for the construction of potent PARP inhibitors like Talazoparib. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and application of such advanced reagents is paramount. As the demand for more sophisticated and targeted therapies continues to grow, the role of fluorinated boronic acids, and specifically this compound, is set to become even more critical in the ongoing fight against diseases such as cancer.

References

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC. (n.d.). Retrieved from [Link]

  • WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents. (n.d.).
  • Synthesis of talazoparib and its derivatives and radiosynthesis of... - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-FLUORO-N-METHOXY-N-METHYLBENZAMIDE - ChemBK. (2024, April 9). Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC - NIH. (2020, January 18). Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Lithiation- Borylation in Synthesis. (n.d.). Retrieved from [Link]

  • ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Lithiation-borylation methodology and its application in synthesis - PubMed. (2014, October 21). Retrieved from [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]

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  • Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry - Sci-Hub. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid (CAS No: 874289-59-5). As a valuable building block in medicinal chemistry, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.

Compound Profile and Significance in Drug Discovery

This compound is a specialized organoboron compound frequently utilized in synthetic organic chemistry. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create complex biaryl systems.[1][2] These molecular scaffolds are central to the development of novel therapeutic agents.

The strategic inclusion of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the methoxycarbamoyl group serves as a versatile handle for further synthetic diversification.[2] Given its role as a key intermediate in the synthesis of potential pharmaceuticals, adherence to rigorous safety protocols is essential.[3][4]

Property Value Source(s)
CAS Number 874289-59-5 (also cited as 874289-40-4)[5]
Molecular Formula C₈H₉BFNO₃[6]
Molecular Weight 196.97 g/mol
Appearance Solid[7]
Melting Point 174-176°C
Recommended Storage Inert atmosphere, 2-8°C[6]

Hazard Identification and Comprehensive Risk Assessment

While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from analogous arylboronic acids provide a strong basis for risk assessment. The primary hazards are associated with irritation and potential, though debated, mutagenicity.

Physical and Chemical Hazards

Arylboronic acids are generally crystalline solids.[1] The primary physical hazard arises from the potential for inhalation of fine dust particles during handling.[7] Chemically, they are known to undergo decomposition through pathways such as oxidation, protodeboronation, and the formation of boroxine trimers, particularly when exposed to air, moisture, or heat. This degradation can impact reaction efficiency, underscoring the need for proper storage under an inert atmosphere.

Health Hazards

The available data on similar boronic acids indicates a consistent hazard profile.

Hazard Classification GHS Hazard Statement Precautionary Statement Codes
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P312
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340

This data is a composite from Safety Data Sheets (SDS) for various analogous arylboronic acids and should be considered representative.

The Nuance of Genotoxicity

A critical point of discussion for this class of compounds is genotoxicity. Some arylboronic acids have demonstrated weak mutagenicity in in vitro bacterial reverse mutation assays (Ames test).[8][9] This has led to their classification as potential genotoxic impurities (PGIs) in some contexts. However, subsequent in vivo studies conducted on a variety of arylboronic acid scaffolds have not shown evidence of mutagenicity.[10]

Expert Insight: The current scientific consensus suggests that the in vitro findings may not be directly relevant to in vivo conditions for many arylboronic acids.[10] Nevertheless, until specific data for this compound is available, it is prudent to handle it as a potentially hazardous substance, minimizing exposure through the rigorous application of engineering controls and personal protective equipment.

Engineering Controls & Personal Protective Equipment (PPE)

A risk-based approach, prioritizing the hierarchy of controls, is essential for mitigating exposure.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Boronic Acid Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Synthesis) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for handling hazardous chemicals.

Engineering Controls
  • Primary Control: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust particles and vapors.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[7]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[11]Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[12]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.[7]Minimizes the risk of respiratory tract irritation from fine particulates.

Standard Operating Procedures (SOPs)

Protocol for Handling and Dispensing the Solid
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood.

  • Don PPE: Put on all required PPE as specified in Section 3.2.

  • Inert Atmosphere Transfer (Optional but Recommended): For reactions sensitive to boroxine impurities, it is best practice to handle the solid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

  • Minimize Dust: Perform all transfers slowly and deliberately to avoid generating airborne dust.[7]

  • Closure: Immediately and tightly close the main container after dispensing.[7]

  • Cleanup: Clean any residual powder from the spatula and work surface using a cloth lightly dampened with a suitable solvent (e.g., ethanol), treating the cloth as hazardous waste.

Protocol for Storage and Stability
  • Container: Always store the compound in its original, tightly sealed container.[11]

  • Atmosphere: To prevent degradation, store the container under an inert atmosphere (e.g., nitrogen or argon). Backfilling the container with inert gas after each use is highly recommended.

  • Temperature: Store in a refrigerated, dedicated chemical storage unit at 2-8°C.[6]

  • Environment: The storage area must be dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures

Spills and Leaks
  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Carefully sweep or vacuum up the solid material and place it into a labeled, sealed container for hazardous waste disposal.[7] Avoid actions that create dust.

    • Wipe the spill area with a solvent-dampened cloth and dispose of the cloth as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Restrict access and alert colleagues.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[7]

Waste Management and Disposal

Proper disposal is a critical final step to ensure environmental and personnel safety. All waste must be treated as hazardous.

Disposal_Workflow cluster_waste Waste Segregation Start Waste Generation This compound Solid_Waste Solid Waste (Excess reagent, contaminated consumables) Start->Solid_Waste Liquid_Waste Liquid Waste (Reaction mixtures, solutions) Start->Liquid_Waste Empty_Container Empty Reagent Container Start->Empty_Container Collect_Solid Collect in a labeled, sealed hazardous waste container. Solid_Waste->Collect_Solid Collect_Liquid Collect in a compatible, labeled, sealed hazardous waste container. Do not mix with incompatible waste streams. Liquid_Waste->Collect_Liquid Rinse Triple rinse with a suitable solvent (e.g., acetone, ethanol). Empty_Container->Rinse EHS_Pickup Transfer to Satellite Accumulation Area for EHS pickup. Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Rinsate Collect all rinseate as hazardous liquid waste. Rinse->Collect_Rinsate Dispose_Container Deface original label. Dispose of clean, dry container per institutional guidelines. Rinse->Dispose_Container Collect_Rinsate->Collect_Liquid

Caption: Decision workflow for the disposal of boronic acid waste.

Disposal Protocol
  • Waste Collection: Collect all solid and liquid waste containing the boronic acid in separate, appropriately labeled, and sealed hazardous waste containers.[13]

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[13]

  • Container Decontamination: Empty containers that held the compound must be decontaminated.

    • Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, collect the first rinseate and subsequent rinses as hazardous waste.

    • After rinsing and allowing it to air dry in a fume hood, deface the original label. The decontaminated container can then be disposed of in the regular laboratory glassware or plastic stream, per institutional policy.

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's certified hazardous waste program. Never dispose of this chemical down the drain unless explicitly permitted by local regulations for very small, neutralized quantities.[13][14]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Pritchard, J., et al. (2011). Boronic acids-a novel class of bacterial mutagen. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 724(1-2), 55-60. Retrieved from [Link]

  • Rios, R., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Medicinal Chemistry Research, 23(3), 1466-1475. Retrieved from [Link]

  • Bee, N., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777. Retrieved from [Link]

  • Crysdot LLC. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • Princeton University. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Iavicoli, I., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regulatory Toxicology and Pharmacology, 121, 104873. Retrieved from [Link]

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  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]

  • Lead Sciences. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]

  • Molecules. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Bhavya, P., et al. (2016). Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars. Canadian Journal of Physics, 94(12), 1384-1389. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Pharmaceuticals. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

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storage conditions for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Optimal Storage and Handling of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Introduction: The Critical Role of Reagent Integrity in Drug Discovery

This compound (CAS No: 874289-59-5) is a highly functionalized building block pivotal in modern medicinal chemistry. Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the precise installation of a substituted phenyl moiety, a common step in the synthesis of complex bioactive molecules.[1] The structural features of this reagent—a fluorine atom ortho to the boronic acid and a meta-methoxycarbamoyl group—offer unique electronic and steric properties that are invaluable for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

However, the efficacy of this, and indeed any, boronic acid is directly contingent on its chemical integrity. Boronic acids as a class are susceptible to several degradation pathways that can compromise experimental outcomes by reducing reagent potency, altering stoichiometry, and generating impurities. This guide provides an in-depth, scientifically grounded framework for the optimal storage and handling of this compound, ensuring its stability and performance in demanding research and development environments.

Chapter 1: The Chemical Nature and Inherent Instabilities of Arylboronic Acids

To understand the "how" of proper storage, one must first grasp the "why." The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid and the focal point of the molecule's reactivity and instability.[2] There are three primary, non-negotiable factors that researchers must control to preserve the integrity of arylboronic acids.

Dehydration to Boroxines

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration. Three molecules of the boronic acid can condense to form a six-membered cyclic anhydride known as a boroxine.[3][4] This process is a reversible equilibrium, driven by the removal of water.[5][6]

While boroxines are often still reactive in cross-coupling reactions (as they can hydrolyze in situ back to the monomeric acid), their formation presents a significant challenge.[6] The molecular weight of the boroxine is different from the sum of three monomers due to the loss of three water molecules, which directly impacts the accuracy of weighing and reagent stoichiometry. For precise and reproducible chemistry, minimizing boroxine formation is paramount.

Boroxine_Equilibrium cluster_0 Monomer cluster_1 Trimer Anhydride 3_R_BOH2 3 x this compound Boroxine Triphenylboroxine Derivative 3_R_BOH2->Boroxine - 3 H₂O (Dehydration) Boroxine->3_R_BOH2 + 3 H₂O (Hydrolysis) 3_H2O + 3 H₂O

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[7] This side reaction is often undesired as it yields the corresponding des-borylated arene, an impurity that consumes the active reagent. The reaction rate is highly dependent on factors such as pH and the presence of protic solvents.[7] While generally slow in neutral pH for simple arylboronic acids, the reaction can be catalyzed by acids or bases.[7] Given the electronic nature of the substituents on this compound, careful control of the chemical environment is necessary to prevent this degradation pathway.

Oxidation

The carbon-boron bond is susceptible to cleavage by oxidation. In biological contexts, the oxidative instability of some phenylboronic acids can be comparable to that of thiols.[8][9] This degradation is a significant concern for long-term storage, as ambient oxygen can slowly degrade the material. The mechanism of oxidation can be complex, but it ultimately leads to the formation of the corresponding phenol. The presence of electron-withdrawing groups, such as the fluoro and methoxycarbamoyl substituents on the target molecule, can influence the electronic density at the boron center and thus modulate its susceptibility to oxidation.[8]

Chapter 2: Recommended Storage Conditions for this compound

Based on the inherent instabilities of arylboronic acids and supplier-specific recommendations, a multi-faceted approach to storage is required.[1][10] The core principle is to mitigate the impact of temperature, moisture, and oxygen.

Summary of Storage Parameters
ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°CSlows the kinetic rates of all potential degradation pathways, including dehydration, oxidation, and protodeboronation. Avoids the higher energy states that facilitate these reactions.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Primary Defense: Excludes atmospheric oxygen to prevent oxidative degradation.[11] Secondary Defense: Displaces atmospheric moisture, inhibiting hydrolysis-dependent reactions and pushing the boroxine equilibrium towards the desired monomeric acid.
Light Store in an opaque container in the darkWhile not the primary degradation vector for boronic acids, photolytic degradation is a risk for many complex organic molecules. Protection from light is a standard best practice to ensure long-term stability.
Container Tightly sealed glass or HDPE bottleProvides a robust physical barrier against atmospheric contamination. Glass is highly inert. High-Density Polyethylene (HDPE) is also chemically resistant and suitable.[12] The seal is critical to maintaining the inert atmosphere.

Chapter 3: Protocols for Handling and Storage

Adherence to strict protocols is essential for maintaining the compound's integrity from the moment of receipt to its final use.

Protocol 3.1: Initial Receipt and Inspection
  • Verify Cold Chain: Upon receipt, confirm that the cold-chain shipping conditions were maintained.[13] The package should feel cool.

  • Inspect Container Seal: Visually inspect the container and its primary seal for any signs of damage or compromise.

  • Equilibration: Before opening, allow the entire container to equilibrate to room temperature for at least 30-60 minutes inside a desiccator or glovebox. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.

  • Immediate Storage: If not for immediate use, transfer the unopened container to a 2-8°C refrigerator or cold room designated for chemical storage.

Protocol 3.2: Short-Term (In-Use) Storage and Aliquoting
  • Work in an Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox filled with nitrogen or argon.

  • Inert Gas Backfilling (Benchtop Use): If a glovebox is unavailable, minimize the time the container is open to the atmosphere.

    • Open the container, quickly weigh the desired amount of material, and immediately reseal the stock bottle.

    • Before tightening the cap, gently flush the headspace of the stock bottle with a stream of dry nitrogen or argon.

    • Seal the cap tightly and reinforce the seal with Parafilm.

  • Aliquotting: For frequently used reagents, it is best practice to aliquot the material upon first opening into several smaller, single-use vials. This prevents repeated exposure of the main stock to the atmosphere.

  • Return to Cold Storage: Promptly return the main stock bottle and any aliquots to the 2-8°C storage location.

Protocol 3.3: Long-Term Archival Storage
  • Container Integrity: Ensure the vial cap is securely tightened.

  • Secondary Seal: Wrap the cap and neck of the vial with Parafilm to create a secondary barrier against moisture and air ingress.

  • Labeling: Ensure the label is clear, legible, and includes the compound name, CAS number, date received, and date opened.

  • Dedicated Storage: Store the vial in an upright position within a clearly marked secondary container in a 2-8°C refrigerator. This location should be free from frequent temperature fluctuations.

Chapter 4: Material Compatibility and Incompatibilities

Proper storage extends to the chemical's immediate environment to prevent accidental and detrimental reactions.

  • Compatible Container Materials: Borosilicate glass or HDPE are the preferred materials for primary containers.[12]

  • Incompatible Substances: Do not store this compound in close proximity to the following:

    • Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidative decomposition.

    • Strong Bases and Strong Acids: Can catalyze protodeboronation and other decomposition pathways.

    • Flammable Solvents: While the compound itself is not highly flammable, it should be segregated from flammable materials as a general laboratory safety practice.[12]

Conclusion

This compound is a valuable synthetic tool whose utility is directly tied to its purity. By understanding and controlling the key environmental factors—temperature, moisture, and oxygen—researchers can effectively mitigate the primary degradation pathways of dehydration, protodeboronation, and oxidation. The implementation of the rigorous storage and handling protocols outlined in this guide will ensure the long-term integrity of this critical reagent, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: [Link]

  • Lead Sciences. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. Available at: [Link]

  • s d fine-chem limited. (n.d.). phenyl boronic acid - Safety Data Sheet. Available at: [Link]

  • Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet. Available at: [Link]

  • Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Crysdot LLC. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. Available at: [Link]

  • Reddit. (2018). Self-condensation of phenylboronic acid. Available at: [Link]

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  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

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  • Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications. Available at: [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Importance of Substituted Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1] The utility of this reaction is profoundly influenced by the nature of the organoboron reagent. While simple arylboronic acids are foundational, the demand for increasingly complex molecular architectures in fields like pharmaceuticals and materials science has spurred the development and application of highly functionalized boronic acids.[2]

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a key building block that exemplifies this trend. Its strategic importance lies in the simultaneous introduction of three distinct functionalities onto an aromatic core:

  • A boronic acid moiety, the reactive handle for the Suzuki-Miyaura coupling.

  • An ortho-fluoro substituent, which modulates the electronic properties and can introduce favorable metabolic or binding characteristics in drug candidates.[3]

  • A meta-methoxycarbamoyl group, a versatile functional group that can serve as a precursor for other functionalities or as a critical pharmacophore itself.

This application note provides an in-depth guide to the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances imparted by its substituents, provide detailed, field-tested protocols, and offer guidance on catalyst selection and reaction optimization to empower researchers in their synthetic endeavors. A notable application of this building block is in the synthesis of histone deacetylase (HDAC) inhibitors like Belinostat and its analogs, highlighting its relevance in medicinal chemistry.[4][5][6]

Mechanistic Considerations: The Impact of Fluoro and Methoxycarbamoyl Substituents

The success of a Suzuki-Miyaura coupling is governed by the kinetics of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] The electronic nature of the boronic acid coupling partner directly impacts the rate-determining transmetalation step.[8]

This compound is an electron-deficient boronic acid due to the presence of two electron-withdrawing groups (EWGs). This has several important mechanistic implications:

  • Slower Transmetalation: The reduced electron density on the phenyl ring decreases its nucleophilicity, which can slow the transfer of the aryl group from the activated boronate complex to the palladium center.

  • Increased Lewis Acidity: The EWGs enhance the Lewis acidity of the boron atom, potentially facilitating the initial formation of the tetrahedral "ate" complex with the base, a crucial step for transmetalation to occur.[9]

  • Propensity for Protodeboronation: Electron-deficient arylboronic acids are more susceptible to protodeboronation, a key side reaction where the boronic acid group is cleaved by a proton source, leading to yield loss.[10][11] This necessitates careful control of reaction conditions, particularly the choice of base and solvent system.

The ortho-fluoro substituent also introduces steric considerations. While not excessively bulky, its presence adjacent to the reaction site can influence the choice of ligand required to facilitate efficient coupling, sometimes necessitating the use of bulky, electron-rich phosphine ligands to promote the desired reaction steps.[12]

Visualizing the Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key transmetalation step influenced by the substituents on the boronic acid.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (Ar¹-X) TM_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination (+ Ar¹-Ar²) Boronate [Ar²B(OH)₃]⁻ Boronate->OA_Complex BoronicAcid Ar²B(OH)₂ This compound BoronicAcid->Boronate Base (e.g., K₂CO₃) Experimental_Workflow start Start setup 1. Combine Solids Aryl Halide, Boronic Acid, Base, Catalyst start->setup purge 2. Inert Atmosphere Purge vessel with Ar or N₂ setup->purge solvent 3. Add Degassed Solvent purge->solvent react 4. Heat & Stir Monitor by TLC/LC-MS solvent->react workup 5. Aqueous Workup Extract with Organic Solvent react->workup purify 6. Purification Column Chromatography workup->purify end End Pure Product purify->end

Sources

The Strategic Utility of (2-Fluoro-5-(carbamoyl)phenyl)boronic Acids in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid and its analogues, such as (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, represent a sophisticated class of reagents in the synthetic chemist's toolbox. These molecules are not mere building blocks; they are strategically designed intermediates, primarily engineered for high-stakes applications in medicinal chemistry and materials science. Their utility is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2]

The architectural ingenuity of this reagent lies in the synergistic interplay of its three key functional groups:

  • The Boronic Acid Moiety: This functional group is the linchpin for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures with high efficiency and functional group tolerance.[1][2] The Lewis acidic nature of the boron atom is fundamental to the transmetalation step in the catalytic cycle.[3]

  • The ortho-Fluoro Substituent: The presence of a fluorine atom adjacent to the boronic acid is a deliberate design choice. As a strongly electron-withdrawing group, it modulates the electronic properties of the phenyl ring. This has several important consequences: it can influence the rate-determining transmetalation step of the Suzuki-Miyaura cycle and can also enhance the metabolic stability and binding affinity of the final molecule, a critical consideration in drug design.

  • The meta-Carbamoyl Group: The (methoxy/methyl)carbamoyl group at the 5-position serves a dual purpose. It acts as a versatile synthetic handle, often as a precursor to the primary carboxamide found in many biologically active molecules. Furthermore, its electronic-withdrawing nature complements the ortho-fluoro group, further influencing the reactivity of the boronic acid.

This guide provides an in-depth exploration of the applications of this compound and its analogues, with a focus on detailed protocols for its use in Suzuki-Miyaura cross-coupling and its pivotal role in the synthesis of high-value compounds like PARP inhibitors.

Core Application: Synthesis of PARP Inhibitors

A preeminent application of this class of boronic acids is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a revolutionary class of anticancer agents.[4] These drugs exploit a concept known as synthetic lethality, where they are particularly effective against cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5]

The structure of many PARP inhibitors, including the FDA-approved drug Niraparib, features a complex biaryl or heteroaryl-aryl core.[6][7][8] (2-Fluoro-5-(carbamoyl)phenyl)boronic acid derivatives are key intermediates in constructing these frameworks. The carbamoyl group on the boronic acid is often the precursor to the critical carboxamide moiety in the final drug, which is essential for binding to the PARP enzyme.

Below is a conceptual workflow illustrating the integration of the boronic acid into a PARP inhibitor scaffold via a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Reactants cluster_1 Suzuki-Miyaura Cross-Coupling cluster_2 Key Intermediate cluster_3 Final Steps cluster_4 Final Product A (2-Fluoro-5-(R-carbamoyl)phenyl)boronic acid R = OMe, Me C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Aryl/Heteroaryl Halide (e.g., Brominated Indazole Core) B->C D Biaryl Carbamoyl Intermediate C->D C-C Bond Formation E Amidation & Further Functionalization D->E F PARP Inhibitor (e.g., Niraparib) E->F

Caption: Workflow for PARP Inhibitor Synthesis.

Experimental Protocols

The following protocols are designed to be robust starting points for researchers. As with any chemical reaction, optimization may be necessary based on the specific substrate and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details a general method for the palladium-catalyzed cross-coupling of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid with an aryl bromide.

Materials:

  • (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS: 874289-40-4)[9]

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), Pd(dppf)Cl₂ (0.02-0.05 mmol, 2-5 mol%), and K₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane, 1 mL water). The use of an aqueous co-solvent is often necessary to dissolve the inorganic base.[10]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for challenging substrates.[11] The dppf ligand provides a good balance of stability and reactivity.

  • Base: An inorganic base like K₂CO₃ is essential to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[10]

  • Solvent System: The dioxane/water mixture is a common and effective solvent system. Dioxane solubilizes the organic components, while water dissolves the base. Degassing is critical to prevent oxidation of the Pd(0) active catalyst.[11]

  • Temperature: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[10]

Protocol 2: Synthesis of (2-Fluoro-5-(carbamoyl)phenyl)boronic acid derivatives

This protocol provides a general method for the synthesis of the title compound class, starting from a commercially available brominated precursor. This is a common strategy for preparing substituted phenylboronic acids.[2][12][13]

G A 1. 4-Bromo-3-fluoro-N-methylbenzamide B 2. n-Butyllithium (n-BuLi), THF, -78 °C A->B Lithiation C 3. Triisopropyl borate B(O-iPr)3 B->C Borylation D 4. Aqueous acidic work-up (e.g., HCl) C->D Hydrolysis E (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid D->E

Caption: Synthesis of the Title Boronic Acid.

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-bromo-3-fluoro-N-methylbenzamide (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2-1.5 equiv) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 1N aqueous HCl until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude boronic acid can often be purified by trituration with a solvent mixture like hexanes/ethyl acetate or by recrystallization to yield the pure product.

Data Summary and Comparison

The choice of reaction parameters can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected outcomes for couplings involving electron-deficient boronic acids.

ParameterConditionRationale & Expected Outcome
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald-type precatalystsElectron-rich, bulky phosphine ligands often accelerate reductive elimination and stabilize the active Pd(0) species. Yields are generally good to excellent.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₃PO₄Stronger, more oxophilic bases (like K₃PO₄) can be more effective for challenging or sterically hindered substrates by promoting faster formation of the boronate.[11][14]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMF/H₂OThe choice of solvent can affect solubility and reaction rates. Aprotic polar solvents like DMF can sometimes accelerate the reaction but may require higher purification effort.[10]
Temperature 80 - 110 °CHigher temperatures generally increase reaction rates but can also lead to faster decomposition of unstable boronic acids or catalysts. Optimization is key.[10]

Conclusion

This compound and its analogues are highly valuable, specialized reagents. Their utility in the Suzuki-Miyaura cross-coupling reaction, driven by the unique interplay of their fluoro, carbamoyl, and boronic acid functionalities, makes them indispensable for the synthesis of complex pharmaceutical targets. The protocols and insights provided herein offer a comprehensive guide for researchers aiming to leverage these powerful building blocks in their synthetic endeavors, particularly in the ever-important field of drug discovery.

References

  • U.S. Patent No. US10927095B2. (2021). Processes for the preparation of Niraparib and intermediates thereof.
  • European Patent No. EP3668857B1. (2021). Processes for the preparation of niraparib and intermediates thereof.
  • Mexican Patent No. MX393879B. (2022). METHODS OF PREPARATION OF NIRAPARIB.
  • Chinese Patent No. CN107235957A. (2017). A kind of synthetic method for preparing Niraparib.
  • PCT Patent Application No. WO 2019/036441 A1. (2019). Processes for the preparation of Niraparib and intermediates thereof.
  • Zhou, X., & Liang, S. H. (2025). Synthesis of Novel Substituted N-heterocycles and Their Use of Selective Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors. ACS Medicinal Chemistry Letters.
  • Perrin, D. M., et al. (2010). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • El-Sabeh, G., et al. (2024). Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. Bioorganic & Medicinal Chemistry.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Lee, C. H., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
  • Pathak, R. K., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.
  • Scott, P. J. H., et al. (2010). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
  • Zhou, X., & Liang, S. H. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ACS Medicinal Chemistry Letters.
  • Zhou, X., & Liang, S. H. (2025). Synthesis of Novel Substituted N -Heterocycles and Their Use of Selective Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors.
  • Braun, T., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal.
  • Organic Syntheses Procedure. (n.d.). 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wasihun, M. B., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • MySkinRecipes. (n.d.). (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid. MySkinRecipes.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Crysdot LLC. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. Crysdot LLC.
  • U.S. Patent No. US6576789B1. (2003). Process for the preparation of substituted phenylboronic acids.
  • Georganics. (2024).
  • Chinese Patent No. CN103951688A. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • BLDpharm. (n.d.). 874289-40-4|(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. BLDpharm.

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Application Notes and Protocols for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Discovery

The landscape of modern medicinal chemistry is profoundly shaped by the strategic use of versatile building blocks that enable the rapid and efficient assembly of complex molecular architectures. Among these, organoboron compounds, and specifically functionalized phenylboronic acids, have emerged as indispensable tools.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates in a multitude of organic transformations.[1] The rise of boronic acid-containing pharmaceuticals, including five drugs approved by the FDA and Health Canada, underscores the growing importance of this class of compounds in developing new therapeutics.[2]

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a sophisticated building block designed for intricate synthetic challenges, particularly in the realm of drug discovery. This molecule incorporates three key structural features that impart desirable physicochemical and pharmacological properties to target compounds:

  • The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[2] This reaction's broad functional group tolerance and mild conditions have made it a workhorse in the synthesis of biaryl and heteroaryl structures prevalent in many drug candidates.

  • The Fluoro Substituent: The introduction of a fluorine atom can significantly modulate a molecule's properties. The ortho-fluoro group in this reagent can influence the conformation of the biaryl product, potentially leading to enhanced binding affinity with biological targets. Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability and bioavailability by blocking sites of oxidative metabolism.[3]

  • The Methoxycarbamoyl Group: This functional group offers a versatile handle for further chemical modification. The presence of both a carbonyl and an N-O bond provides multiple points for derivatization, allowing for the exploration of a wider chemical space and the fine-tuning of a lead compound's structure-activity relationship (SAR).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

PropertyValueSource
Chemical Formula C8H9BFNO4N/A
Molecular Weight 213.97 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.General knowledge
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Moisture sensitive.[4][5]

Safety and Handling Precautions:

This compound, like other boronic acids, should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[4][5]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator. Avoid breathing dust.[4][5]

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[4][5]

  • Ingestion: May be harmful if swallowed. If ingested, seek medical attention immediately.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is the premier application for this compound, enabling the synthesis of complex biaryl compounds. The general transformation is depicted below:

Suzuki_Miyaura_Reaction reagent1 This compound reaction + reagent1->reaction reagent2 Ar-X (Aryl/Heteroaryl Halide or Triflate) reagent2->reaction product Desired Biaryl Product reaction->product Pd Catalyst, Base, Solvent

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Base ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr Boronate Ar'B(OH)3- Boronate->Transmetal Ar'B(OH)2 RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Steps Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled aryl groups (Ar-Ar') are eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The presence of an ortho-fluoro substituent on the boronic acid can increase the rate of transmetalation.[6] However, electron-withdrawing groups, such as the methoxycarbamoyl group, can decrease the electron density on the phenyl ring, potentially slowing this step.[7] Therefore, careful optimization of the reaction conditions is essential for achieving high yields.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. The conditions are based on established procedures for similar fluorinated and functionalized phenylboronic acids and may require optimization for different substrates.[7][8]

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (manifold or balloon)

  • Standard laboratory glassware

Experimental Workflow:

Experimental_Workflow start Start setup Combine Reactants: - Boronic Acid - Aryl Halide - Pd(OAc)2 & PPh3 - K2CO3 start->setup inert Establish Inert Atmosphere (Evacuate & backfill with N2/Ar 3x) setup->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat to 80-100 °C Monitor by TLC/LC-MS solvent->heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine heat->workup purify Purification: - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Figure 3: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask, add this compound (e.g., 0.5 mmol, 1.0 equiv), 4-bromoanisole (0.6 mmol, 1.2 equiv), palladium(II) acetate (0.01 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 8 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: To the flask, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Characterization of the Building Block

While specific analytical data for this compound is not widely published, the following table presents expected 1H NMR chemical shifts based on analysis of structurally similar compounds. These values are for illustrative purposes and should be confirmed by experimental data.

ProtonMultiplicityExpected Chemical Shift (δ, ppm)
B(OH)2br s8.0 - 8.5
Ar-Hm7.8 - 8.2
Ar-Hm7.2 - 7.6
NHbr s8.5 - 9.0
OCH3s3.8 - 4.0

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inefficient transmetalationTry a stronger base (e.g., K3PO4, Cs2CO3). Use a different ligand (e.g., a biarylphosphine ligand for challenging couplings).[6]
Catalyst decompositionEnsure a thoroughly deoxygenated solvent and inert atmosphere.
Protodeboronation Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the base is of high quality. Minimize reaction time.
Incomplete Reaction Insufficient temperature or reaction timeIncrease the reaction temperature or extend the reaction time.
Poorly soluble reagentsUse a different solvent system (e.g., DMF, toluene/ethanol/water).[7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its unique combination of a reactive boronic acid moiety, a strategically placed fluorine atom, and a modifiable methoxycarbamoyl group allows for the creation of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. The protocols and guidelines presented in this application note are intended to provide a solid foundation for the successful application of this reagent in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations. As with any chemical process, careful optimization of reaction conditions is key to achieving the desired outcomes.

References

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  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025).
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  • BLDpharm. (n.d.). (2-Fluoro-5-((2-methoxyphenyl)carbamoyl)phenyl)boronic acid. Retrieved January 20, 2026.
  • MDPI. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Retrieved January 20, 2026, from [Link]

  • ScienceDirect. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved January 20, 2026, from [Link]

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  • BLDpharm. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. Retrieved January 20, 2026.
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Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Multifunctional Boronic Acid in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] However, the success of this powerful transformation is intimately tied to the nature of its coupling partners. This guide provides an in-depth technical overview and a detailed protocol for the use of a structurally complex and synthetically valuable building block: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid .

This particular boronic acid presents a unique set of challenges and opportunities due to its distinct structural features: an ortho-fluoro substituent and a meta-methoxycarbamoyl group. The electron-withdrawing nature of both the fluorine atom and the amide functionality can significantly influence the electronic properties of the boronic acid, impacting its transmetalation efficiency. Furthermore, the presence of the N-methoxy amide group introduces the potential for competing coordination to the palladium catalyst or even undesired side reactions under certain conditions.

These application notes are designed for researchers, scientists, and drug development professionals. Beyond a simple recitation of steps, this document elucidates the chemical logic underpinning the recommended protocol, empowering the user to not only successfully execute the reaction but also to troubleshoot and adapt the methodology for their specific synthetic targets.

Chemical Profile of this compound

PropertyValueSource
CAS Number 874289-40-4[3]
Molecular Formula C8H9BFNO3[3]
Molecular Weight 196.97 g/mol [3]
Appearance Typically an off-white to white solidN/A
Purity Commercially available, typically ≥98%[3]

Key Structural Considerations:

  • Ortho-Fluoro Group: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect. This can influence the acidity of the boronic acid and potentially impact the rate of transmetalation. In some cases, an ortho-fluoro substituent can promote reductive elimination from the palladium(II) intermediate, which can be beneficial for product formation. Fluoride ions, often used as a base in Suzuki couplings, can have a multifaceted role, including the formation of fluoroborate species that may alter reactivity.[4][5]

  • Methoxycarbamoyl Group: The N-methoxy amide functionality at the C5 position is also electron-withdrawing. A critical consideration is the stability of this group under the reaction conditions. While generally stable, N-methoxy amides have been shown to participate in palladium-catalyzed C-H activation and annulation reactions where the amide can act as a directing group.[6][7][8] Although direct N-C bond cleavage in such amides via Suzuki-Miyaura conditions is less common, it remains a potential side reaction to be mindful of, especially at elevated temperatures or with certain catalyst systems.[9][10]

The Suzuki-Miyaura Catalytic Cycle: A Conceptual Framework

To understand the rationale behind the protocol design, a brief overview of the generally accepted mechanism of the Suzuki-Miyaura coupling is essential. The catalytic cycle involves a sequence of elementary steps centered around a palladium catalyst.

Suzuki_Miyaura_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition (R-X) A->B Aryl/Vinyl Halide C Ar-Pd(II)-X (Intermediate) B->C D Transmetalation (Ar'-B(OR)2) C->D Base, Boronic Acid E Ar-Pd(II)-Ar' (Intermediate) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Product (Ar-Ar') F->G

Sources

Application Notes and Protocols for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of a Versatile Synthetic Building Block

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure is distinguished by three key features that dictate its reactivity and utility:

  • The Boronic Acid Moiety [-B(OH)₂]: This functional group is the cornerstone of its application in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of new carbon-carbon bonds.[1][2] Boronic acids are generally stable, have low toxicity, and their byproducts are easily removed, making them highly valuable in industrial processes.[3]

  • The ortho-Fluoro Substituent: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect. This electronic perturbation can influence the kinetics of transmetalation in coupling reactions and can be a desirable feature in the final product for modulating physicochemical properties such as metabolic stability and binding affinity. However, this electron deficiency can also increase the susceptibility of the C-B bond to protodeboronation under certain conditions.[4]

  • The meta-Methoxycarbamoyl Group [-C(=O)N(H)OCH₃]: This functional group, analogous to a Weinreb amide, is a versatile handle for subsequent synthetic transformations. It can be readily converted into ketones via the addition of organometallic reagents, providing a controlled and efficient route to more complex molecular architectures without the risk of over-addition that affects other carbonyl precursors.[5]

This document provides a detailed guide to the reaction conditions, protocols, and underlying chemical principles for the effective use of this compound, with a primary focus on its application in Suzuki-Miyaura cross-coupling.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for forming biaryl and heteroaryl-aryl structures using this compound. A comprehensive understanding of the reaction mechanism and the role of each component is essential for optimizing reaction outcomes.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (R-B(OH)₃⁻).[3][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex Ar¹-Pd(II)L₂-Ar² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination product Ar¹-Ar² reductive_elimination->product product->pd0 Catalyst Regeneration aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Guide for Researchers

The success of a Suzuki-Miyaura coupling involving this compound hinges on the careful selection of four key parameters: catalyst system, base, solvent, and temperature.

ParameterRecommended Choices & Rationale
Palladium Catalyst Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Integrated Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄Rationale: Precatalysts require a ligand to be added separately, allowing for greater modularity. Integrated catalysts like Pd(dppf)Cl₂ are often highly efficient and air-stable, simplifying handling. For challenging couplings involving electron-deficient partners, using a precatalyst with a specialized ligand is often superior.
Ligand Bulky Biarylphosphines: SPhos, XPhos, RuPhosFerrocenylphosphines: dppfRationale: The combination of the electron-deficient nature of the boronic acid and potential steric hindrance necessitates the use of electron-rich, bulky monodentate biarylphosphine ligands.[7] These ligands promote rapid oxidative addition and reductive elimination, which can outcompete the undesired protodeboronation side reaction.[8]
Base Inorganic Bases: K₃PO₄, K₂CO₃, Cs₂CO₃Rationale: The base is essential for activating the boronic acid.[6] K₃PO₄ is often an excellent choice as it is strong enough to facilitate "ate" complex formation but is generally non-nucleophilic and compatible with a wide range of functional groups. Stronger bases like hydroxides should be used with caution as they can promote protodeboronation.
Solvent Aprotic Solvents: 1,4-Dioxane, Toluene, THF, DMEPolar Aprotic: DMFSolvent/Water Mixtures: e.g., Dioxane/H₂O (4:1)Rationale: The solvent must solubilize all components and be stable at the reaction temperature. Anhydrous aprotic solvents are standard. The addition of a small amount of water can sometimes be beneficial by aiding the dissolution of the inorganic base and facilitating the hydrolysis of boronic esters or anhydrides.[9]
Temperature Range: Room Temperature to 110 °CRationale: Most Suzuki couplings require heating to achieve a reasonable reaction rate. A typical starting point is 80-100 °C. However, the use of highly active palladium precatalyst systems can enable reactions at much lower temperatures, which is advantageous for minimizing side reactions like protodeboronation.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.

Reaction Scheme: this compound + Ar-Br → 2-Fluoro-5-(methoxycarbamoyl)-1,1'-biaryl

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).

    • Scientist's Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Assembling the reaction under a stream of argon or nitrogen is essential.

  • Vessel Sealing and Purging: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.2 M with respect to the aryl bromide) and a solvent ratio of approximately 10:1 dioxane to water.

    • Scientist's Note: Solvents must be degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen, which can poison the catalyst.

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.

  • Reaction Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Experimental_Workflow setup 1. Inert Atmosphere Setup (Add Solids to Flask) purge 2. Evacuate & Backfill (3x with Argon) setup->purge solvent 3. Add Degassed Solvents purge->solvent heat 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Cooldown & Work-up (Filter, Extract, Dry) heat->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Stability, Handling, and Troubleshooting

Compound Stability
  • Protodeboronation: As an electron-deficient boronic acid, this compound is susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[4] This is exacerbated by high temperatures, extended reaction times, and strongly basic aqueous conditions. Using highly active catalysts that allow for shorter reaction times and milder conditions can mitigate this side reaction.[7]

  • Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water. Boroxines are generally competent coupling partners in Suzuki reactions, though their different stoichiometry should be noted.[10]

  • Storage: Store the compound in a cool, dry place, preferably under an inert atmosphere, to minimize degradation and dehydration.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand.3. Ineffective base or poor solubility.4. Reaction temperature too low.1. Use fresh catalyst and ensure rigorous degassing.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos).3. Use K₃PO₄ or Cs₂CO₃; consider a different solvent system to improve solubility.4. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Reaction conditions are too harsh (high temp, long time).2. Base is too strong or aqueous concentration is too high.1. Use a more active catalyst system to lower the required temperature and shorten the reaction time.[7][8]2. Switch to a milder base (K₃PO₄); reduce the amount of water in the solvent mixture.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Certain catalyst systems can promote this side reaction.1. Improve inert atmosphere technique and ensure solvents are thoroughly degassed.2. Screen alternative palladium sources and ligands.

References

  • Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC).
  • Boronic acid. Wikipedia.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH).
  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing).
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central (PMC) - NIH.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (PMC) - NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChR. eScholarship.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central (PMC) - NIH.
  • The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI.
  • Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • (2-Fluoro-5-methoxyphenyl)boronic Acid. TCI Deutschland GmbH.
  • (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. BLDpharm.
  • N-Methoxy-N-methylbenzamide. Sigma-Aldrich.
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience.
  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing.
  • 2-Methoxypyridine-3-boronic acid hydrate. Pharmaffiliates.
  • 4-Methoxy-N-methylbenzamide. ResearchGate.
  • (4-((tert-Butoxycarbonyl)amino)-2,6-dimethylphenyl)boronic acid. BLDpharm.
  • Synthesis of boronic acid 11. Reaction conditions: (a) NaHCO3, THF. H2O... ResearchGate. Available at: [Link]

  • Phenylboronic acid:Synthesis,reactions. ChemicalBook.
  • (5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. Sigma-Aldrich.
  • 2-Fluoro-5-hydroxyphenylboronic acid. Sigma-Aldrich.
  • (2-(Benzyloxy)-3-fluorophenyl)boronic acid. BLDpharm.
  • (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid. BLDpharm.
  • (3-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid. BLDpharm.
  • 5-fluoro-2-(methylcarbamoyl)phenylboronic acid. ChemicalBook.

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Application Notes and Protocols for Catalytic Systems in Reactions of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Substituted Biaryl Synthesis

The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery and development. These structural motifs are prevalent in a vast array of pharmacologically active molecules, including kinase inhibitors and other targeted therapies.[1][2] (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a key building block for introducing a unique combination of functionalities: an ortho-fluorine atom, which can modulate conformational preferences and metabolic stability, and a Weinreb amide (N-methoxy-N-methylamide) group, a versatile handle for subsequent synthetic transformations.[3][4]

However, the successful application of this reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is not without its challenges. The electron-withdrawing nature of both the fluorine and the methoxycarbamoyl groups can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle. Furthermore, ortho-substituted boronic acids are known to be sterically demanding, requiring carefully optimized catalytic systems to achieve efficient coupling. This guide provides a comprehensive overview of suitable catalytic systems, detailed experimental protocols, and mechanistic insights to enable researchers to effectively utilize this valuable synthetic intermediate.

The Critical Role of the Catalytic System

The success of a Suzuki-Miyaura coupling reaction involving this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The interplay of these components is critical to overcoming the inherent challenges posed by this substrate.

Palladium Precatalysts: The Engine of the Reaction

While various palladium sources can be used, modern palladium(II) precatalysts are often preferred for their air and moisture stability, which ensures the reliable generation of the active Pd(0) species in situ. These precatalysts typically feature a phosphine ligand already coordinated to the palladium center, which can improve catalyst longevity and performance. For challenging substrates, precatalysts that can rapidly generate a monoligated Pd(0) species are often advantageous.

Ligand Selection: The Key to Success

The choice of phosphine ligand is arguably the most critical parameter for the successful coupling of this compound. The ideal ligand must be both sterically bulky and electron-rich to promote the key steps of the catalytic cycle:

  • Steric Bulk: Hindered biarylphosphine ligands, such as XPhos , SPhos , and RuPhos , create a bulky coordination sphere around the palladium center. This promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk also facilitates the final reductive elimination step to release the biaryl product.

  • Electron-Donating Ability: Electron-rich phosphines enhance the electron density on the palladium center, which accelerates the rate of oxidative addition of the aryl halide to the Pd(0) catalyst.

The Role of the Base and Solvent

The base plays a crucial role in the activation of the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[5] For sensitive substrates prone to decomposition, a moderately weak base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium hydroxide.

The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. A mixture of an aprotic organic solvent, such as 1,4-dioxane or toluene , with water is commonly employed to facilitate the dissolution of the base and the boronate intermediate. It is imperative that the solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Mechanistic Insights: The Interplay of Substituents

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. However, the specific substituents on this compound introduce nuances that are important to consider.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Complex Ar-Pd(II)-Ar' Di-aryl Pd(II) Complex Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'->Ar-Ar'

The ortho-fluoro substituent can influence the reaction in several ways. Its electron-withdrawing nature can slow down the transmetalation step. However, it can also promote the reductive elimination step. The Weinreb amide functionality is not merely a spectator group. The oxygen and nitrogen atoms of the methoxycarbamoyl group can potentially chelate to the palladium center during the catalytic cycle. This chelation could stabilize catalytic intermediates and influence the regioselectivity of the reaction, although this is less of a concern in a standard cross-coupling reaction compared to C-H activation.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. For microwave-assisted reactions, heating to 120-150 °C for 15-60 minutes is a good starting point.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Combine Reactants (Boronic Acid, Aryl Halide, Base, Catalyst) B 2. Add Degassed Solvent C 3. Heat under Inert Atmosphere D 4. Monitor Reaction Progress E 5. Work-up (Quench, Extract) F 6. Purify (Column Chromatography) G 7. Characterize Product

Data Presentation: Representative Reaction Parameters

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)*
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
23-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O901680-90
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O100890-98
42-BromotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂O1101875-85

*Yields are estimated based on analogous reactions and should be considered as a guide for optimization.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, screening different ligands (e.g., XPhos, SPhos, RuPhos), or trying a different base (e.g., Cs₂CO₃). Ensure that the solvents are rigorously degassed.

  • Protodeboronation: The decomposition of the boronic acid can be a significant side reaction. To minimize this, use milder bases, lower reaction temperatures if possible, and shorter reaction times. The use of boronate esters (e.g., pinacol esters) can also mitigate this issue.

  • Catalyst Deactivation: The pyridine-like nitrogen in some heteroaryl coupling partners can coordinate to the palladium catalyst and inhibit its activity. In such cases, the use of bulky, electron-rich ligands is even more critical.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl molecules. While its electronic and steric properties present challenges for Suzuki-Miyaura coupling, these can be effectively overcome through the careful selection of a robust catalytic system. The use of palladium precatalysts with bulky, electron-rich biarylphosphine ligands, in combination with appropriate bases and solvents, provides a reliable platform for achieving high-yield cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to successfully incorporate this versatile building block into their synthetic strategies, accelerating the discovery and development of new chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem Scientific.
  • D. S. D. Martin and C. D. J. Boden, J. Org. Chem., 2022, 87, 1, 1-25.
  • G. A. Molander and P. E. G. T. dreaming, Chem. Rev., 2019, 119, 7, 4348-4419.
  • A. F. Littke and G. C. Fu, Angew. Chem. Int. Ed., 2002, 41, 22, 4176-4211.
  • J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin and S. L. Buchwald, J. Org. Chem., 2000, 65, 4, 1158-1174.
  • T. E. Barder, S. D. Walker, J. R. Martinelli and S. L. Buchwald, J. Am. Chem. Soc., 2005, 127, 13, 4685-4696.
  • S. M. Weinreb, Comprehensive Organic Synthesis II, 2014, 4, 397-432.
  • M. R. Netherton and G. C. Fu, Adv. Synth.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Scientific.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem Scientific.
  • S. Nahm and S. M. Weinreb, Tetrahedron Lett., 1981, 22, 39, 3815-3818.
  • Organic Chemistry Portal. (2023). Suzuki Coupling. Retrieved from [Link].

  • N. Miyaura and A. Suzuki, Chem. Rev., 1995, 95, 7, 2457-2483.
  • BenchChem. (2025). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. BenchChem Scientific.

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Application Notes & Protocols: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, a specialized building block for medicinal chemistry and drug discovery. We will dissect the molecule's key structural features—the boronic acid, the ortho-fluoro substituent, and the meta-methoxycarbamoyl group—to understand their synergistic contributions to modern synthetic strategies. The primary focus will be on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in pharmaceutical research. A detailed, field-proven protocol for a typical cross-coupling reaction is provided, complete with mechanistic insights and justifications for experimental choices. The guide culminates in a discussion of the compound's potential in the synthesis of targeted therapeutics, particularly PARP inhibitors, underscoring its relevance in contemporary oncology drug development.

Introduction: A Multifaceted Building Block

This compound is a trifunctional reagent designed for advanced organic synthesis. Its utility in medicinal chemistry stems from the unique interplay of its constituent parts:

  • The Boronic Acid Moiety: This functional group is the workhorse of the molecule, serving as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. Boronic acids are generally stable, have low toxicity, and their reactions are often high-yielding and tolerant of a wide range of functional groups, making them ideal for complex molecule synthesis.[1]

  • The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the boronic acid group significantly influences the molecule's electronic properties and conformational preferences. In drug candidates, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[2]

  • The Meta-Methoxycarbamoyl Group: This functional group, an N-methoxy amide, serves a dual purpose. It acts as a stable, electron-withdrawing group that can influence the reactivity of the boronic acid in cross-coupling reactions. Furthermore, it provides a valuable synthetic handle for post-coupling transformations, potentially being hydrolyzed to a carboxylic acid or serving as a stable pharmacophoric element in the final drug molecule.

The convergence of these three features in a single scaffold makes this compound a high-value intermediate for constructing complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in many classes of therapeutic agents.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is critical for its successful application and for ensuring experimental reproducibility.

PropertyValueSource
Molecular Formula C₈H₉BFNO₃[3]
Molecular Weight 196.97 g/mol [3]
Appearance Typically a white to off-white solid
Purity ≥98% recommended for synthetic applications
Storage Conditions Store in a cool, dry place (Refrigerator)
Solubility Soluble in polar aprotic solvents (e.g., Dioxane, THF, DMF) and aqueous base.
Safety Information May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).

Expert Insight: Boronic acids can be prone to dehydration to form cyclic boroxines or protodeboronation under certain conditions (e.g., strongly acidic or basic conditions, prolonged heating).[4] It is crucial to use anhydrous solvents for the reaction setup and to store the reagent under an inert atmosphere if possible.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C(sp²)–C(sp²) bond. This reaction is a powerful tool for synthesizing biaryl cores, which are central to many drug molecules.[1]

Application in the Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[5][6] Many PARP inhibitors, such as Niraparib, feature a biaryl or heteroaryl-aryl core. While specific syntheses of approved drugs may use different building blocks, this compound is an exemplary reagent for creating advanced intermediates for novel PARP inhibitors. The 2-fluoro-5-carboxamide phenyl motif is a common feature in this class of drugs.

Below is a representative workflow illustrating how this boronic acid could be used to synthesize a key fragment for a PARP inhibitor.

G cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Product A This compound C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) A->C B Heteroaryl Halide (e.g., 2-bromopyridine) B->C D Biaryl Intermediate (Core of a PARP Inhibitor) C->D C-C Bond Formation

Caption: Synthetic workflow for a PARP inhibitor intermediate.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, general procedure for the coupling of this compound with a generic aryl or heteroaryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl/Heteroaryl Bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable coupling partner. The choice of base is critical; inorganic bases like K₃PO₄ or Na₂CO₃ are effective and generally do not interfere with the catalyst.[7]

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the vessel.

  • Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligands.

    • Trustworthiness: A properly inerted atmosphere is a self-validating step. Failure to do so often results in poor yields and the formation of black palladium metal, indicating catalyst decomposition.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

    • Expertise: A mixed solvent system is often optimal. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[7] Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

    • Causality: Elevated temperatures are required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism allows for rational troubleshooting and optimization.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex Ar-Pd(II)-Ar' L2 OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)2 Boronic->OxAdd Base Base (OH-) Base->Boronic

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.

References

  • Fletcher, S. (n.d.). Synthesis of Niraparib, a cancer drug candidate. University of Oxford. Retrieved from [Link]

  • Patel, V. et al. (2021). Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • CN107235957A. (2017). A kind of synthetic method for preparing Niraparib. Google Patents.
  • WO 2019/036441 A1. (2019). Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • Pharmaffiliates. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]

  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. Retrieved from [Link]

  • Dąbrowski, M. et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Retrieved from [Link]

  • Dąbrowski, M. et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. Retrieved from [Link]

  • Reyes, A. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]

  • Kuhn, M. et al. (2007). Arylboronic Acids as Versatile Coupling Partners in Fast Microwave Promoted Oxidative Heck Chemistry. PubMed. Retrieved from [Link]

  • Lee, S. H. et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from [Link]

  • Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Retrieved from [Link]

  • Chan, E. K. L. et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Retrieved from [Link]

  • Chan, E. K. L. et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. National Institutes of Health. Retrieved from [Link]

  • Reyes, A. et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Retrieved from [Link]

  • Zhang, Y. et al. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. Retrieved from [Link]

  • Wang, H. et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health. Retrieved from [Link]

  • Kirby, I. T. et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. Retrieved from [Link]

  • Ghorai, P. et al. (2020). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. PubMed Central. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from [Link]

  • Al-Sanea, M. M. et al. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic Acid in Biaryl Synthesis

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. This compound is a sophisticated building block designed for the strategic synthesis of complex biaryl compounds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The unique substitution pattern of this reagent offers several distinct advantages. The ortho-fluoro substituent can influence the dihedral angle of the resulting biaryl product, a critical factor in modulating biological activity by inducing atropisomerism or controlling conformation.[1] Furthermore, the fluorine atom can enhance metabolic stability and binding affinity. The para-methoxycarbamoyl group, a derivative of a Weinreb amide, provides a versatile handle for subsequent synthetic transformations, allowing for the controlled introduction of ketones without the risk of over-addition that is common with other organometallic reagents.[2] This dual functionality makes this compound a highly valuable tool for researchers in drug discovery and development.

This document provides a comprehensive guide to the effective use of this compound in the synthesis of biaryl compounds, complete with detailed protocols, mechanistic insights, and practical considerations for reaction optimization.

Core Principles and Mechanistic Overview: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination [Ar-Ar'] Product Ar-Ar' Ar-Pd(II)-Ar'(Ln)->[Ar-Ar']

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A critical aspect of the Suzuki-Miyaura reaction is the role of the base, which is essential for the transmetalation step. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center. The choice of base is crucial and can significantly impact the reaction yield and scope.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The use of a biphasic solvent system is common in Suzuki couplings.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Add Catalyst A->B C Establish Inert Atmosphere B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Purify (Chromatography) I->J

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Optimization of Reaction Conditions

The following table provides a summary of typical starting conditions and optimization parameters for the Suzuki-Miyaura coupling with this compound.

ParameterRecommended Starting ConditionOptimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)For less reactive aryl chlorides, consider more active catalysts like Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos). The ortho-fluoro substituent may necessitate a more electron-rich ligand to promote oxidative addition.
Base K₂CO₃ (2.0 equiv.)Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly with less reactive coupling partners.[5] However, be mindful of potential base-sensitive functional groups. For substrates prone to protodeboronation, milder, non-aqueous conditions may be required.[6][7]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)The choice of solvent can significantly influence reaction rates and yields. Aprotic polar solvents like DMF or DMA can also be effective, especially for microwave-assisted reactions.[4]
Temperature 90 °CIncreasing the temperature can accelerate the reaction but may also lead to decomposition. For thermally sensitive substrates, lower temperatures with a more active catalyst system may be necessary.
Reaction Time 4-12 hoursMonitor the reaction closely. Prolonged reaction times can sometimes lead to the formation of byproducts.

Causality Behind Experimental Choices: A Deeper Dive

  • The Role of the ortho-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boronic acid, potentially influencing the transmetalation rate.[8] Additionally, the steric bulk of the ortho-substituent can be a factor. While often well-tolerated, highly hindered coupling partners may require more robust catalytic systems.[1]

  • The Methoxycarbamoyl (Weinreb Amide) Moiety: The N-methoxy-N-methylamide functionality is generally stable under Suzuki-Miyaura coupling conditions.[2] Its primary role is to serve as a precursor for the synthesis of ketones. Following the biaryl coupling, the Weinreb amide can be treated with Grignard or organolithium reagents to afford the corresponding ketone in high yield, without the formation of tertiary alcohol byproducts. This two-step sequence is a powerful strategy for the synthesis of complex molecules.[2]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount for a successful coupling. For electron-deficient or sterically hindered aryl halides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, or low reaction temperature.Ensure the catalyst is active and the reaction is performed under a strict inert atmosphere. Increase the amount of base or switch to a stronger base. Increase the reaction temperature.
Protodeboronation The boronic acid is sensitive to the basic and/or aqueous conditions.Use anhydrous conditions and a non-aqueous base like CsF. Alternatively, consider converting the boronic acid to a more stable derivative, such as a trifluoroborate salt or a MIDA boronate.[9][10]
Homocoupling of Boronic Acid Can occur at elevated temperatures or with certain catalyst systems.Lower the reaction temperature and ensure a stoichiometric balance of coupling partners. The use of specific ligands can also suppress this side reaction.
Formation of Byproducts Decomposition of starting materials or product, or side reactions.Optimize the reaction time and temperature. Ensure the purity of all reagents and solvents.

Conclusion

This compound is a highly functionalized and versatile reagent for the synthesis of complex biaryl compounds. A thorough understanding of the Suzuki-Miyaura coupling mechanism and careful optimization of reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this document serve as a comprehensive guide for researchers and scientists in the field of organic synthesis and drug development, enabling the efficient and strategic construction of novel molecular architectures.

References

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. (URL: )
  • Suzuki-Miyaura Coupling - Organic Synthesis. (URL: )
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (URL: [Link])

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt - MDPI. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt - NIH. (URL: [Link])

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (URL: [Link])

  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed. (URL: [Link])

  • N,N-diethyl-4-methoxy-2-methylbenzamide - C13H19NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - Sci-Hub. (URL: [Link])

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (URL: [Link])

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (URL: [Link])

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. (URL: [Link])

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH. (URL: [Link])

  • N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem - NIH. (URL: [Link])

  • Synthetic Approaches to N-Methoxy-N-methylamides | Article Information | J-GLOBAL. (URL: [Link])

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes - ResearchGate. (URL: [Link])

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv. (URL: [Link])

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (URL: [Link])

  • 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. (URL: [Link])

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Application Notes and Protocols: The Strategic Role of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes serve as a comprehensive technical guide on the strategic implementation of (2-fluoro-5-(methoxycarbamoyl)phenyl)boronic acid in contemporary drug discovery and development. This document provides an in-depth analysis of the compound's physicochemical properties, its critical role as a sophisticated building block in palladium-catalyzed cross-coupling reactions, and detailed, field-proven protocols for its successful application. The insights and methodologies presented herein are curated to empower researchers to leverage this key intermediate in the synthesis of complex molecular architectures, with a particular focus on the development of targeted therapies such as PARP inhibitors.

Introduction: The Ascendancy of Functionalized Boronic Acids in Medicinal Chemistry

Boronic acids have emerged from the realm of synthetic curiosities to become indispensable tools in the medicinal chemist's arsenal.[1][2] Their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura coupling make them ideal for constructing the carbon-carbon bonds that form the backbone of many therapeutic agents.[2] The true power of these reagents, however, lies in the ability to adorn the boronic acid-bearing scaffold with a diverse array of functional groups. These substituents are not mere spectators; they are active participants that modulate the physicochemical properties, pharmacokinetic profiles, and target engagement of the final drug molecule.

This compound is a prime exemplar of such a highly functionalized and strategically designed building block. Its utility is prominently showcased in the synthesis of potent, targeted anticancer agents, most notably the Poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[3][4][5]

Molecular Attributes and Strategic Advantages

The efficacy of this compound as a key synthetic intermediate stems from the specific contributions of its constituent functional groups. A thorough understanding of these attributes is paramount for its rational application in drug design and synthesis.

  • The Boronic Acid Moiety: This functional group is the linchpin for its primary application in Suzuki-Miyaura cross-coupling reactions. It readily participates in the catalytic cycle with palladium complexes, enabling the formation of a biaryl linkage, a common motif in pharmacologically active compounds.

  • The Ortho-Fluoro Substituent: The fluorine atom at the 2-position exerts a profound influence on the molecule's properties. Its strong electron-withdrawing nature modulates the electronics of the phenyl ring, which can influence the kinetics of the Suzuki-Miyaura coupling. Furthermore, in the context of the final drug molecule, the fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism and can also participate in favorable interactions with the target protein, thereby improving binding affinity and selectivity.

  • The Meta-Methoxycarbamoyl Group: This functional group is a key contributor to the biological activity of the resulting drug molecule. The methoxycarbamoyl moiety can act as a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding site of the target protein. In the case of PARP inhibitors, this group plays a pivotal role in engaging with key amino acid residues, leading to potent inhibition of the enzyme.

The strategic placement of these functionalities on the phenylboronic acid scaffold provides a pre-engineered fragment that streamlines the synthesis of complex drug candidates, saving valuable time and resources in the drug discovery process.

Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of PARP Inhibitors

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage. This reaction is a cornerstone in the synthesis of a class of PARP inhibitors that includes Talazoparib.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The catalytic cycle, depicted below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, a key step in the synthesis of Talazoparib and related structures.

Materials:

  • This compound (1.2 equivalents)

  • Heterocyclic halide (e.g., a substituted brominated phthalazinone) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vessel, add the heterocyclic halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0-3.0 eq.).

  • Inert Atmosphere: The vessel is then sealed, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the vessel three times.

  • Solvent Addition: Degassed solvent is added to the reaction mixture via syringe. The volume should be sufficient to ensure proper mixing and dissolution of the reagents at the reaction temperature.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄These catalysts are known for their good activity and stability in a wide range of Suzuki-Miyaura couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for the activation of the boronic acid and can significantly impact the reaction yield.
Solvent 1,4-Dioxane/H₂O, DMF, TolueneA mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Temperature 80 - 100 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.
Reaction Time 2 - 24 hoursReaction time is dependent on the specific substrates and conditions and should be determined by monitoring the reaction progress.

Application in the Synthesis of Talazoparib: A Case Study

The synthesis of Talazoparib, a potent PARP inhibitor, provides an excellent case study for the application of this compound. In a key step of the synthesis, this boronic acid is coupled with a complex heterocyclic halide to install the fluorinated, functionalized phenyl group that is essential for the drug's high affinity and potent inhibitory activity against PARP1 and PARP2.

Talazoparib_Synthesis cluster_reactants Reactants Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Heterocycle Phthalazinone Core (with leaving group) Heterocycle->Suzuki_Coupling Talazoparib Talazoparib Suzuki_Coupling->Talazoparib

Figure 2: Key Suzuki-Miyaura Coupling Step in the Synthesis of Talazoparib.

Troubleshooting and Optimization

While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise, particularly when working with complex substrates. Below are some common issues and potential solutions:

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The stoichiometry of the boronic acid can also be increased to 1.5-2.0 equivalents.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using milder bases or anhydrous conditions can sometimes mitigate this issue.

  • Purification Difficulties: The presence of residual palladium or byproducts can complicate purification. Proper work-up procedures and optimized chromatography conditions are essential.

Conclusion

This compound is a highly valuable and strategically designed building block for modern drug discovery. Its unique combination of a reactive boronic acid moiety with a fluorine atom and a methoxycarbamoyl group makes it an ideal intermediate for the synthesis of complex and highly functionalized drug candidates. The successful application of this reagent, particularly in the synthesis of PARP inhibitors like Talazoparib, underscores its importance in the development of targeted therapies. The protocols and insights provided in these application notes are intended to facilitate the effective use of this powerful synthetic tool in the ongoing quest for new and improved medicines.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. Available from: [Link]

  • New Drug Approvals. (2016, February 8). Talazoparib, BMN 673. Retrieved from [Link]

  • Zhou, D., et al. (2021). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 26(2), 433. Available from: [Link]

  • Xu, Y., et al. (2017). Synthesis of PARP inhibitor talazoparib. Google Patents.
  • Xu, Y., et al. (2017). Synthesis of PARP inhibitor talazoparib. Google Patents.
  • BioMarin Pharmaceutical Inc. (2011). Methods of using dihydropyridophthalazinone inhibitors of poly (adp-ribose)polymerase (parp). Google Patents.
  • API SYNTHESIS INTERNATIONAL. (2016, February 8). Talazoparib. Retrieved from [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. Available from: [Link]

  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(16), 4983. Available from: [Link]

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The Strategic Utility of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Herein, we provide a comprehensive technical guide on the applications of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, a sophisticated reagent pivotal to the development of next-generation functional materials. This document is intended for researchers, medicinal chemists, and materials scientists engaged in the design and synthesis of complex organic molecules with tailored properties. We will delve into the nuanced reactivity of this molecule, providing not only detailed experimental protocols but also the underlying scientific rationale for its strategic deployment in both pharmaceutical and material science contexts.

Introduction: A Multifaceted Building Block

This compound is a highly functionalized arylboronic acid that has garnered significant interest as a key intermediate in organic synthesis. Its unique substitution pattern, featuring an ortho-fluoro group, a meta-methoxycarbamoyl moiety, and the versatile boronic acid handle, endows it with a distinct reactivity profile. This strategic combination of functional groups allows for precise control over the electronic and steric properties of target molecules, making it an invaluable tool in the synthesis of high-value compounds such as potent enzyme inhibitors and novel organic electronic materials.

The presence of the fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, properties of paramount importance in drug design. The methoxycarbamoyl group offers additional sites for hydrogen bonding and can influence solubility and molecular conformation. Finally, the boronic acid moiety is a cornerstone of modern organic synthesis, primarily enabling carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Mechanistic Insights: The Role of Fluorine and the Methoxycarbamoyl Group in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl linkages. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific substituents on the phenylboronic acid play a critical role in the efficiency of this process.

The Influence of the ortho-Fluoro Substituent

The ortho-fluoro group on this compound exerts a significant electronic and steric influence on the Suzuki-Miyaura coupling. Electronically, the high electronegativity of fluorine can decrease the electron density of the phenyl ring, which might be perceived as slowing down the transmetalation step. However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a key intermediate in the reaction. Furthermore, studies on highly fluorinated arylboronic esters have shown that fluoride can play a beneficial role in the transmetalation step.[1]

From a steric perspective, the ortho-substituent can influence the rate of reaction. While bulky ortho groups can hinder the approach of the palladium complex, the relatively small size of the fluorine atom often allows for efficient coupling. In some cases, the presence of an ortho-substituent can even promote the reductive elimination step, accelerating the overall catalytic cycle.[2]

The Contribution of the meta-Methoxycarbamoyl Group

The methoxycarbamoyl group at the meta-position primarily influences the electronic properties of the phenyl ring through its electron-withdrawing inductive effect. This can impact the reactivity of the boronic acid in the catalytic cycle. More importantly, this functional group provides a valuable handle for further synthetic transformations or for establishing specific intermolecular interactions in the final material. For instance, the amide functionality can participate in hydrogen bonding, which is crucial for molecular recognition and self-assembly processes in functional materials.

Application in Drug Discovery: Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms.[3] One such inhibitor is Talazoparib, for which this boronic acid is a key building block.[4]

Workflow for the Synthesis of a Talazoparib Intermediate via Suzuki-Miyaura Coupling

reagent1 This compound reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 Aryl Halide Partner (e.g., Brominated Heterocycle) reagent2->reaction_mixture catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Solvent System (e.g., Toluene/Water) solvent->reaction_mixture heating Heating (e.g., 80-100 °C) reaction_mixture->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product Biaryl Product (Talazoparib Intermediate) purification->product

Caption: Synthetic workflow for a Talazoparib intermediate.

Detailed Protocol: Suzuki-Miyaura Coupling for a Biaryl Intermediate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable aryl bromide partner.

Materials:

ReagentMolar Equiv.
Aryl Bromide1.0
This compound1.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.05
Potassium Carbonate (K₂CO₃)2.0
Toluene-
Water-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (e.g., 10 mL) and degassed water (e.g., 2 mL) to the flask via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the product, with characteristic shifts indicating the formation of the new C-C bond. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The purity of the final compound should be assessed by HPLC.

Broader Applications in Functional Materials

The utility of this compound extends beyond pharmaceutical synthesis. Its unique electronic and structural features make it an attractive building block for a variety of functional materials.

Organic Light-Emitting Diodes (OLEDs)

While direct application of this specific boronic acid in OLEDs is not extensively documented, its structural motifs are highly relevant. Fluorinated and phenyl-based boronic acids are key precursors in the synthesis of materials for OLEDs, particularly for blue emitters and electron-transport layers.[5] The electron-withdrawing nature of the fluoro and methoxycarbamoyl groups can help to lower the HOMO and LUMO energy levels of a conjugated molecule, facilitating electron injection and improving material stability.

boronic_acid This compound suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide Extended Conjugated Aryl Halide aryl_halide->suzuki oled_material Functional OLED Material suzuki->oled_material device OLED Device oled_material->device

Caption: Pathway to OLED materials via Suzuki coupling.

Functional Polymers and Sensors

Phenylboronic acid-containing polymers are a class of "smart" materials that can respond to changes in their environment, such as pH or the presence of diols (e.g., glucose).[6][7] The incorporation of this compound into a polymer backbone via Suzuki coupling polymerization could lead to materials with unique properties. The fluoro and methoxycarbamoyl groups would be expected to modulate the pKa of the boronic acid and its binding affinity for diols.

Furthermore, boronic acids are widely used in the development of fluorescent sensors for biologically important analytes like carbohydrates and reactive oxygen species.[8][9] The fluorophore's emission properties can be modulated by the binding of an analyte to the boronic acid moiety. The specific electronic properties imparted by the substituents on the phenyl ring of this compound could be harnessed to fine-tune the sensitivity and selectivity of such sensors.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of advanced functional materials. Its unique substitution pattern provides chemists with a powerful tool to fine-tune the properties of target molecules, leading to the development of potent pharmaceuticals and novel materials for electronic and sensing applications. The protocols and insights provided herein are intended to serve as a practical guide for researchers looking to leverage the synthetic potential of this important building block.

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. (URL: [Link])

  • Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in OLED Materials. Benchchem. (URL: not available)
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. (URL: [Link])

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing. (URL: [Link])

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (URL: [Link])

  • Not available.
  • Not available.
  • Not available.
  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (URL: [Link])

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (URL: [Link])

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling with (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for optimizing Suzuki-Miyaura reactions involving (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and process development professionals who are navigating the unique challenges posed by this electron-deficient and sterically hindered substrate. Our goal is to provide you with actionable, field-tested insights grounded in established chemical principles to help you improve your reaction yields and minimize side products.

Quick Troubleshooting Guide

This table summarizes common issues encountered with this specific boronic acid and directs you to the relevant in-depth FAQ section for a comprehensive solution.

Observed Issue Potential Cause(s) Primary Recommendation(s) See FAQ Section
Low or No Conversion 1. Inefficient Transmetalation2. Catalyst Inhibition/Decomposition3. Ineffective Base1. Switch to a more electron-rich phosphine ligand (e.g., SPhos, RuPhos).2. Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄).3. Increase reaction temperature.,
Significant Protodeboronation 1. Presence of water in the reaction.2. Base-mediated decomposition of boronic acid.3. Prolonged reaction time at high temperature.1. Use anhydrous solvents and reagents.2. Consider using a milder base (e.g., K₂CO₃) or a two-phase system.3. Monitor the reaction closely and stop it upon completion.
Formation of Unknown Byproducts 1. Homocoupling of the aryl halide.2. Decomposition of the starting materials or product.3. Reaction with the methoxycarbamoyl group.1. Ensure thorough degassing of the reaction mixture.2. Lower the reaction temperature.3. Perform a reaction compatibility study with the carbamoyl group.
Inconsistent Results 1. Variable quality of boronic acid.2. Inconsistent degassing or inert atmosphere.3. Catalyst activity variation.1. Check the purity of the boronic acid (potential for anhydride formation).2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles).3. Use a pre-catalyst for more reliable activation.

Troubleshooting Workflow Diagram

This diagram outlines a logical progression for troubleshooting a challenging Suzuki-Miyaura coupling reaction.

G cluster_start Identify Problem cluster_analysis Initial Analysis cluster_result Outcome start Low Yield or No Reaction analysis Analyze Crude LCMS/TLC: - Starting Material Remaining? - Protodeboronation? - Homocoupling? start->analysis Begin Here ligand Screen Ligands (e.g., SPhos, RuPhos, XPhos) analysis->ligand If SM remains base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) analysis->base If Protodeboronation success Improved Yield ligand->success solvent Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) base->success temp Vary Temperature (e.g., 80-110 °C) solvent->success temp->success

Caption: A logical workflow for troubleshooting Suzuki reactions.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction shows low or no conversion. What is the primary cause and how do I fix it?

Answer:

Low conversion with this compound is most often due to a slow or inefficient transmetalation step in the Suzuki catalytic cycle. This is a direct consequence of the substrate's electronic and steric properties:

  • Electronic Effects: The ortho-fluoro and meta-methoxycarbamoyl groups are strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid's ipso-carbon, making the transfer of this aryl group from boron to the palladium center (transmetalation) energetically more demanding.

  • Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the boronic acid to the palladium complex.

Troubleshooting Steps:

  • Enhance Catalyst Activity: The key is to use a catalyst system that is highly active and promotes the challenging transmetalation step. This is most effectively achieved by changing the phosphine ligand. Move away from simple ligands like PPh₃ and towards highly electron-rich, sterically bulky biarylphosphine ligands. These ligands promote the formation of a monoligated, 12-electron palladium species, which is highly reactive in the catalytic cycle.

    • Primary Recommendation: Use ligands like SPhos , RuPhos , or XPhos . They are designed to accelerate couplings of electron-deficient and sterically hindered substrates.

  • Increase Base Strength: A stronger base can facilitate the formation of the more reactive boronate species ([Ar-B(OH)₃]⁻), which is known to undergo faster transmetalation than the neutral boronic acid.

    • Primary Recommendation: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) .

  • Optimize Solvent and Temperature: Aprotic polar solvents are generally preferred.

    • Solvent: Dioxane, 2-MeTHF, or toluene are excellent choices. Using a solvent mixture like dioxane/water can sometimes be beneficial, but care must be taken to avoid excessive protodeboronation (see ).

    • Temperature: Increasing the temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary activation energy to overcome the transmetalation barrier.

FAQ 2: Which palladium catalyst and ligand combination is best for this substrate?

Answer:

For this specific substrate, a pre-formed palladium(II) pre-catalyst complexed with a modern biarylphosphine ligand is highly recommended over generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Pre-catalysts offer better stability, more accurate dosing, and more reliable activation to the active Pd(0) species.

Recommended Catalyst Systems:

Pre-catalystLigandKey Advantages
SPhos Pd G3SPhosExcellent for electron-deficient boronic acids. Generally high activity.
RuPhos Pd G3RuPhosOften provides superior performance for sterically hindered substrates.
XPhos Pd G3XPhosA robust, highly active system suitable for a wide range of challenging couplings.

The Suzuki-Miyaura Catalytic Cycle:

The choice of ligand directly impacts the rates of oxidative addition and reductive elimination, but its most critical role here is to facilitate the difficult transmetalation step.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) <-- RATE LIMITING STEP Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The Suzuki cycle, highlighting the transmetalation bottleneck.

FAQ 3: I am observing a significant amount of fluoro-methoxycarbamoyl-benzene as a byproduct. What is this and how can I prevent it?

Answer:

This byproduct is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (typically water). Electron-deficient boronic acids, like the one you are using, are particularly susceptible to this process, especially under basic conditions and at elevated temperatures.

Strategies to Minimize Protodeboronation:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Use a high-purity, anhydrous grade of solvent.

    • Dry your glassware thoroughly in an oven before use.

    • Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous. If in doubt, dry it under high vacuum at an elevated temperature before use.

    • Run the reaction under a strict inert atmosphere (Nitrogen or Argon).

  • Choice of Base: While a strong base is needed for transmetalation, an overly strong or nucleophilic base in the presence of water can accelerate protodeboronation.

    • Consider using potassium fluoride (KF) as the base. The fluoride ion is thought to activate the boronic acid by forming a more reactive trifluoroborate species, often with less protodeboronation.

  • Use of Boronic Esters: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These esters are generally more robust towards protodeboronation and can be used directly in the coupling reaction, often with potassium acetate (KOAc) as the base.

  • Reaction Monitoring: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LCMS, and work it up as soon as the starting materials are consumed.

FAQ 4: Besides protodeboronation, what other byproducts should I be aware of?

Answer:

Two other common byproducts in Suzuki reactions are homocoupling products:

  • Aryl Halide Homocoupling (Ar-Ar): This results from the coupling of two molecules of your aryl halide partner. It is often promoted by reactions run at very high temperatures or if the catalyst system promotes side reactions. Ensuring a robust and fast transmetalation often outcompetes this side reaction. A thoroughly degassed system is crucial, as oxygen can promote this pathway.

  • Boronic Acid Homocoupling (Ar'-Ar'): This is generally less common but can occur, especially in the presence of oxygen.

Mitigation Strategies:

  • Thorough Degassing: Oxygen is a known culprit in promoting side reactions and deactivating the Pd(0) catalyst. Use at least three freeze-pump-thaw cycles for the best results, or sparge the solvent with argon for 30-60 minutes before adding the catalyst and reagents.

  • Use of Pre-catalysts: As mentioned in , stable pre-catalysts can lead to cleaner reactions by ensuring a controlled and efficient generation of the active Pd(0) species, minimizing side reactions that can occur during messy in-situ reductions of Pd(II) salts.

FAQ 5: My results are not reproducible. What are the likely sources of this inconsistency?

Answer:

Inconsistency in Suzuki reactions often stems from subtle variations in reagent quality or reaction setup.

  • Boronic Acid Quality: Boronic acids can dehydrate upon storage to form cyclic anhydrides (boroxines). This changes the molecular weight and can affect the stoichiometry of your reaction. It is good practice to:

    • Store the boronic acid in a desiccator.

    • If you suspect boroxine formation, you can often regenerate the boronic acid by dissolving the solid in a solvent like diethyl ether, adding a small amount of water, stirring, and then removing the solvent under vacuum.

  • Inert Atmosphere & Degassing: The efficiency of oxygen removal can vary between experiments. Standardize your procedure. A simple nitrogen blanket may not be sufficient; active sparging or freeze-pump-thaw cycles provide more reliable results.

  • Water Content: The amount of adventitious water can significantly impact the reaction (see ). Using solvents from a freshly opened bottle or a solvent purification system is recommended.

Protocol: Optimized Suzuki Coupling for this compound

This protocol provides a robust starting point for your optimization.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl halide partner (1.0 equiv)

  • RuPhos Pd G3 pre-catalyst (2 mol%)

  • RuPhos ligand (2 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) line

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the RuPhos Pd G3 pre-catalyst (0.02 equiv) and additional RuPhos ligand (0.02 equiv). Add these solids to the Schlenk flask. Note: Adding a slight excess of ligand can sometimes improve catalyst stability.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting aryl halide.

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw.

    • Freeze the mixture using liquid nitrogen until solid.

    • Apply high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture under the static inert atmosphere.

    • Repeat two more times.

  • Reaction: After the final thaw, backfill the flask with the inert gas. Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing by LCMS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • Buchwald, S. L., & Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions: A New Generation of Biarylphosphine Ligands. Angewandte Chemie International Edition, 47(34), 6384-6387. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl Chlorides and Bromides with Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2010). Direct and Waste-Free Protocol for the Suzuki−Miyaura Cross-Coupling of Amides via C−N Bond Cleavage. Angewandte Chemie International Edition, 49(16), 2876-2879. (This article discusses the general stability of boronic acids and factors leading to protodeboronation). [Link]

  • Wright, S. W., Harris, D. L., & Murphy, J. F. (1999). A Convenient and General Method for the Suzuki Cross-Coupling of 2-Chloropyridines. Organic Letters, 1(5), 743-745. (This paper highlights the utility of fluoride ions in promoting Suzuki couplings). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Technical Support Center: Purification of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic workflows. The unique physicochemical properties of arylboronic acids, including their Lewis acidity and tendency to form anhydrides, often present significant purification challenges.[1]

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and ensure the high purity required for downstream applications like Suzuki-Miyaura cross-coupling reactions.[2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound and related structures.

Q1: My NMR spectrum shows more peaks than expected for my purified boronic acid, suggesting impurities. What could be the cause?

A1: A common observation with boronic acids is the presence of their cyclic anhydride, a trimer known as a boroxine.[1] This is formed by the intermolecular dehydration of three boronic acid molecules.

  • Causality: The boronic acid and its boroxine often exist in a dynamic equilibrium in solution, especially in aprotic solvents used for NMR. This equilibrium can result in a more complex spectrum than anticipated for the pure monomer. The presence of water will shift the equilibrium back towards the monomeric boronic acid.

  • Validation: To confirm the presence of a boroxine, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The boroxine should hydrolyze back to the monomeric boronic acid, leading to a simplification of the spectrum.

  • Significance: For most applications, such as Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental as it readily converts to the active boronic acid under the reaction conditions.

Q2: I'm experiencing significant tailing and low recovery when trying to purify my boronic acid derivative using standard silica gel chromatography. Why is this happening?

A2: This is a classic problem when purifying boronic acids on silica gel.[5][6] The issue stems from a strong interaction between the electron-deficient (Lewis acidic) boron atom and the lone pairs on the oxygen of the silanol (Si-OH) groups on the silica surface. This interaction leads to:

  • Strong Adsorption: The compound sticks irreversibly to the stationary phase, causing low or no recovery.

  • Streaking/Tailing: Slow dissociation from the active sites on the silica leads to broad, streaky bands on TLC and poor separation during column chromatography.

  • Degradation: The acidic nature of the silica surface can sometimes promote decomposition pathways like protodeboronation (loss of the C-B bond).[7]

Q3: How can I improve my purification outcome with flash chromatography?

A3: Several strategies can mitigate the issues with silica gel:

  • Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel, especially for less polar boronic acids and their esters.[8] It has fewer acidic sites, reducing the likelihood of strong adsorption.

  • Deactivate the Silica Gel: You can treat the silica gel to block the problematic silanol groups. A highly effective method is to impregnate the silica with boric acid.[9] This pre-saturates the Lewis basic sites on the silica, allowing your boronic acid to elute more cleanly. A detailed protocol is provided in Section 3.

  • Modify the Mobile Phase: Adding a small amount of a polar, protic solvent like methanol to your eluent system (e.g., DCM/MeOH) can help compete for the active sites on the silica gel.[10] However, this may also reduce separation efficiency.

Q4: Are there reliable non-chromatographic methods for purifying this compound?

A4: Yes, several classical purification techniques can be highly effective and are often preferable for their scalability and efficiency.

  • Recrystallization: This is the most powerful technique for purifying solid compounds.[11][12][13] The key is finding a suitable solvent or solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. Given the polarity of your compound due to the methoxycarbamoyl group, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes.[14]

  • Acid-Base Extraction: This method leverages the acidic nature of the boronic acid group (pKa ~9).[1] You can dissolve the crude material in an organic solvent (like ethyl acetate) and wash with an aqueous base (e.g., 1M NaOH).[5][6][10] Your boronic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) and the pure boronic acid extracted back into an organic solvent.[15]

Q5: My boronic acid is an oil or refuses to crystallize. When should I consider derivatization as a purification strategy?

A5: If your boronic acid is difficult to handle or purify directly, converting it to a more stable and often crystalline derivative is an excellent strategy.[8]

  • Diethanolamine (DEA) Adducts: Boronic acids react with diethanolamine to form stable, zwitterionic adducts that are often highly crystalline and precipitate from non-polar solvents.[5][6][16] These can be easily isolated by filtration. The free boronic acid can be recovered by treatment with acid.[5]

  • Pinacol Esters: While your starting material is a boronic acid, sometimes it's easier to synthesize the corresponding pinacol boronate ester, purify it via standard chromatography (as esters are less prone to sticking on silica), and then hydrolyze it back to the boronic acid if needed.[17]

  • N-methyliminodiacetic acid (MIDA) Boronates: For particularly unstable boronic acids, MIDA boronates offer exceptional benchtop stability and can be purified using standard methods.[18][19] They are designed for slow release of the boronic acid under specific cross-coupling conditions.

Section 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common purification problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery from Silica Column Strong, irreversible adsorption of the Lewis acidic boron to basic silanol sites on the silica surface.[5]1. Switch to neutral alumina as the stationary phase.[8]2. Use boric acid-impregnated silica gel.[9]3. Consider an alternative purification method like recrystallization or acid-base extraction.
Product Streaks or Tails on TLC/Column Reversible, but strong, interaction with the stationary phase. The compound is "sticking and releasing" slowly.1. Add a polar modifier to the eluent (e.g., 1-5% methanol in DCM).[10]2. Spot the TLC plate from a more polar solvent to ensure it is fully dissolved at the baseline.3. Use boric acid-treated silica for both TLC and column chromatography.
NMR Shows a Mixture of Boronic Acid and Boroxine Equilibrium between the monomeric acid and the trimeric anhydride (boroxine) in aprotic solvents.[1][20]1. This is often not a purity issue. Add a drop of D₂O to the NMR sample to hydrolyze the boroxine and confirm the structure.2. For storage, ensure the solid is completely dry to favor the anhydride form, which can be more stable.
Mass Spec or NMR Indicates Protodeboronation The C-B bond has been cleaved, replacing the boronic acid group with a hydrogen. This can be caused by harsh acidic/basic conditions or prolonged heating.[21]1. Avoid prolonged exposure to strong acids or bases during workup.2. Minimize heating during recrystallization or solvent removal.3. If synthesizing, ensure the quenching of the organometallic intermediate is performed at low temperature.
Compound is an Intractable Oil or Amorphous Solid The compound has a low melting point or disordered solid state, making crystallization difficult.1. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification.[6][8]2. Convert the boronic acid to a crystalline derivative, such as a diethanolamine adduct, for purification.[5][6][16]
Section 3: Recommended Purification Protocols
Protocol A: Purification by Recrystallization

This method is ideal for solid materials and offers the highest potential purity.[13]

1. Solvent Screening (Small Scale): a. Place ~20 mg of the crude boronic acid into several small test tubes. b. Add a different solvent (e.g., ethyl acetate, acetone, ethanol, water, toluene) to each tube, drop by drop, at room temperature. Note the solubility. c. If insoluble at room temperature, heat the tube gently. A good solvent will dissolve the compound when hot but not when cold.[12] d. If the compound is too soluble in one solvent and insoluble in another, test a solvent/anti-solvent pair (e.g., dissolve in hot ethanol, then add water dropwise until cloudy).[14]

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[12][14] c. If using a solvent pair, dissolve in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise at the boiling point until the solution just becomes cloudy. Add a few drops of the good solvent to clarify. d. Cover the flask and allow it to cool slowly to room temperature without disturbance. e. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel.[11] g. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[12] h. Dry the crystals under vacuum to obtain the pure product.

Protocol B: Modified Flash Chromatography using Boric Acid-Treated Silica

This protocol is designed to overcome the common issue of boronic acid adsorption to silica gel.

1. Preparation of Boric Acid-Treated Silica: a. Prepare a 5% w/v solution of boric acid in methanol. (e.g., 5 g of H₃BO₃ in 100 mL of MeOH). b. In a round-bottom flask, create a slurry of silica gel in the boric acid/methanol solution (use enough solution to fully wet the silica). c. Agitate the slurry for 1 hour at room temperature. d. Remove the solvent by filtration. e. Wash the treated silica with ethanol to remove excess boric acid. f. Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

2. Chromatography Procedure: a. Dry-pack or wet-pack a chromatography column with the boric acid-treated silica. b. Dissolve the crude boronic acid in a minimal amount of the eluent or another suitable solvent. c. Load the sample onto the column. d. Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane). e. Monitor the fractions by TLC (using plates also prepared with treated silica for best results) and combine the pure fractions. f. Remove the solvent under reduced pressure to yield the purified product.

Section 4: Visualization of Purification Workflow

The selection of a purification strategy is a logical process based on the physical properties of the crude material and the nature of the impurities. The following diagram outlines a recommended decision-making workflow.

PurificationWorkflow Start Crude Boronic Acid IsSolid Is the material a solid? Start->IsSolid TryRecryst Attempt Recrystallization / Trituration IsSolid->TryRecryst Yes Chromatography Purify by Chromatography IsSolid->Chromatography No (Oil) RecrystSuccess Success? (>95% Purity) TryRecryst->RecrystSuccess PureProduct Pure Product RecrystSuccess->PureProduct Yes RecrystSuccess->Chromatography No SelectColumn Select Stationary Phase Chromatography->SelectColumn AcidBase Consider Acid-Base Extraction Chromatography->AcidBase If impurities are non-acidic Derivatize Consider Derivatization (e.g., DEA Adduct) Chromatography->Derivatize If all else fails ModifiedSilica Boric Acid-Treated Silica SelectColumn->ModifiedSilica Default Alumina Neutral Alumina SelectColumn->Alumina Alternative AcidBase->PureProduct Derivatize->PureProduct ModifiedSilica->PureProduct Alumina->PureProduct

Caption: Decision workflow for selecting a purification strategy.

Section 5: Purity Assessment

Ensuring the purity of your final compound is critical.[22]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a formic acid or ammonium acetate modifier) is a good starting point.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the UV trace) and mass confirmation simultaneously.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for structural confirmation and identifying impurities. As noted, the presence of boroxines can complicate spectra, but this is manageable.

  • Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids.

References
  • Recrystallization Guide. (n.d.). University of California, Los Angeles. [Link]

  • Reddit discussion on purifying boronic acids. (2025). r/OrganicChemistry. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • ResearchGate discussion on purifying boronic acids/boronate esters. (2016). [Link]

  • Chemistry Stack Exchange discussion on challenging purification of organoboronic acids. (2025). [Link]

  • KingProlly. (2025). How is boron anhydride produced? [Link]

  • Rea, T. O., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • B'Hymer, C., & Paskiet, D. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Crasto, A. M. (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • ResearchGate discussion on removing boronic acid using workup process. (2016). [Link]

  • Recrystallization. (n.d.). Towson University. [Link]

  • Khan, R. A., et al. (n.d.). Process for purification of boronic acid and its derivatives.
  • Ishihara, K., et al. (2004). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • Reddit discussion on purification of alkyl Bpin/other alkyl boronic esters. (2024). r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Snyder, H. R., et al. (1958). Benzeneboronic anhydride. Organic Syntheses. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research. [Link]

  • Lee, D. W., et al. (2018). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Reddit discussion on purification of boronic acids. (2017). r/chemistry. [Link]

  • Reddit discussion on trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023). r/OrganicChemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. [Link]

  • ResearchGate. (2025). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • Węglarz-Tomczak, E., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. [Link]

  • Neto, M. F. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Vedejs, E., & Chapman, R. W. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Aguilar-Salas, A., et al. (2019). Fructooligosaccharides purification: Complexing simple sugars with phenylboronic acid. Food Chemistry. [Link]

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side reactions of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its use in cross-coupling reactions. As a substituted arylboronic acid with both an ortho-fluoro and a meta-methoxycarbamoyl group, this reagent possesses unique electronic properties that can lead to specific side reactions. This guide is designed to help you navigate these challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should anticipate when using this compound in a Suzuki-Miyaura coupling?

The two most prevalent side reactions are protodeboronation and oxidative homocoupling . The electron-withdrawing nature of both the ortho-fluoro and meta-methoxycarbamoyl substituents makes the boronic acid particularly susceptible to these pathways. Protodeboronation results in the formation of 2-fluoro-N-methoxybenzamide, while homocoupling yields a symmetric biaryl dimer. Both side reactions consume the boronic acid, leading to reduced yields of your desired cross-coupled product.

Q2: My reaction has stalled with significant starting material remaining. What is the likely cause?

Reaction stalling is often linked to the electronic properties of this specific boronic acid. Its electron-deficient character can slow down the transmetalation step of the catalytic cycle, which is often rate-limiting.[1] This step requires the formation of a boronate 'ate' complex, which then transfers the aryl group to the palladium center.[2] Insufficiently basic conditions or a poorly chosen ligand can fail to promote this step effectively, leading to low conversion. Catalyst deactivation is another potential cause.

Q3: How stable is the N-methoxycarbamoyl (Weinreb amide analog) functional group to typical Suzuki-Miyaura conditions?

The N-methoxycarbamoyl group is generally robust under standard Suzuki-Miyaura conditions, which typically employ moderate bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[3] However, it can be susceptible to hydrolysis under excessively harsh conditions, such as the use of strong hydroxides (NaOH, KOH) at elevated temperatures for prolonged periods. This would lead to the formation of the corresponding carboxylic acid, which can complicate purification and reduce yield.

Q4: What are the best practices for storing and handling this boronic acid?

Due to its susceptibility to decomposition, proper handling is critical.

  • Storage: Store the reagent in a cool, dark, and dry environment, preferably under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

  • Handling: When weighing and dispensing the reagent, minimize its exposure to air and moisture. If possible, handle it in a glovebox. Avoid leaving the container open on the bench. For reactions, it is advisable to use freshly opened or recently purchased material for best results.

Troubleshooting Guide: Side Reactions & Low Yields

This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.

Problem 1: High Levels of Protodeboronation Byproduct

Symptom: You observe a significant amount of 2-fluoro-N-methoxybenzamide in your crude reaction mixture by LC-MS or NMR.

Causality: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This process can be catalyzed by acid or base and is particularly facile for electron-deficient arylboronic acids.[4][5][6] The electron-withdrawing fluoro and carbamoyl groups polarize the C–B bond, making the ipso-carbon susceptible to protonation.

Mitigation Strategies:

Solution IDRecommended ActionScientific Rationale
TS1-A Use Anhydrous Conditions Rigorously dry all solvents and reagents. Use of molecular sieves in the reaction vessel can be beneficial. Water is a proton source that directly facilitates protodeboronation.
TS1-B Select a Milder, Non-Aqueous Base Switch from strong aqueous bases (NaOH, KOH) to anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are strong enough to form the active boronate species but minimize the presence of water and excess hydroxide ions that promote the side reaction.
TS1-C Convert to a Boronic Ester Before the coupling reaction, convert the boronic acid to its pinacol ester derivative. Boronic esters are generally more stable towards protodeboronation and hydrolysis.[7]
TS1-D Minimize Reaction Time & Temperature Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged exposure to basic conditions at high temperatures increases the rate of protodeboronation.
Problem 2: Significant Formation of Homocoupling Dimer

Symptom: Your analysis shows the presence of the symmetric biaryl, 2,2'-difluoro-5,5'-bis(methoxycarbamoyl)-1,1'-biphenyl.

Causality: The homocoupling of arylboronic acids is a palladium-catalyzed process often mediated by oxygen.[8][9] Oxygen can react with the Pd(0) catalyst to form a palladium-peroxo species, which then participates in a catalytic cycle that dimerizes the boronic acid.[10] This side reaction is also a common outcome if a Pd(II) precatalyst is used and its reduction to the active Pd(0) state is inefficient, as Pd(II) species can directly promote homocoupling.[11]

Mitigation Strategies:

Solution IDRecommended ActionScientific Rationale
TS2-A Rigorous Degassing Thoroughly degas all solvents and the reaction mixture before heating. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 20-30 minutes can suffice. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
TS2-B Use a Pd(0) Source or Efficient Precatalyst Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, use modern Buchwald-type precatalysts (e.g., XPhos Pd G3), which are designed for rapid and clean generation of the active monoligated Pd(0) species, minimizing side reactions.[12]
TS2-C Optimize Ligand Choice Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands accelerate the rate-determining oxidative addition and subsequent steps in the main catalytic cycle, helping the desired cross-coupling outcompete the homocoupling pathway.
Problem 3: Low Conversion / Stalled Reaction

Symptom: The reaction stops prematurely, leaving a mixture of starting materials and a low yield of the product.

Causality: The electron-deficient nature of the boronic acid makes the transmetalation step inherently slow. The boronic acid must be converted to a more nucleophilic boronate 'ate' complex by the base for this step to occur efficiently.[13][14] If the base is too weak or the catalyst system is not active enough, this step becomes a bottleneck, and the catalyst may decompose before the reaction reaches completion.

Mitigation Strategies:

Solution IDRecommended ActionScientific Rationale
TS3-A Increase Base Strength For electron-deficient boronic acids, stronger bases are often required. K₃PO₄ and Cs₂CO₃ are excellent choices as they are highly effective at promoting the formation of the boronate complex needed for transmetalation.
TS3-B Employ Advanced Catalyst Systems Use a combination of a palladium precatalyst and an electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos). These state-of-the-art ligands are designed to accelerate both the oxidative addition and reductive elimination steps, leading to a more efficient overall catalytic cycle.[12][15]
TS3-C Screen Solvents The choice of solvent can significantly impact the reaction. While ethereal solvents like dioxane or 2-MeTHF with water are common, exploring polar aprotic solvents like DMF or NMP might be beneficial in some cases, as they can help solubilize the boronate salts and accelerate the reaction.
TS3-D Increase Temperature If other optimizations fail, cautiously increasing the reaction temperature (e.g., from 80 °C to 100 °C) can provide the necessary activation energy. However, this must be balanced against the increased risk of protodeboronation (see Problem 1).

Visualizing the Reaction Pathways

To better understand the competition between the desired reaction and the major side reactions, the following diagrams illustrate the key mechanistic pathways.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition (R¹-X) Pd0->OA Ar-X Pd_O2 Pd(0) + O₂ Pd0->Pd_O2 PdII R¹-Pd(II)-X OA->PdII TM Transmetalation PdII->TM Ar-B(OH)₂ Base PdII_R2 R¹-Pd(II)-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product Product (R¹-R²) RE->Product BoronicAcid (2-F-5-CONHOMe)Ar-B(OH)₂ BoronicAcid->TM Desired Path Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H⁺ Source (e.g., H₂O) Homocoupling Homocoupling BoronicAcid->Homocoupling Pd(II) or Pd-Peroxo SideProduct1 Byproduct: Ar-H Protodeboronation->SideProduct1 SideProduct2 Byproduct: Ar-Ar Homocoupling->SideProduct2 Pd_O2->Homocoupling Leads to homocoupling catalyst

Caption: Competing pathways in the cross-coupling reaction.

Recommended Experimental Protocol

This procedure incorporates best practices to minimize side reactions when using this compound.

Objective: To perform a Suzuki-Miyaura coupling with a generic aryl bromide (Ar-Br).

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv, limiting reagent)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), XPhos Pd G3 (0.02 equiv), and XPhos (0.02 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide. A typical solvent ratio is 5:1 dioxane:water.

  • Degassing (Optional but Recommended): For maximum oxygen removal, sparge the resulting slurry with argon for an additional 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 90-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the disappearance of the limiting reagent and the formation of both the desired product and potential byproducts.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Caption: Recommended experimental workflow for the Suzuki-Miyaura coupling.

References

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • Worrell, B. T., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • ResearchGate. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Semantic Scholar. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. [Link]

  • Semantic Scholar. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. [Link]

  • National Institutes of Health (NIH). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Garg, N. K., et al. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters. [Link]

  • MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Technical Support Center: Optimizing Catalyst Loading for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions. This guide provides in-depth troubleshooting and optimization strategies specifically for Suzuki-Miyaura reactions involving (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid . This substrate presents unique challenges due to its electronic properties, which necessitate a rational approach to catalyst system selection and loading optimization. This document is designed for researchers, chemists, and process development professionals seeking to enhance reaction efficiency, yield, and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound in Suzuki-Miyaura coupling.

Q1: My reaction with this compound is giving low to no yield. What are the most common initial culprits?

A1: When a Suzuki-Miyaura coupling fails or provides low yield with this specific boronic acid, the primary suspects are related to its electron-deficient nature and potential instability.[1] Start by evaluating these key areas:

  • Catalyst System Inactivity: The combination of the fluoro and methoxycarbamoyl groups makes the boronic acid electron-deficient. This can slow down the crucial transmetalation step of the catalytic cycle. Your chosen palladium source and ligand may not be active enough to overcome this hurdle. Standard or less electron-rich ligands like PPh₃ are often insufficient.

  • Protodeboronation (Hydrolysis): Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material. This is exacerbated by non-optimal base choice, excessive water, or prolonged reaction times at high temperatures.

  • Inadequate Base: The base plays a critical role in activating the boronic acid to form the boronate species, which is necessary for transmetalation.[2][3][4] If the base is too weak or its solubility is poor in the reaction medium, the catalytic cycle will stall.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of inactive palladium species. It can also promote the unwanted homocoupling of your boronic acid.[5] Ensure all solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).

Q2: What is a sensible starting palladium catalyst loading (mol%) for this type of substrate?

A2: For initial screening with a potentially challenging substrate, a catalyst loading in the range of 1-2 mol% is a pragmatic starting point. This concentration is typically high enough to ensure a detectable level of product formation, providing a baseline for optimization. Once conditions are identified that give a promising yield, the loading can be systematically lowered to find the optimal balance between efficiency, cost, and residual palladium levels in the final product.[6][7] Attempting to start with very low loadings (<0.1 mol%) before optimizing other parameters (ligand, base, solvent) can be misleading, as a negative result might be due to poor conditions rather than the intrinsic catalyst activity.

Q3: Is it better to use a pre-formed palladium precatalyst or generate the active catalyst in situ?

A3: For consistency and reproducibility, especially during optimization, using a well-defined, air-stable palladium precatalyst is highly recommended. Modern precatalysts (e.g., Buchwald G3 or G4 Palladacycles) are designed for reliable and rapid generation of the active Pd(0) species, bypassing the often inefficient and variable reduction of Pd(II) sources like Pd(OAc)₂.[5][8] While in situ generation from a Pd(II) salt and a separate ligand is common, the efficiency of the initial reduction step can be influenced by impurities, ligand quality, and trace oxygen, leading to inconsistent results.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems encountered during the reaction.

Problem 1: Low Conversion or Stalled Reaction

You observe significant amounts of unreacted starting materials (both the boronic acid and the coupling partner) even after extended reaction times.

The electron-withdrawing nature of the fluoro and carbamoyl groups on the boronic acid slows the transmetalation step, which is often rate-limiting. A stalled reaction points to an insufficiently active catalytic system or the consumption of a key reagent.

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Catalyst Is the catalyst system active enough? (Ligand Choice) Start->Check_Catalyst Primary Check Check_Base Is the base strong/soluble enough? (Base Choice) Start->Check_Base Check_Deboron Is protodeboronation occurring? (Analyze crude for byproduct) Start->Check_Deboron Solution_Ligand SOLUTION: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) Check_Catalyst->Solution_Ligand Likely Cause Solution_Base SOLUTION: Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3) Check_Base->Solution_Base Likely Cause Solution_Deboron SOLUTION: - Use anhydrous conditions - Use excess boronic acid (1.5 eq) - Consider converting to a more stable boronate ester (e.g., pinacol) Check_Deboron->Solution_Deboron Confirmed Increase_Temp Consider increasing temperature (e.g., from 80°C to 100°C) Solution_Ligand->Increase_Temp Solution_Base->Increase_Temp Temp_Solution If improvement seen, indicates high activation energy barrier Increase_Temp->Temp_Solution Optimization_Workflow Start Step 1: Establish Baseline Screen_Ligand Step 2: Screen Ligands & Bases (at 1.5 mol% Pd) Start->Screen_Ligand Identify_Optimal Step 3: Identify Optimal System (Highest conversion/purity) Screen_Ligand->Identify_Optimal Reduce_Loading Step 4: Reduce Catalyst Loading (1.0% -> 0.5% -> 0.1% -> 0.05%) Identify_Optimal->Reduce_Loading Analyze Step 5: Analyze Results (Time, Conversion, Purity) Reduce_Loading->Analyze Analyze->Identify_Optimal Reaction fails, re-evaluate system Final Step 6: Define Minimum Catalyst Loading (MCL) Analyze->Final Conversion >98% in acceptable time

Caption: Workflow for systematic catalyst loading optimization.

Step 1: Establish Baseline Conditions (High Loading)

The first experiment should use conditions that are highly likely to succeed, providing a benchmark for comparison.

  • Aryl Halide (or triflate): 1.0 equiv

  • This compound: 1.3 equiv

  • Palladium Precatalyst: XPhos Pd G3 (1.5 mol%)

  • Base: K₃PO₄ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (10:1), 0.2 M

  • Temperature: 100 °C

  • Atmosphere: Argon or Nitrogen

Procedure:

  • To an oven-dried reaction vessel equipped with a stir bar, add the aryl halide, boronic acid, and base.

  • Seal the vessel with a septum. Evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the degassed solvent system via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously.

  • Monitor the reaction progress at set time points (e.g., 1h, 4h, 16h) by a suitable analytical method (LC-MS, GC-MS, or TLC). [9][10]

Step 2: Screen Key Parameters

Using the baseline setup, screen different ligands and bases to find the most effective combination. Present the results in a clear table.

Table 1: Example Screening Matrix (at 1.5 mol% Pd Loading)

EntryPrecatalyst/LigandBaseSolventTemp (°C)Time (h)Conversion (%)
1XPhos Pd G3K₃PO₄Dioxane/H₂O100499
2SPhos Pd G2K₃PO₄Dioxane/H₂O100495
3RuPhos Pd G3K₃PO₄Dioxane/H₂O100497
4XPhos Pd G3Cs₂CO₃Dioxane/H₂O1004>99
5XPhos Pd G3K₂CO₃Dioxane/H₂O100465
6XPhos Pd G3K₃PO₄2-MeTHF/H₂O90498
Step 3 & 4: Optimize and Reduce Catalyst Loading

Once the optimal ligand/base/solvent system is identified (e.g., Entry 4 from the table), begin systematically reducing the catalyst loading.

Table 2: Example Catalyst Loading Reduction Data

EntryCatalyst Loading (mol%)Time to >98% Conversion (h)Key Impurities
11.51.5<0.5% homocoupling
21.02.5<0.5% homocoupling
30.55.0<0.5% homocoupling
40.116.0<0.5% homocoupling
50.05>24 h (stalled at 85%)Unreacted starting material

From this hypothetical data, the Minimum Catalyst Loading (MCL) would be defined as 0.1 mol% , as it achieves full conversion within a practical timeframe. Further reduction leads to an unacceptable reaction profile.

References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. DOI:10.1039/D4QO02335H.
  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • National Institutes of Health. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BLDpharm. (n.d.). (2-Fluoro-5-((2-methoxyphenyl)carbamoyl)phenyl)boronic acid.
  • National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BLDpharm. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • MDPI. (n.d.).

Sources

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique stability challenges and experimental nuances associated with this electron-deficient arylboronic acid. Our goal is to provide you with actionable insights and robust protocols to ensure the successful application of this reagent in your synthetic endeavors.

Introduction: Understanding the Stability Profile

This compound is a valuable building block in modern synthetic chemistry, particularly in the construction of complex molecules for drug discovery. However, its chemical structure, featuring both an ortho-fluoro substituent and a meta-methoxycarbamoyl group, presents specific stability challenges that must be carefully managed. The electron-withdrawing nature of these substituents significantly influences the reactivity and stability of the boronic acid moiety, making it susceptible to degradation under common experimental conditions.

This guide will provide a comprehensive overview of the potential stability issues, detailed troubleshooting protocols, and frequently asked questions to help you mitigate these challenges and achieve reproducible results.

Core Instability Pathways in Solution

Arylboronic acids are susceptible to several degradation pathways in solution. For this compound, the following are the most pertinent:

  • Protodeboronation: This is a major decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often accelerated under both acidic and, more commonly, basic conditions. The electron-deficient nature of the aromatic ring in this specific molecule can make it particularly prone to this degradation pathway, leading to the formation of 3-fluoro-N-methoxybenzamide as a byproduct and a reduction in the yield of the desired cross-coupling product.

  • Oxidative Deboronation: In the presence of oxygen and certain metal catalysts, the boronic acid can be oxidized to the corresponding phenol. While arylboronic acids are generally more stable to atmospheric oxidation than their alkyl counterparts, this pathway can become significant, especially at elevated temperatures and under prolonged reaction times.

  • Trimerization to Boroxines: In the solid state or in concentrated non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is a reversible process, the formation of boroxines can affect the solubility and reactivity of the boronic acid in subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound.

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this boronic acid should be stored under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Recommended storage is at 2-8 °C. Due to its sensitivity to moisture, it is crucial to handle the solid in a glovebox or under a stream of inert gas.

Q2: I've noticed the solid has become clumpy. Is it still usable?

A2: Clumping can indicate moisture absorption, which may lead to the formation of boric acid and the corresponding deboronated arene. While the material might still be usable, a purity check by ¹H NMR or LC-MS is highly recommended before use. If significant degradation is observed, purification may be necessary.

Reaction Troubleshooting: Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes?

A3: Low yields are often a result of the instability of this electron-deficient boronic acid under the reaction conditions. Here’s a systematic troubleshooting guide:

  • Protodeboronation: This is a primary suspect. The basic conditions required for the Suzuki coupling can accelerate the decomposition of your boronic acid.

    • Solution:

      • Choice of Base: Use a milder base. While strong bases like NaOH or KOH can be detrimental, weaker bases like K₃PO₄ or Cs₂CO₃ are often more suitable for sensitive boronic acids.

      • Slow Release Strategy: Consider converting the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate ester.[1][2] MIDA boronates are air-stable solids that slowly release the active boronic acid under the reaction conditions, minimizing its exposure to the harsh basic environment.[1][2]

  • Catalyst and Ligand Selection: The efficiency of the catalytic cycle is crucial.

    • Solution: For electron-deficient arylboronic acids, electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos can facilitate the oxidative addition and transmetalation steps. Using a pre-catalyst can also improve reproducibility.

  • Solvent and Temperature:

    • Solution: Ensure your solvents are thoroughly degassed to minimize oxidative degradation of both the boronic acid and the catalyst. Running the reaction at the lowest effective temperature can also help to reduce decomposition.

Q4: I am observing a significant amount of the homocoupled product of my boronic acid.

A4: Homocoupling is often a consequence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[3]

  • Solution: Rigorous degassing of all solvents and reagents is critical.[3] Purging the reaction vessel with an inert gas for an extended period before adding the catalyst is a crucial step.

Q5: How can I purify this compound if I suspect it has degraded?

A5: Purification of boronic acids can be challenging due to their propensity to degrade on silica gel.[4]

  • Recommended Method: A common and effective method is to perform an acid-base extraction. Dissolve the crude boronic acid in an organic solvent and extract it into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is carefully acidified, and the purified boronic acid is extracted back into an organic solvent.[5]

  • Alternative Method: Recrystallization from a suitable solvent system can also be effective.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if necessary).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of the MIDA Boronate Ester

For particularly challenging couplings where the boronic acid degrades rapidly, the use of a MIDA boronate ester is recommended.[1][2]

  • MIDA Ester Formation:

    • In a round-bottom flask, suspend this compound (1.0 equivalent) and N-methyliminodiacetic acid (1.05 equivalents) in a 1:1 mixture of toluene and DMSO.

    • Heat the mixture to 110 °C and remove water azeotropically using a Dean-Stark trap for 2-4 hours.

    • Cool the reaction mixture and isolate the MIDA boronate ester by precipitation or chromatography.

  • Suzuki-Miyaura Coupling with MIDA Boronate Ester:

    • Follow the general Suzuki coupling protocol (Protocol 1), substituting the boronic acid with the corresponding MIDA boronate ester. The slow hydrolysis of the MIDA ester under the reaction conditions will provide a steady, low concentration of the active boronic acid.

Visualization of Key Concepts

Degradation Pathways

Caption: Major degradation pathways for the boronic acid.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

TroubleshootingWorkflow Start Low Yield in Suzuki Coupling Check1 Suspect Protodeboronation? Start->Check1 Action1a Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Check1->Action1a Yes Action1b Use MIDA Boronate Ester (Slow Release) Check1->Action1b Yes Check2 Inefficient Catalysis? Check1->Check2 No Action1a->Check2 Action1b->Check2 Action2 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check2->Action2 Yes Check3 Observe Homocoupling? Check2->Check3 No Action2->Check3 Action3 Improve Degassing of Solvents and Reagents Check3->Action3 Yes End Improved Yield Check3->End No Action3->End

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Summary of Key Stability Considerations

IssueKey FactorsMitigation Strategies
Protodeboronation pH (especially basic), temperature, water contentUse milder bases (K₃PO₄, Cs₂CO₃), protect as MIDA ester, use anhydrous conditions where possible.
Oxidation Presence of oxygen, metal catalysts, elevated temperatureThoroughly degas all solvents and reagents, maintain an inert atmosphere, use lowest effective reaction temperature.
Trimerization Absence of water, high concentrationStore under dry conditions, use co-solvents to improve solubility. Reversible in the presence of water.
Purification Acidity of silica gelUse acid-base extraction, recrystallization, or neutralized silica gel for chromatography.

References

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid (CAS No: 874289-40-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to ensure the success of your experiments.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure, featuring an ortho-fluoro substituent and a meta-methoxycarbamoyl group, imparts specific reactivity and challenges. The electron-withdrawing nature of these groups can influence the boronic acid's stability, acidity, and performance in catalytic cycles. This guide will help you understand and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the likely causes?

Low yields in Suzuki-Miyaura couplings involving this boronic acid are common and can often be attributed to a combination of factors related to its electronic properties. The presence of two electron-withdrawing groups (fluoro and methoxycarbamoyl) makes the boronic acid electron-deficient, which can hinder key steps in the catalytic cycle.

Potential Causes & Solutions:

  • Slow Transmetalation: The electron-deficient nature of the boronic acid can slow down the transmetalation step, which is often rate-determining.[1]

    • Solution: Employ a stronger base to facilitate the formation of the more nucleophilic boronate species. Consider switching from common bases like Na₂CO₃ or K₂CO₃ to more potent options such as K₃PO₄ or Cs₂CO₃.

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical for activating electron-deficient coupling partners.

    • Solution: Utilize electron-rich and bulky phosphine ligands that promote the oxidative addition and reductive elimination steps.[2] Ligands like XPhos, SPhos, or RuPhos, often available as pre-catalysts (e.g., XPhos Pd G3), are excellent choices for challenging couplings.

  • Protodeboronation (Hydrolysis): Boronic acids are susceptible to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond. This is a significant side reaction that consumes the starting material.

    • Solution:

      • Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for any degradation.

      • Ensure your solvents are rigorously dried and degassed to minimize water content.

      • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, or using a potassium trifluoroborate salt, which can be more resistant to hydrolysis.[3]

Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling results in the formation of a symmetrical biaryl derived from the boronic acid. This side reaction is often promoted by the presence of oxygen.

Potential Causes & Solutions:

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.

    • Solution: It is crucial to maintain an inert atmosphere throughout the reaction setup and duration.

      • Degassing Solvents: Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

      • Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen.

Question 3: How should I properly store and handle this compound to ensure its integrity?

The stability of boronic acids is a critical factor for reproducible results. Improper storage can lead to decomposition and the formation of impurities.

Storage and Handling Recommendations:

  • Storage Conditions: Store this compound under an inert atmosphere at 2-8°C.[4] This minimizes exposure to moisture and oxygen, which can cause hydrolysis and oxidation.

  • Handling: Handle the solid reagent quickly in the open air to minimize water absorption. For transfers, use a glovebox or glove bag if available. Always use clean, dry spatulas and glassware.

Question 4: I am having difficulty purifying my final product, and I suspect impurities from the boronic acid starting material. What are common impurities and how can I purify the boronic acid?

Commercial boronic acids can contain varying levels of impurities, such as boroxines (anhydrides) and protodeboronated byproducts.[5][6] These impurities can complicate purification and affect reaction outcomes.

Purification Strategies for Boronic Acids:

  • Acid/Base Extraction: This technique can be effective for removing non-acidic or non-basic impurities. Dissolve the boronic acid in an organic solvent and extract it into a basic aqueous solution (e.g., NaOH). The aqueous layer can then be acidified, and the purified boronic acid is extracted back into an organic solvent.[5]

  • Diethanolamine Adduct Formation: Formation of a diethanolamine adduct can be a highly effective method for purification. The adduct often precipitates as a stable, crystalline solid that can be isolated by filtration. The free boronic acid can be regenerated by treatment with an acid.[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a straightforward method for purification.[7]

Table 1: Summary of Troubleshooting Strategies for Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Solution
Low/No Yield Slow TransmetalationUse a stronger base (e.g., K₃PO₄, Cs₂CO₃).
Inactive Catalyst/LigandUse electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos).
ProtodeboronationUse a slight excess of boronic acid; ensure anhydrous conditions.
Homocoupling Oxygen ContaminationThoroughly degas solvents and maintain an inert atmosphere.
Impurity Issues Starting Material PurityPurify the boronic acid via acid/base extraction or diethanolamine adduct formation.[5]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation: In a dry vial equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress using TLC, GC-MS, or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purification of Boronic Acid via Diethanolamine Adduct Formation

This protocol is adapted from a general procedure and may need slight modifications.

  • Dissolution: In a vial with a stir bar, dissolve the crude this compound (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.

  • Precipitation: A precipitate should form. Continue stirring the slurry for 15-30 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be stored or used directly in subsequent reactions.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low Yield with This compound Cause1 Potential Cause: Slow Transmetalation Start->Cause1 Cause2 Potential Cause: Catalyst/Ligand Inactivity Start->Cause2 Cause3 Potential Cause: Protodeboronation Start->Cause3 Sol1 Solution: Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Cause1->Sol1 Sol2 Solution: Use Electron-Rich Ligand (e.g., XPhos, SPhos) Cause2->Sol2 Sol3 Solution: - Use Excess Boronic Acid - Ensure Anhydrous Conditions - Consider Boronate Ester Cause3->Sol3

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM [R²-B(OH)₃]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base Base->Boronate Boronate->TM

Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • National Institutes of Health (NIH). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • Blog. What are the analytical methods for determining the purity of Boric acid - 10B?. [Link]

  • Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Utrecht University Thesis Repository. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Royal Society of Chemistry. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • ResearchGate. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

  • Semantic Scholar. Internal and external catalysis in boronic ester networks. [Link]

  • Lead Sciences. (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. [Link]

  • Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Google Patents.
  • ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]

  • National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

removal of boronic acid impurities from reaction mixture.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction mixtures containing boronic acid impurities. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating their target compounds from residual boronic acids and their byproducts. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflows. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure you can confidently and efficiently achieve the desired purity of your compounds.

Understanding the Challenge: The Nature of Boronic Acid Impurities

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties can make their removal from reaction mixtures a significant challenge. Key issues include:

  • Polarity: The dihydroxyboryl group imparts high polarity, leading to poor solubility in many organic solvents and a tendency to streak or irreversibly bind to silica gel during chromatography.

  • Amphoteric Nature: Boronic acids can act as both Lewis acids and Brønsted acids, leading to complex behaviors in different pH environments.

  • Formation of Byproducts: Unreacted boronic acids can undergo side reactions, such as homocoupling or protodeboronation, generating additional impurities that complicate purification.[1][2]

This guide will equip you with the knowledge and techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the removal of boronic acid impurities.

Q1: My boronic acid is co-eluting with my product during silica gel chromatography. What can I do?

This is a frequent issue due to the polar nature of boronic acids. Here are several strategies to address this:

  • Modify the Mobile Phase: Adding a small amount of a polar, protic solvent like methanol can improve the elution of highly polar compounds. Conversely, for very polar boronic acids, using a more polar solvent system like dichloromethane/methanol may improve separation.[3] Adding a modifier like acetic acid or triethylamine can sometimes improve peak shape and resolution.[4][5]

  • Use a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. Reversed-phase chromatography (C18) can be effective, especially for less polar products.[6] For particularly stubborn separations, specialized columns, such as those with diol-based functionalities, may be beneficial.

  • Pre-treat the Silica Gel: Impregnating the silica gel with boric acid has been shown to be effective for the purification of pinacol boronic esters by suppressing over-adsorption.[7]

Q2: I've tried a basic wash to remove the boronic acid, but it's not working effectively. Why?

While a basic wash is a standard approach to remove acidic impurities, its success with boronic acids can be variable.

  • Insufficient Basicity: The pKa of many arylboronic acids is in the range of 8-10. A weak base may not be sufficient to fully deprotonate the boronic acid and render it water-soluble. A stronger base, such as 1M NaOH or KOH, is often more effective.[3][8]

  • Product Instability: Ensure your target compound is stable under basic conditions. If not, this method is unsuitable.

  • Emulsion Formation: The presence of other reaction components can lead to the formation of emulsions, which can trap the boronate salt in the organic layer.

Q3: What are scavenger resins, and how do they work for boronic acid removal?

Scavenger resins are solid-supported reagents designed to selectively bind and remove specific impurities from a solution.[9] For boronic acids, resins functionalized with diols or amines are particularly effective.

  • Mechanism of Action: These resins form stable, covalent complexes with the boronic acid, effectively sequestering it from the reaction mixture. Diol-functionalized resins form boronate esters, while amine-based resins, like diethanolamine (DEAM) resins, form stable adducts.[10][11]

  • Advantages: The key benefit is the ease of removal. Once the boronic acid is bound to the resin, it can be simply filtered off, significantly simplifying the workup procedure.[9]

Q4: Can I use recrystallization to remove boronic acid impurities?

Yes, recrystallization can be a very effective method, especially for purifying solid products from boronic acid impurities.

  • Solvent Selection is Key: The choice of solvent is critical. You need a solvent system where your product has good solubility at elevated temperatures but poor solubility at lower temperatures, while the boronic acid impurity remains in solution.[12] Common solvents for recrystallizing aryl boronic acids include hot water, ethanol, or mixtures of organic solvents.[6][13]

  • Consider Derivatization: If direct recrystallization is not effective, you can derivatize the boronic acid to facilitate its removal. For example, forming a diethanolamine adduct can result in a crystalline solid that can be easily separated.[6][14]

Troubleshooting Guides

This section provides structured approaches to common purification problems.

Scenario 1: Persistent Boronic Acid Impurity After Suzuki Coupling

You've performed a Suzuki coupling and your crude NMR shows the desired product along with a significant amount of unreacted boronic acid.

Troubleshooting Workflow:

Caption: Decision workflow for initial purification strategy.

Detailed Steps:

  • Assess Product Stability: Before attempting a basic wash, confirm that your target molecule is stable to strong bases.

  • Liquid-Liquid Extraction: If your product is base-stable, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 1M NaOH or KOH. The boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer.[3][8]

  • Chromatography: If a basic wash is not feasible or ineffective, silica gel chromatography is the next logical step. Start with a non-polar solvent system and gradually increase the polarity.

  • Scavenger Resins: If co-elution is a problem, scavenger resins offer a highly selective alternative. Stir the crude reaction mixture with the appropriate scavenger resin, then simply filter to remove the resin-bound boronic acid.[10][11]

Scenario 2: Boronic Acid Homocoupling Byproduct Complicates Purification

Your reaction has produced the desired product but also a significant amount of the boronic acid homocoupling byproduct, which has similar polarity to your product.

Troubleshooting Workflow:

Caption: Strategy for separating product from homocoupling byproduct.

Detailed Steps:

  • Recrystallization: Carefully screen for a solvent system that allows for the selective crystallization of your product, leaving the homocoupling byproduct in the mother liquor.

  • Reversed-Phase Chromatography: The subtle differences in polarity between your product and the homocoupling byproduct may be better resolved on a C18 column.[6]

  • Derivatization: If all else fails, consider temporarily derivatizing your product to significantly alter its polarity. For example, if your product has a free hydroxyl or amine group, you can protect it to make it less polar. After purification, the protecting group can be removed.

Comparative Summary of Purification Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Extraction Conversion of boronic acid to a water-soluble boronate salt.[3]Simple, inexpensive, and scalable.Product must be base-stable; risk of emulsion formation.Removing large quantities of boronic acid from base-stable products.
Silica Gel Chromatography Separation based on polarity differences.Widely available and applicable to a broad range of compounds.Boronic acids can streak or bind irreversibly; co-elution is common.[4]Products with significantly different polarity from the boronic acid.
Scavenger Resins Covalent capture of boronic acid on a solid support.[9][10]High selectivity; simple filtration-based workup.Higher cost compared to other methods; may require optimization of conditions.Removing trace to moderate amounts of boronic acid, especially in parallel synthesis.
Recrystallization Differential solubility of the product and impurity.[12][13]Can provide very high purity; scalable.Only applicable to solid products; requires finding a suitable solvent system.Purifying solid products from boronic acid impurities.
Derivatization Chemical modification to facilitate separation.[6][14]Can enable separation of otherwise inseparable compounds.Requires additional reaction and deprotection steps.Complex mixtures where other methods have failed.

Detailed Experimental Protocols

Protocol 1: General Procedure for Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous NaOH or KOH solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer will contain the boronate salt.

  • Back-Extraction (Optional): To maximize product recovery, the aqueous layer can be back-extracted with a fresh portion of the organic solvent.

  • Washing: Combine the organic layers and wash with brine to remove any residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Using a Boronic Acid Scavenger Resin
  • Resin Selection: Choose a scavenger resin appropriate for your boronic acid (e.g., a diethanolamine-functionalized resin).

  • Resin Preparation: Swell the resin in the reaction solvent according to the manufacturer's instructions.

  • Scavenging: Add the swollen resin to the crude reaction mixture. The amount of resin should be in excess relative to the amount of boronic acid impurity.

  • Incubation: Stir the mixture at room temperature for a period of time determined by the manufacturer's recommendations or preliminary optimization experiments (typically 1-4 hours).

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Google Patents. (n.d.).
  • Reddit. (2017). Purification of boronic acids?[Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]

  • Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]

  • ResearchGate. (2025). Multistep Phase-Switch Synthesis by Using Liquid-Liquid Partitioning of Boronic Acids: Productive Tags with an Expanded Repertoire of Compatible Reactions. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • Sparrow Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures?[Link]

  • National Institutes of Health. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • MDPI. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. [Link]

  • ResearchGate. (n.d.). Boric acid complexation with vicinal-OH groups and boron sorption by. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • G-Biosciences. (n.d.). Boronate Resin. [Link]

  • National Institutes of Health. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. [Link]

  • ResearchGate. (2024). Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. [Link]

  • ACS Publications. (n.d.). Phase-Switch Synthesis with Boronic Acids as Productive Tags. [Link]

Sources

preventing decomposition of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you mitigate common challenges related to the stability and reactivity of this molecule, ensuring the success and reproducibility of your experiments.

Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its utility can be compromised by inherent instabilities. The molecule possesses two key points of vulnerability: the C-B bond of the boronic acid and the methoxycarbamoyl functional group. Understanding the mechanisms of decomposition is the first step toward prevention.

The primary decomposition pathways are:

  • Protodeboronation: An undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This is a major cause of yield loss in cross-coupling reactions.[3]

  • Hydrolysis of the Methoxycarbamoyl Group: The amide-like methoxycarbamoyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, an unwanted byproduct.[4]

  • Oxidative Degradation: Like many boronic acids, this compound can be susceptible to oxidation, especially under non-inert conditions or at elevated temperatures.[5]

Below is a diagram illustrating the primary decomposition pathways.

cluster_main Decomposition Pathways cluster_products Decomposition Products A This compound B 1-Fluoro-4-(methoxycarbamoyl)benzene (Protodeboronation Product) A->B H+ Source (e.g., H2O, Acid, Base) Heat, Pd Catalyst C 2-Fluoro-5-carboxyphenylboronic acid (Hydrolysis Product) A->C H2O Strong Acid or Base

Caption: Primary decomposition pathways of the target molecule.

Troubleshooting Guide: Experimental Challenges

This section is structured in a question-and-answer format to directly address common problems encountered during synthesis.

Question 1: I'm observing a significant amount of the deboronated byproduct, 1-fluoro-4-(methoxycarbamoyl)benzene, in my Suzuki-Miyaura reaction. What's causing this and how can I fix it?

Answer:

The formation of 1-fluoro-4-(methoxycarbamoyl)benzene is a classic sign of protodeboronation, the most common failure mode for Suzuki couplings.[2][3] This reaction is often catalyzed by residual protons, water, or even the palladium catalyst itself under certain conditions.[6] The propensity for protodeboronation is highly dependent on factors like pH, temperature, and solvent.[2]

Causality and Mitigation Strategies:

Contributing Factor Underlying Cause Recommended Solution
Presence of Water Water acts as a proton source, facilitating the cleavage of the C-B bond.Use rigorously dried, degassed solvents. If an aqueous base is required, minimize the water content or consider a "slow-release" strategy using a stable boronic acid surrogate.[7]
Reaction Basicity/Acidity The rate of protodeboronation is highly pH-dependent. Both acidic and strongly basic conditions can accelerate the process for different types of boronic acids.[8]Screen different bases. For this substrate, a milder base like K₃PO₄ or Cs₂CO₃ is often preferable to stronger bases like NaOH or KOH. The choice of base can be critical.[9]
Elevated Temperature Higher temperatures increase the rate of most reactions, including undesired protodeboronation.Run the reaction at the lowest effective temperature. Start screening around 60-80 °C and only increase if the reaction is sluggish.
Palladium Catalyst Some palladium-ligand systems, particularly those with bulky ligands, can paradoxically promote protodeboronation.[6]If you suspect the catalyst, screen different phosphine ligands or consider a pre-catalyst that is known to be efficient for your substrate class.
Oxygen Contamination Oxygen can lead to catalyst decomposition and the formation of Pd(II) species that may promote side reactions, including homocoupling and potentially protodeboronation.Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

Below is a workflow diagram for troubleshooting protodeboronation in a Suzuki-Miyaura coupling.

start Low Yield / High Protodeboronation check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? - Active Catalyst? start->check_reagents check_conditions 2. Optimize Conditions - Lower Temperature? - Milder Base (K3PO4)? - Degassed Thoroughly? check_reagents->check_conditions Reagents OK success Successful Coupling check_reagents->success Problem Found change_ligand 3. Change Catalyst System - Screen Different Ligands check_conditions->change_ligand Still Fails check_conditions->success Problem Found use_surrogate 4. Use a Stable Surrogate - Convert to Pinacol Ester - Use MIDA Boronate change_ligand->use_surrogate Still Fails change_ligand->success Problem Found use_surrogate->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Question 2: My boronic acid has degraded upon storage. What are the ideal storage conditions, and can I rescue the material?

Answer:

This compound is susceptible to decomposition on the benchtop, particularly through oxidation and protodeboronation if exposed to air and moisture.[10]

Ideal Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store in a refrigerator at 2-8 °C.[11] Avoid freezing, as this can lead to water condensation upon thawing.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Use a tightly sealed container to prevent moisture ingress.[12]

If the material has degraded, it is generally not advisable to "rescue" it, as the impurities (deboronated product, boroxines, etc.) can interfere with subsequent reactions. It is best to use a fresh, pure sample. For long-term stability, consider converting the boronic acid to a more robust derivative.

Question 3: I suspect the methoxycarbamoyl group is hydrolyzing under my reaction conditions. How can I confirm this and prevent it?

Answer:

The methoxycarbamoyl group is an ester of a carbamic acid and can be sensitive to hydrolysis, particularly under strongly basic or acidic aqueous conditions.[4]

Confirmation: The primary method to confirm hydrolysis is Liquid Chromatography-Mass Spectrometry (LC-MS). You will be looking for a new peak corresponding to the mass of the hydrolyzed product, (2-Fluoro-5-carboxyphenyl)boronic acid.

Prevention:

  • Avoid Strong Aqueous Bases: If your reaction requires an aqueous base, use milder options like K₂CO₃ or K₃PO₄ instead of NaOH, LiOH, or KOH.

  • Anhydrous Conditions: Whenever possible, run the reaction under anhydrous conditions. Many modern Suzuki protocols work well with bases like K₃PO₄ in solvents like dioxane or 2-MeTHF with minimal or no water.[9]

  • Limit Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS and work it up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a boronic acid surrogate like a pinacol ester or MIDA boronate?

A1: Boronic acid surrogates offer significantly enhanced stability.

  • Pinacol Esters: These are more stable to storage and handling than the corresponding boronic acids.[11] They often exhibit improved solubility in organic solvents and can help suppress side reactions like protodeboronation by maintaining a lower concentration of the active boronic acid in solution.[13]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline solids that are resistant to air, moisture, and chromatography.[10] They are designed for a "slow-release" of the active boronic acid under specific basic conditions, which is ideal for minimizing decomposition in sensitive Suzuki-Miyaura couplings.[10]

Q2: How can I convert this compound into its more stable pinacol ester?

A2: This is a standard and highly recommended procedure for improving stability.

Protocol: Pinacol Ester Formation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent capable of azeotropically removing water, such as toluene or heptane (approx. 0.2 M concentration).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.

  • Monitoring: Continue refluxing until water evolution ceases (typically 2-4 hours). The reaction can also be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough for direct use in subsequent reactions. If necessary, it can be purified by recrystallization or silica gel chromatography.

Q3: What analytical techniques are best for monitoring the purity and decomposition of my boronic acid?

A3: A combination of techniques is ideal.

  • ¹H NMR: Useful for assessing the overall purity and detecting the formation of the protodeboronated byproduct. The disappearance of the B(OH)₂ protons and the appearance of a new aromatic proton in place of the boronic acid are key indicators.

  • LC-MS: The most powerful tool for detecting low levels of impurities. It can easily identify the mass of the starting material, the deboronated product, the hydrolyzed product, and any homocoupling byproducts.[14]

  • GC-MS: Can also be used, particularly for identifying the more volatile deboronated byproduct.[14]

References

  • Protodeboronation - Wikipedia . Wikipedia. Available at: [Link]

  • Bhavya, P., et al. (2016). Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars: Effect of structural change of sugars on binding affinity . Canadian Journal of Physics, 94(12), 1384–1389. Available at: [Link]

  • Sandford, C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts . PNAS, 118(9), e2018413118. Available at: [Link]

  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA . ResearchGate. Available at: [Link]

  • Gibe, R., et al. (2002). The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives . The Journal of Organic Chemistry, 67(13), 4643–4647. Available at: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion . Journal of the American Chemical Society, 139(34), 11989–11999. Available at: [Link]

  • Sandford, C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts . PubMed, 33688062. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling . ResearchGate. Available at: [Link]

  • Protodeboronation . Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . Journal of the American Chemical Society, 131(18), 6480–6481. Available at: [Link]

  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives . Science of Synthesis. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects . University of Bristol. Available at: [Link]

  • Boto, A., et al. (2006). Selective cleavage of methoxy protecting groups in carbohydrates . The Journal of Organic Chemistry, 71(5), 1938–1948. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. Available at: [Link]

  • Neto, J. B. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules, 26(21), 6649. Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation . The Matter Blotter. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling . Royal Society of Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm . ACS Omega, 5(31), 19803–19815. Available at: [Link]

  • Carbohydrate - Glycoside formation hydrolysis . Khan Academy. Available at: [Link]

  • Order of thermodynamic stability of representative boronic esters . ResearchGate. Available at: [Link]

  • Boronic Acid Mediated Reaction in the Solid State - Supporting Information . The Royal Society of Chemistry. Available at: [Link]

  • Neto, J. B. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. Available at: [Link]

  • 2-Fluorophenylboronic acid . PubChem. Available at: [Link]

Sources

solvent effects on (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Introduction: Navigating the Reactivity of a Highly Functionalized Boronic Acid

Welcome to the technical support guide for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging reagent in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions.

The unique substitution pattern of this molecule—featuring both an ortho-fluoro and a meta-methoxycarbamoyl group—renders it electron-deficient. This electronic nature significantly influences its reactivity, stability, and solubility, making solvent choice a critical parameter for success. This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

One of the most frequent challenges encountered with this boronic acid is low or no yield in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the aryl ring can lead to several complications.

Q1: My Suzuki-Miyaura reaction with this compound is failing. Where do I start troubleshooting?

A1: A failing Suzuki-Miyaura coupling with this substrate typically points to one of three core issues: instability of the boronic acid, a suboptimal solvent/base system, or an inefficient catalyst system. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow start Low or No Yield Observed q1 Is Protodeboronation Suspected? (Check crude LC-MS for byproduct) start->q1 sol1 Address Boronic Acid Instability: 1. Use freshly opened reagent. 2. Switch to a more stable derivative   (e.g., pinacol ester). 3. Use a slight excess (1.2-1.5 equiv.). q1->sol1 Yes q2 Is Transmetalation the Bottleneck? q1->q2 No/Unsure sol1->q2 end_node Improved Yield sol1->end_node sol2 Optimize Solvent & Base System: 1. Use a polar, aprotic solvent   (e.g., Dioxane/H₂O, THF/H₂O). 2. Employ a stronger base   (e.g., K₃PO₄, Cs₂CO₃). q2->sol2 Yes/Likely q3 Is Oxidative Addition/Reductive Elimination Sluggish? q2->q3 No sol2->q3 sol2->end_node sol3 Optimize Catalyst & Ligand: 1. Use an electron-rich, bulky ligand   (e.g., XPhos, SPhos). 2. Use a modern pre-catalyst   (e.g., XPhos Pd G3/G4). q3->sol3 Yes/Likely sol3->end_node Solvent_Coordination pd0 Pd(0)L (Active Catalyst) non_coord Non-Coordinating Solvent (Toluene, THF) pd0->non_coord coord Coordinating Solvent (DMF, MeCN) pd0->coord Interacts with path_a Favors C-Cl Oxidative Addition non_coord->path_a Leads to path_b Pd(0)L(solvent) (Altered Catalyst) coord->path_b path_c Favors C-OTf Oxidative Addition path_b->path_c Leads to

Figure 2: Influence of coordinating vs. non-coordinating solvents on catalyst speciation and reaction selectivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent oxidation of the catalyst and homocoupling of the boronic acid. [1]3. Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.

  • Elias, E. K., & Neufeldt, S. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.

  • Yan, J., & Springsteen, G. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate.

  • BenchChem Technical Support. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry.

  • Reddit r/Chempros community discussion. (2021). Diagnosing issues with a failed Suzuki coupling?

  • Reddit r/Chempros community discussion. (2024). Struggling with Suzuki Reaction.

  • Favier, I., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • Zhang, G., Li, Y., & Liu, J. (2017). The unexpected protodeboronation rather than condensation. ResearchGate.

  • Wikipedia. (n.d.). Protodeboronation.

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

  • Wikipedia. (n.d.). Phenylboronic acid.

  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

  • Adamo, A., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.

Sources

Technical Support Center: Managing Stoichiometry with (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a strong focus on stoichiometric control in cross-coupling reactions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of this compound.

Q1: What are the key chemical properties of this compound that I should be aware of?

A1: this compound, with the chemical formula C8H9BFNO3, is a substituted phenylboronic acid.[1] Key features that influence its reactivity include:

  • Electron-Withdrawing Groups: The presence of both a fluoro and a methoxycarbamoyl group makes the phenyl ring electron-deficient. This can slow down the rate of transmetalation in Suzuki-Miyaura coupling reactions compared to electron-rich boronic acids.

  • Lewis Acidity: The electron-withdrawing substituents increase the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate complex.[2]

  • Ortho-Fluoro Substituent: The fluorine atom at the ortho position can introduce steric hindrance, potentially requiring more forcing reaction conditions or specialized, bulky ligands to achieve efficient coupling.

  • Stability: Like many boronic acids, it can be susceptible to degradation over time. Proper storage under an inert atmosphere at 2-8°C is recommended.[1]

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the first stoichiometric parameters I should investigate?

A2: Low yields in Suzuki-Miyaura couplings are frequently tied to stoichiometric imbalances or side reactions. Here is a prioritized checklist:

  • Boronic Acid Equivalents: While a 1:1 ratio with the aryl halide is the theoretical ideal, it's common practice to use a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents). This helps to drive the reaction to completion, especially if the boronic acid is susceptible to decomposition or side reactions like homocoupling.

  • Base Equivalents and Type: The base is critical for activating the boronic acid to form the more nucleophilic boronate species.[3] Typically, 2-4 equivalents of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ are used. Insufficient base can lead to a stalled reaction. The choice of base is also crucial; its strength and solubility can significantly affect the outcome.

  • Catalyst Loading: Palladium catalyst loading usually ranges from 0.1 to 5 mol%. If you observe low conversion, a modest increase in catalyst loading might be beneficial. However, if side reactions are the main issue, reducing the catalyst loading could be a better strategy.

Q3: How can I accurately determine the purity of my this compound before starting my reaction?

A3: Accurate purity assessment is crucial as impurities can significantly impact stoichiometric calculations. Several analytical methods can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective method for analyzing boronic acids and their potential impurities. UHPLC-MS, in particular, offers rapid and efficient separation.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of boronic acids.[5]

  • Titration: A classic method where the boronic acid is titrated with a standard solution of a base like sodium hydroxide. However, the weak acidic nature of boronic acids can make it difficult to determine the equivalence point accurately.[6]

It's important to be aware that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can complicate purity analysis by some methods.

Section 2: Troubleshooting Guide - Managing Side Reactions

Undesired side reactions are a primary cause of poor yields and complex purification procedures. This section provides a systematic approach to diagnosing and mitigating these issues.

Issue 1: Significant Protodeboronation Observed

Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, leading to the formation of a byproduct and consumption of the starting material.[7] This is a common side reaction for many aryl boronic acids.[7]

Symptoms:
  • Formation of 1-fluoro-4-(methoxycarbamoyl)benzene as a major byproduct, detectable by GC-MS or LC-MS.

  • Reduced yield of the desired cross-coupled product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for protodeboronation.

Detailed Remediation Steps:
  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents can significantly reduce its occurrence. Ensure solvents are properly dried and the reaction is run under a strict inert atmosphere (e.g., Argon or Nitrogen).

  • Optimize Reaction Temperature: High temperatures can promote protodeboronation. If possible, screen for lower reaction temperatures that still allow for a reasonable reaction rate.

  • Utilize Protected Boronic Acid Derivatives: If protodeboronation remains a significant issue, consider using more stable derivatives of the boronic acid. These act as "slow-release" sources of the active boronic acid, minimizing its concentration and thus its degradation.

    • MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[8]

    • Potassium Trifluoroborate (BF₃K) Salts: These are highly stable, crystalline solids that are less prone to protodeboronation.

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable solid that can be used directly in the coupling reaction.[9]

Issue 2: Formation of Homocoupled Product

Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification.

Symptoms:
  • Formation of 2,2'-difluoro-5,5'-bis(methoxycarbamoyl)biphenyl as a byproduct.

  • Depletion of the boronic acid starting material at a faster rate than the aryl halide.

Causality and Prevention:

Homocoupling can be promoted by the presence of oxygen or by certain palladium catalytic species.[10]

CausePrevention Strategy
Oxygen Contamination Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
Palladium(II)-Mediated Pathway The addition of a mild reducing agent, such as potassium formate, can help suppress this pathway.[10]
Catalyst/Ligand Choice The choice of ligand can influence the propensity for homocoupling. For sterically hindered or electronically challenging substrates, using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can favor the desired cross-coupling pathway.[11][12]
Experimental Protocol: Degassing a Reaction Mixture
  • Setup: Assemble the reaction flask containing all solid reagents (aryl halide, boronic acid, base, catalyst). Seal the flask with a septum.

  • Vacuum-Purge Cycles: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum for 1-2 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure the removal of atmospheric oxygen.[11]

  • Solvent Addition: Add the degassed solvent(s) to the reaction flask via a syringe or cannula under a positive pressure of the inert gas.

Section 3: The Suzuki-Miyaura Catalytic Cycle and Stoichiometric Control Points

Understanding the mechanism of the Suzuki-Miyaura reaction is key to effective troubleshooting. Stoichiometric control directly impacts the efficiency of each step in the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reagents Reagents & Stoichiometry Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_complex R1-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation 2 PdII_diaryl R1-Pd(II)L_n-R2 Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Desired Product) RedElim->Product ArX Aryl Halide (R1-X) ArX->OxAdd Boronic_Acid Boronic Acid (R2-B(OH)2) Boronate Boronate [R2-B(OH)3]⁻ Boronic_Acid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Products from (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.[1][2] The strategic use of functionalized building blocks, such as (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, is pivotal in the development of novel therapeutics.[3][4] The fluorine substituent can enhance metabolic stability, while the methoxycarbamoyl group provides a key interaction point for biological targets.[3][5] However, the successful synthesis of the desired product is only the first step; rigorous validation is paramount to ensure the integrity of downstream applications in drug discovery and development.

This guide provides an in-depth, experience-driven approach to the validation of Suzuki coupling products derived from this compound. We will move beyond rote protocols to explain the underlying rationale for each experimental choice, ensuring a self-validating system for robust and reproducible results.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Understanding

A thorough validation strategy begins with a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][6] Understanding this cycle is crucial for anticipating potential side products and designing an effective purification and analysis strategy.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar-B(OR)2) PdII->Transmetal PdII_Ar R-Pd(II)-Ar Transmetal->PdII_Ar ReductElim Reductive Elimination PdII_Ar->ReductElim ReductElim->Pd0 R-Ar CoupledProduct Desired Product (R-Ar) ArylHalide Aryl Halide (R-X) BoronicAcid This compound (Ar-B(OR)2) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base.[6]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

A Multi-Faceted Approach to Product Validation

No single analytical technique provides a complete picture. A robust validation workflow integrates multiple orthogonal methods to confirm the identity, purity, and yield of the target compound.

Validation_Workflow Start Crude Reaction Mixture TLC Thin-Layer Chromatography (TLC) - Reaction Monitoring Start->TLC Workup Aqueous Workup & Extraction Start->Workup Purification Flash Column Chromatography Workup->Purification NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, 19F - Structural Confirmation Purification->NMR MS Mass Spectrometry (MS) - Molecular Weight Verification Purification->MS HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment & Quantification Purification->HPLC Final Validated Product NMR->Final MS->Final HPLC->Final caption Figure 2: A comprehensive workflow for product validation.

Caption: Figure 2: A comprehensive workflow for product validation.

Comparative Analysis of Core Validation Techniques

Technique Primary Purpose Strengths Limitations Relevance to this compound Products
NMR Spectroscopy Structural ElucidationProvides detailed information about the molecular structure, connectivity, and stereochemistry.[6][7]Lower sensitivity compared to MS; can be complex to interpret for impure samples.Crucial for confirming the correct regiochemistry of the coupling and the integrity of the fluoro and methoxycarbamoyl groups.
Mass Spectrometry (MS) Molecular Weight DeterminationHigh sensitivity and accuracy in determining molecular weight.[8][9]Provides limited structural information on its own; fragmentation patterns can be complex.Essential for confirming the formation of the desired product and identifying potential dimeric or other byproducts.
HPLC Purity Assessment & QuantificationExcellent for separating complex mixtures and quantifying the purity of the final product.[10]Requires a suitable chromophore for UV detection; method development can be time-consuming.The gold standard for determining the final purity of the product and quantifying yield.
GC Analysis of Volatile CompoundsHigh resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Generally less applicable for the non-volatile products of this specific Suzuki coupling.[11]

Anticipating and Identifying Common Byproducts

A key aspect of validation is the identification of potential impurities. In Suzuki-Miyaura couplings, common byproducts include:

  • Homocoupling Products: Dimerization of the starting aryl halide or the boronic acid.[12][13]

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, leading to the formation of a protonated arene.[12]

  • Dehalogenation Products: Reduction of the starting aryl halide.[12]

  • Residual Palladium: The catalyst itself can be a critical impurity, especially in pharmaceutical applications.[14]

Careful analysis of NMR and MS data is essential for detecting these impurities. For instance, homocoupling of this compound would result in a symmetrical dimer with a distinct mass and NMR signature.

Detailed Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 10 mL)

Procedure:

  • To a round-bottom flask, add the this compound, aryl bromide, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and degas the mixture by bubbling with the inert gas for 15 minutes.

  • Add the palladium catalyst and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Validation Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Analysis:

    • ¹H NMR: Integrate the proton signals to confirm the ratio of the two coupled aryl rings. Look for the characteristic signals of the methoxy and NH protons.

    • ¹³C NMR: Confirm the number of unique carbon environments, corresponding to the expected product structure.

    • ¹⁹F NMR: A single resonance will confirm the presence and electronic environment of the fluorine atom.[7]

2. Mass Spectrometry

  • Technique: Electrospray Ionization (ESI) is generally suitable for these types of molecules.

  • Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Look for the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the desired product. Analyze for masses corresponding to potential byproducts.[9][15]

3. High-Performance Liquid Chromatography (HPLC)

  • System: A reverse-phase C18 column is typically a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% TFA or formic acid).

  • Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 254 nm).

  • Analysis: Inject a filtered sample of the purified product. The purity is determined by the area percentage of the main product peak relative to all other peaks.

Conclusion

The validation of Suzuki coupling products from this compound is a critical process that demands a meticulous and multi-faceted analytical approach. By combining the structural insights from NMR, the molecular weight confirmation from mass spectrometry, and the quantitative purity assessment from HPLC, researchers can have high confidence in the quality of their synthesized compounds. This rigorous validation is not merely a procedural step but a foundational element of scientific integrity that underpins the successful advancement of drug discovery and development programs.

References

  • Nanalysis. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Perry, R. H., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. Angewandte Chemie International Edition, 57(36), 11842-11846. [Link]

  • Perry, R. H., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]

  • The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region. [Link]

  • Jana, A., et al. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. [Link]

  • Chen, X., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • SINOPEG. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Santos, J. L., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Grob, K. (1990). Coupling HPLC to GC: why? How? With what instrumentation?. PubMed. [Link]

  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved from [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]

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A Comparative Spectroscopic Guide to (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and amide functionalities into molecular scaffolds is a cornerstone of rational drug design. (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a versatile building block that offers a unique combination of these features, making it a valuable reagent in the synthesis of novel therapeutics. This guide provides an in-depth spectroscopic analysis of its reaction products, offering a comparative perspective against common alternatives and is grounded in established experimental practices.

Introduction: The Strategic Advantage of this compound

The utility of this compound in drug discovery stems from the synergistic effects of its constituent functional groups. The ortho-fluoro substituent can significantly influence the conformation of biaryl products derived from Suzuki-Miyaura coupling, promoting atropisomerism and providing a vector for modulating protein-ligand interactions. Furthermore, fluorine can enhance metabolic stability and binding affinity. The methoxycarbamoyl group introduces a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target, while also influencing solubility and pharmacokinetic properties.

This guide will explore the spectroscopic signatures of this reagent in two of its most common applications: Suzuki-Miyaura cross-coupling and amide bond formation. We will provide detailed experimental protocols and interpret the resulting spectroscopic data, comparing it with that of non-fluorinated and alternative amide-containing boronic acids to highlight the unique contributions of its structure.

Spectroscopic Characterization of this compound

A thorough understanding of the starting material is paramount. The following table summarizes the expected spectroscopic characteristics of this compound.

Technique Expected Observations Interpretation
¹H NMR Aromatic protons in the 7-8 ppm range with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. A singlet for the OCH₃ protons around 3.8 ppm. A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. A singlet for the NH proton.The number, splitting, and integration of aromatic signals confirm the substitution pattern. The presence of the methoxy and amide protons are key identifiers.
¹³C NMR Aromatic carbons in the 110-140 ppm range. The carbon bearing the fluorine will show a large ¹JCF coupling constant. The carbonyl carbon of the amide will appear around 165-170 ppm. The methoxy carbon will be around 52 ppm. The carbon attached to boron will be broad and may be difficult to observe.Confirms the carbon skeleton and the presence of the key functional groups.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.A sensitive and unambiguous indicator of the presence and electronic environment of the fluorine atom.[1]
¹¹B NMR A broad singlet in the range of 28-34 ppm.Characteristic of a tricoordinate boronic acid. The chemical shift can be sensitive to the electronic nature of the substituents.[2]
IR (Infrared) Broad O-H stretch from the B(OH)₂ group (~3300 cm⁻¹). N-H stretch from the amide (~3300 cm⁻¹). A strong C=O stretch from the amide (~1640-1680 cm⁻¹). C-F stretch (~1100-1200 cm⁻¹). B-O stretch (~1350 cm⁻¹).Confirms the presence of the key functional groups: hydroxyl, amide, and fluoro groups.
MS (Mass Spec.) The molecular ion peak [M]+. Common fragments include the loss of water [M-H₂O]+ and the boronic acid group. Dehydration to form the boroxine (trimer) is also possible.Confirms the molecular weight and provides information about the lability of the boronic acid moiety.

Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and this compound is an excellent coupling partner for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow reagents Reactants: This compound (1.2 eq) Aryl Halide (1.0 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq) Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) reaction Reaction Setup: Combine reactants in a flask. Degas with N₂ or Ar. Heat at 80-100 °C for 2-12 h. reagents->reaction 1. workup Workup: Cool to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc). Wash organic layer with brine, dry over Na₂SO₄. reaction->workup 2. purification Purification: Concentrate under reduced pressure. Purify by flash column chromatography. workup->purification 3. analysis Spectroscopic Analysis: ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS purification->analysis 4.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Analysis of the Biaryl Product

The successful formation of the biaryl product will be evident from key changes in the spectroscopic data compared to the starting materials.

Technique Expected Observations for Biaryl Product Interpretation
¹H NMR Disappearance of the broad B(OH)₂ signal. Appearance of new aromatic signals corresponding to the coupled aryl halide. Shifts in the aromatic signals of the original boronic acid ring due to the new electronic environment.Confirms the formation of the C-C bond and the structure of the new biaryl system.
¹³C NMR Disappearance of the broad signal for the carbon attached to boron. Appearance of new signals for the coupled aromatic ring.Confirms the formation of the biaryl backbone.
¹⁹F NMR The chemical shift of the fluorine resonance may change depending on the electronic nature of the coupled aryl group.Provides insight into the electronic environment of the fluorine atom in the final product.
MS (Mass Spec.) A molecular ion peak corresponding to the expected molecular weight of the biaryl product.Confirms the successful coupling and the identity of the product.
Comparative Analysis with Alternative Boronic Acids

To understand the unique contribution of the fluoro and methoxycarbamoyl groups, let's compare the expected spectroscopic outcomes with products derived from two alternative boronic acids:

  • Alternative A: (5-(Methoxycarbamoyl)phenyl)boronic acid (non-fluorinated analogue)

  • Alternative B: (2-Fluorophenyl)boronic acid (lacks the amide group)

Spectroscopic Feature Product from this compound Product from Alternative A Product from Alternative B
¹H NMR Coupling Complex aromatic signals due to ¹H-¹⁹F coupling.Simpler aromatic splitting patterns (no ¹H-¹⁹F coupling).Aromatic signals will show ¹H-¹⁹F coupling, but no amide or methoxy signals.
¹⁹F NMR Present.Absent.Present.
IR Spectrum C=O and N-H stretches present.C=O and N-H stretches present.C=O and N-H stretches absent.
Mass Spectrum Higher molecular weight due to the fluorine atom.Lower molecular weight.Lower molecular weight.
Conformational Effects The ortho-fluoro group may induce restricted rotation around the newly formed biaryl bond, potentially leading to distinct NMR signals for atropisomers.Less likely to exhibit stable atropisomers at room temperature.May also show atropisomerism, but the electronic and steric environment will differ from the target product.

Amide Bond Formation: Spectroscopic Elucidation

This compound can also participate in reactions where the boronic acid moiety is either retained or transformed, for instance, through further functionalization of the amide. Here we will focus on the formation of a new amide bond by reacting a carboxylic acid with an amine, a reaction for which the boronic acid can act as a catalyst.

Experimental Protocol: Boronic Acid-Catalyzed Amide Formation

Amide_Formation_Workflow reagents Reactants: Carboxylic Acid (1.0 eq) Amine (1.0-1.2 eq) This compound (catalyst, 5-10 mol%) Dehydrating agent (e.g., molecular sieves) Solvent (e.g., Toluene, MeCN) reaction Reaction Setup: Combine reactants and molecular sieves. Heat at reflux with a Dean-Stark trap if necessary. reagents->reaction 1. workup Workup: Filter off molecular sieves. Remove solvent under reduced pressure. Dissolve residue in an organic solvent and wash with aqueous acid and base. reaction->workup 2. purification Purification: Dry organic layer and concentrate. Purify by chromatography or recrystallization. workup->purification 3. analysis Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, MS purification->analysis 4.

Caption: Generalized workflow for boronic acid-catalyzed amide bond formation.

Spectroscopic Analysis of the Newly Formed Amide

In this case, the boronic acid is a catalyst and should not be incorporated into the final product. The spectroscopic analysis will focus on the formation of the new amide bond.

Technique Expected Observations for the New Amide Product Interpretation
¹H NMR Disappearance of the carboxylic acid proton signal (typically >10 ppm). Appearance of new signals corresponding to the amine portion of the molecule. A new N-H proton signal for the newly formed amide.Confirms the consumption of the starting materials and the formation of the amide product.
¹³C NMR Shift of the carbonyl carbon signal to the characteristic amide region (165-175 ppm).Confirms the formation of the amide functional group.
IR (Infrared) Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a new N-H stretch (~3300 cm⁻¹) and a C=O stretch in the amide region (~1640-1680 cm⁻¹).Provides clear evidence of the conversion of the carboxylic acid to an amide.
MS (Mass Spec.) A molecular ion peak corresponding to the molecular weight of the newly formed amide.Confirms the identity of the product.

Conclusion: A Versatile Reagent with Distinct Spectroscopic Signatures

This compound is a powerful tool for the synthesis of complex molecules in drug discovery and materials science. Its unique combination of a reactive boronic acid, a conformational-directing ortho-fluoro group, and a hydrogen-bonding methoxycarbamoyl moiety provides access to a rich chemical space. The spectroscopic techniques outlined in this guide provide a robust framework for the unambiguous characterization of its reaction products. By comparing the spectroscopic data of its derivatives with those from non-fluorinated or alternative amide-containing analogues, researchers can gain a deeper understanding of the structure-property relationships that govern molecular interactions and biological activity. The careful application of NMR, IR, and mass spectrometry is essential for validating the outcomes of synthetic transformations and for advancing the development of novel chemical entities.

References

  • Dalvit, C., et al. (2009). A fluorinated fragment library for the discovery of 'fluorophilic' protein environments. Journal of the American Chemical Society, 131(36), 12949–12959.
  • Vulpetti, A., & Dalvit, C. (2012). ¹⁹F-NMR: a valuable tool for fragment-based drug discovery. Drug Discovery Today: Technologies, 9(3), e217-e225.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ishihara, K., & Lu, S. (2010).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pye, D. R., & Krska, S. W. (2017). The Suzuki–Miyaura Reaction in the Pharmaceutical Industry. In Topics in Organometallic Chemistry (pp. 1-29). Springer, Cham.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.
  • Harris, R. K., & Becker, E. D. (2002). Encyclopedia of Nuclear Magnetic Resonance, Volume 9: Advances in NMR. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

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A Comparative Guide to Fluoro-Substituted Phenylboronic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex biaryl systems prevalent in pharmaceuticals and advanced materials, the choice of the boronic acid coupling partner is a critical determinant of reaction efficiency and success. The introduction of fluorine atoms onto the phenylboronic acid scaffold imparts unique electronic and steric properties that significantly modulate its reactivity in pivotal cross-coupling reactions. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-fluoro-substituted phenylboronic acids, offering insights into their catalytic performance, the mechanistic rationale for their reactivity, and practical, field-proven experimental protocols.

The Influence of Fluorine Substitution: A Tale of Dueling Electronic Effects

The fluorine atom, owing to its high electronegativity, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect generally increases the Lewis acidity of the boronic acid, a factor that can influence the rate-determining transmetalation step in many catalytic cycles.[1] However, fluorine also possesses lone pairs of electrons that can participate in a resonance-donating effect (+M). The interplay between these opposing electronic forces, along with steric considerations, dictates the overall reactivity of the fluorophenylboronic acid isomer.

A key trend to note is the acidity of the different isomers. The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids. This effect is most pronounced for the ortho isomer, likely due to the formation of an intramolecular hydrogen bond. The meta isomer also shows a significant increase in acidity. In contrast, the para isomer experiences a weaker influence on acidity due to the partial cancellation of the inductive and resonance effects.[1]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Generally, electron-withdrawing groups on the phenylboronic acid can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. However, the choice of base and ligands can significantly modulate this effect. For instance, stronger bases can enhance the formation of the more reactive boronate species, facilitating transmetalation. Bulky, electron-rich phosphine ligands are often employed to accelerate the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[2][3]

Comparative Data for Suzuki-Miyaura Coupling

IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluorophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~85 (estimated)[4]
3-Fluorophenylboronic acid 1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292[5]
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH110390[6]
4-Fluorophenylboronic acid 4-ChloroanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001695[7]

Disclaimer: The data in this table is compiled from different sources and should be used for illustrative purposes only. Reaction conditions and coupling partners vary, which significantly impacts yield. A direct comparison of reactivity should be made under identical conditions.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred for electron-deficient boronic acids as they can more effectively generate the reactive boronate species needed for transmetalation. Aqueous conditions are often employed to dissolve these inorganic bases.

  • Ligand Selection: For challenging couplings, especially with aryl chlorides, bulky and electron-rich phosphine ligands like SPhos and XPhos are employed. These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[2][8]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is common, particularly when using inorganic bases. This biphasic system facilitates the interaction of all reaction components.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine aryl halide, fluorophenylboronic acid, palladium catalyst, ligand, and base in a flask. Inert Evacuate and backfill with inert gas (N₂ or Ar). Prep->Inert 1. Solvent Add degassed solvent. Inert->Solvent 2. Heat Heat to desired temperature and stir. Solvent->Heat 3. Monitor Monitor progress by TLC or GC-MS. Heat->Monitor 4. Cool Cool to room temperature. Monitor->Cool 5. Extract Dilute with organic solvent, wash with water and brine. Cool->Extract 6. Dry Dry organic layer and concentrate. Extract->Dry 7. Purify Purify by column chromatography. Dry->Purify 8.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-fluorobenzene

This protocol is adapted from a literature procedure and serves as a representative example.[6]

Materials:

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • 1-Bromo-4-fluorobenzene (1.0 mmol)

  • G-COOH-Pd-10 catalyst (specify loading, e.g., 1 mol% Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol/Water (1:1, 10 mL)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a round-bottom flask, add 4-fluorophenylboronic acid (1.2 mmol), 1-bromo-4-fluorobenzene (1.0 mmol), G-COOH-Pd-10 catalyst, and potassium carbonate (2.0 mmol).

  • Fit the flask with a reflux condenser and evacuate and backfill with an inert gas three times.

  • Add the ethanol/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4,4'-difluorobiphenyl.

Performance in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds using copper catalysts.[9][10] The reaction is often conducted under milder conditions than its palladium-catalyzed counterparts and can be performed open to the air. The electronic properties of the arylboronic acid also play a significant role in this transformation.

The use of pyridine as both a ligand and a base is common in Chan-Lam couplings.[9][11] It is believed to facilitate the transmetalation of the aryl group to the copper center. Recent studies have also explored the use of copper(II) fluoride (CuF₂) as an efficient catalyst, which can be particularly effective for these couplings.

Comparative Data for Chan-Lam Coupling

Direct comparative data for the three isomers under identical Chan-Lam conditions is scarce. However, studies on related systems suggest that electron-deficient arylboronic acids can be effective coupling partners.

Arylboronic AcidCoupling PartnerCatalystBase/LigandSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid ImidazoleCu(OAc)₂PyridineCH₂Cl₂RT7293[9]
Various arylboronic acids HydantoinsCuF₂NoneMeOHRT1-485-98[2]
Arylboronic acids 2-NitroimidazoleK₂CO₃MeOHRT1249-84[12]

Disclaimer: The data in this table is collated from various sources and is for illustrative purposes. A direct comparison requires identical reaction conditions.

Mechanistic Considerations in Chan-Lam Coupling:

The proposed mechanism involves the formation of a copper(II)-aryl intermediate, which then reacts with the nucleophile (amine or alcohol). The reaction is often facilitated by an oxidant, which can be atmospheric oxygen.[3] The presence of a base like pyridine can promote the formation of a more reactive 'ate' complex of the boronic acid.

Catalytic Cycle: Chan-Lam Coupling

Chan_Lam_Cycle CuII Cu(II) Salt ArBCu Ar-Cu(II) CuII->ArBCu Transmetalation ArCuNuc [Ar-Cu(II)-NR₂/OR]⁺ ArBCu->ArCuNuc Nuc R₂NH / ROH Nuc->ArCuNuc Product Ar-NR₂ / Ar-OR ArCuNuc->Product Reductive Elimination Cu0 Cu(0) ArCuNuc->Cu0 Cu0->CuII ArBOH2 ArB(OH)₂ ArBOH2->ArBCu Oxidant Oxidant (O₂) Oxidant->CuII

Caption: A simplified representation of the catalytic cycle for the Chan-Lam coupling reaction.

Synthesis of Fluoro-Substituted Phenylboronic Acids

The reliable synthesis of the starting fluorophenylboronic acids is crucial. Common methods include the Grignard reaction and lithiation-borylation protocols.

Synthesis via Grignard Reaction:

This method involves the reaction of a fluoro-substituted arylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis.[13][14][15][16]

General Protocol for Grignard Synthesis:

  • Grignard Reagent Formation: React the corresponding fluoro-substituted bromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) to form the Grignard reagent.

  • Borylation: Add the freshly prepared Grignard reagent to a solution of a trialkyl borate (e.g., trimethyl borate) at low temperature (-78 °C).

  • Hydrolysis: Quench the reaction with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and afford the desired fluorophenylboronic acid.

Synthesis via Lithiation-Borylation:

This method is particularly useful for preparing substituted boronic acids and involves the directed ortho-metalation of a fluoro-substituted aromatic compound with a strong lithium base (e.g., n-BuLi, s-BuLi), followed by quenching with a trialkyl borate.[6][17][18]

General Protocol for Lithiation-Borylation:

  • Lithiation: Treat the fluoro-substituted aromatic precursor with a strong lithium base in an anhydrous ether solvent at low temperature (-78 °C).

  • Borylation: Add a trialkyl borate to the reaction mixture.

  • Hydrolysis: Work up the reaction with an aqueous acid to yield the fluorophenylboronic acid.

Conclusion

Fluoro-substituted phenylboronic acids are versatile and valuable reagents in modern catalysis. The position of the fluorine substituent significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity in key cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings.

  • Ortho-fluorophenylboronic acid often exhibits unique reactivity due to the proximity of the fluorine atom to the boronic acid moiety, which can lead to steric hindrance but also allows for potential intramolecular interactions.

  • Meta-fluorophenylboronic acid is a valuable building block where the strong inductive effect of the fluorine atom significantly influences the electronic nature of the aromatic ring.

  • Para-fluorophenylboronic acid presents a balance of inductive and resonance effects, making it a widely used and generally reactive coupling partner.

A thorough understanding of these positional effects, coupled with the rational selection of catalysts, ligands, bases, and reaction conditions, is paramount for researchers aiming to leverage the unique properties of these fluorinated building blocks in the synthesis of novel and complex molecular architectures. This guide provides a foundational understanding and practical protocols to aid in the successful application of fluoro-substituted phenylboronic acids in catalysis.

References

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  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. Retrieved from [Link]

  • Roy, T., Mondal, K., Sengupta, A., & Das, P. (2023). CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight. The Journal of Organic Chemistry, 88(9), 6058–6070.
  • Molander, G. A., & Brown, A. R. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7921.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232.
  • Amatore, C., & Jutand, A. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2011(14), 2203-2216.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF. Retrieved from [Link]

  • Gloaguen, Y., & Glorius, F. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii).
  • CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid. (n.d.). Google Patents.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Roy, T., Mondal, K., Sengupta, A., & Das, P. (2023). CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight. ACS Publications. Retrieved from [Link]

  • 4-fluorophenylboronic acid - 1765-93-1 - Structure, Synthesis, Properties. (n.d.). Molbase. Retrieved from [Link]

  • Menberu, W., Liu, C.-Y., & Shaik, S. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(23), 14659-14670.
  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.
  • Zheldakova, A. V., Potkin, V. I., & Zubenko, A. D. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2268–2279.
  • Dalmás, D. C., et al. (2014). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 25(4), 462-467.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Organic Chemistry Portal. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(5), 281-291.
  • Esfahani, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]

  • Esfahani, R. S., et al. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Retrieved from [Link]

  • So, C. M., & Kwong, F. Y. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(45), 15929–15931.
  • Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
  • Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Zheldakova, A. V., Potkin, V. I., & Zubenko, A. D. (2020). (PDF) Chan–Evans–Lam N 1-(het)arylation and N 1-alkеnylation of 4-fluoroalkylpyrimidin-2(1 H )-ones. ResearchGate. Retrieved from [Link]

  • Qiao, J. X., & Lam, P. Y. S. (2011). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Request PDF. Retrieved from [Link]

  • Stokes, S. L., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Tetrahedron Letters, 106, 154001.

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A Comparative Guide to Purity Assessment of Synthesized (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a sophisticated chemical intermediate, prized by researchers in medicinal chemistry and materials science. Its utility as a building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures integral to the development of novel pharmaceuticals and functional materials. The presence of the fluorine atom and the methoxycarbamoyl group provides specific steric and electronic properties, enabling fine-tuning of the final product's characteristics, such as metabolic stability and target binding affinity.

However, the synthetic utility of this boronic acid is directly contingent upon its purity. The presence of impurities, even at trace levels, can have profound consequences, leading to decreased reaction yields, formation of unwanted side products, and complications in downstream purification processes. In a drug development context, impurities can introduce toxicity and adversely affect the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. Boronic acids, as a class, present unique analytical challenges due to their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, and their susceptibility to protodeboronation[2][3].

This guide provides an in-depth comparison of essential analytical techniques for the robust purity assessment of synthesized this compound. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to empower researchers to select and implement the most effective analytical strategies.

Anticipating the Unwanted: Common Impurities in Synthesis

The purity profile of this compound is intrinsically linked to its synthetic pathway. A common route involves the lithiation of a substituted fluorobenzene precursor followed by quenching with a trialkyl borate and subsequent acidic hydrolysis[4][5]. Understanding this process allows us to anticipate potential impurities:

  • Boroxine: The trimeric cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules. This is often the most common impurity and exists in equilibrium with the monomeric acid form.

  • Protodeboronation Product: The arene resulting from the cleavage of the C-B bond (in this case, 3-fluoro-N-methoxybenzamide).

  • Starting Materials & Reagents: Unreacted precursors or residual reagents from the synthesis.

  • Inorganic Boron Species: Residual boric acid (B(OH)₃) from the hydrolysis step[6].

  • Solvent Adducts and Dimers: These can sometimes be observed, particularly in mass spectrometry analyses[7].

A robust analytical workflow must be capable of separating, identifying, and quantifying these structurally diverse impurities.

An Orthogonal Approach: The Integrated Purity Assessment Workflow

No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, leveraging the strengths of multiple, complementary methods, is essential for a comprehensive assessment.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Characterization & Purity Screening cluster_2 Quantitative Purity Determination cluster_3 Elemental Composition Verification cluster_4 Final Assessment Crude_Product Crude Synthesized This compound NMR NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) - Structural Confirmation - Boroxine detection Crude_Product->NMR Initial Sample LCMS LC-MS Analysis - Impurity Profiling - Molecular Weight Confirmation Crude_Product->LCMS HPLC_UV HPLC-UV - Purity (%) by Area - Quantitation of UV-active impurities NMR->HPLC_UV Structure OK LCMS->HPLC_UV Impurities Identified qNMR qNMR (optional) - Absolute Purity vs. Standard HPLC_UV->qNMR High-Purity Check EA Elemental Analysis (CHN) - Confirms empirical formula HPLC_UV->EA Purity ≥ 98% Pure_Compound Pure Compound (Purity > 98%) qNMR->Pure_Compound EA->Pure_Compound

Caption: Integrated workflow for assessing the purity of the target boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR is indispensable for confirming the chemical structure of the target molecule and identifying key structural impurities. For this compound, a multi-nuclear approach is exceptionally informative.

A. ¹H NMR: The Proton Fingerprint

  • Principle: Provides information on the number, environment, and connectivity of protons in the molecule.

  • Insights Gained: Confirms the presence of the aromatic protons, the methoxy group, and the NH proton. Integration of the signals should correspond to the expected proton count. The presence of peaks corresponding to the protodeboronated impurity (3-fluoro-N-methoxybenzamide) can be readily identified.

  • Causality: The distinct chemical shifts and coupling patterns of the aromatic protons are defined by the electronic effects of the fluorine, boronic acid, and carbamoyl substituents, providing a unique fingerprint for the desired compound.

B. ¹⁹F NMR: The Fluorine Probe

  • Principle: As ¹⁹F has 100% natural abundance and a wide chemical shift range, it is highly sensitive for fluorine-containing molecules[8].

  • Insights Gained: A single peak (or a simple multiplet due to coupling with protons) confirms the presence of a single fluorine environment. The appearance of other ¹⁹F signals would strongly indicate the presence of fluorine-containing impurities.

  • Causality: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. This makes ¹⁹F NMR an excellent tool for purity assessment, as even minor structural changes in impurities can lead to clearly resolved signals away from the main product peak.

C. ¹¹B NMR: The Boron-Specific Lens

  • Principle: ¹¹B NMR is specifically used to probe the environment of the boron atom. It is particularly effective at distinguishing between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate species[9][10].

  • Insights Gained:

    • Boronic Acid (Monomer): A relatively broad signal typically appears in the range of 28-33 ppm.

    • Boroxine (Trimer): A distinct, often sharper signal appears slightly downfield, around 30-35 ppm. The presence of two signals in this region confirms a monomer-trimer equilibrium.

    • Boric Acid: A signal around 19-20 ppm indicates the presence of B(OH)₃.

  • Causality: The hybridization state of the boron atom directly influences the surrounding electron density and thus its NMR chemical shift. This makes ¹¹B NMR the most direct method for observing and semi-quantitatively assessing the degree of boroxine formation[10].

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the B-OH protons are often observable).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No complex setup is usually required.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a quartz NMR tube if available for the cleanest baseline, though modern borosilicate tubes are often sufficient. Reference the spectrum to an external standard like BF₃·OEt₂[11].

  • Data Processing: Process all spectra using appropriate software. Carefully integrate ¹H signals and compare them to the theoretical ratios. Analyze the chemical shifts in the ¹¹B and ¹⁹F spectra to identify the primary species and any impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC coupled with UV detection is the gold standard for determining the percentage purity of organic compounds. It excels at separating the main compound from closely related impurities.

  • Principle: The sample is passed through a column packed with a stationary phase under high pressure. Different components in the mixture interact differently with the stationary phase and are separated based on their retention times. A UV detector measures the absorbance of the components as they elute.

  • Insights Gained: Provides a quantitative measure of purity, typically expressed as "% area." It effectively separates the target compound from precursors, the protodeboronation product, and other UV-active impurities.

  • Causality: The choice of a reversed-phase C18 column is logical because it separates compounds primarily based on hydrophobicity. The polar boronic acid will elute relatively early, while less polar impurities (like the protodeboronation product) will be retained longer. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the boronic acid group, ensuring sharp, symmetrical peaks and reproducible retention times[12]. Using columns with technology that minimizes metal surface interactions can prevent peak tailing and improve resolution for challenging analytes like boronic acids[13].

Experimental Protocol: Reversed-Phase HPLC-UV

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis Prep_Sample Prepare Sample (1 mg/mL in Diluent) Injector Autosampler Inject 5 µL Prep_Sample->Injector Prep_MP Prepare Mobile Phases (e.g., A: 0.1% H₃PO₄ in H₂O B: Acetonitrile) Prep_MP->Injector Column Column (e.g., C18, 250x4.6mm, 5µm) Injector->Column Detector PDA/UV Detector (λ = 254 nm) Column->Detector Chromatogram Analyze Chromatogram - Integrate Peaks - Calculate % Area Purity Detector->Chromatogram

Caption: A typical workflow for HPLC-UV purity analysis.

  • System: An HPLC or UPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A high-quality reversed-phase C18 column (e.g., Waters XSelect, Phenomenex Luna).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might run from 10% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm, or a PDA detector to screen across multiple wavelengths.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample. After the run, integrate all peaks and calculate the purity by dividing the area of the main peak by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is the premier technique for identifying unknown impurities.

  • Principle: As components elute from the LC column, they are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z).

  • Insights Gained: Confirms the molecular weight of the parent compound. Provides molecular weight information for each impurity separated by the LC, allowing for confident structural elucidation. It is highly sensitive for detecting trace-level impurities that may not be visible by UV[14].

  • Causality: ESI is a "soft" ionization technique, which typically keeps the molecule intact, yielding a strong signal for the molecular ion (e.g., [M-H]⁻ in negative ion mode)[7]. This is ideal for confirming the identity of the main peak and proposing structures for impurity peaks based on their mass. The use of a high-resolution mass spectrometer (like a TOF or Orbitrap) can provide an accurate mass measurement, which can be used to determine the elemental formula of an unknown impurity.

Experimental Protocol: LC-MS Analysis
  • System: An LC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a high-resolution instrument for impurity ID).

  • LC Method: The HPLC method described above can often be adapted. Crucially, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives like formic acid (0.1%) .

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes to ensure detection of all components. For boronic acids, negative mode is often more sensitive, showing a prominent [M-H]⁻ peak[7].

  • Mass Analyzer Scan Range: A range of 50-650 m/z is typically sufficient to capture the parent compound and potential dimers or adducts.

  • Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra. Confirm the m/z of the main peak against the theoretical mass of this compound. Analyze the m/z of impurity peaks to deduce their structures (e.g., a mass difference of -B(OH)₂ suggests protodeboronation).

Elemental Analysis: The Fundamental Check

  • Principle: The compound is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage composition of Carbon, Hydrogen, and Nitrogen.

  • Insights Gained: Provides experimental verification of the empirical formula. A result within ±0.4% of the theoretical values is generally considered evidence of high purity[15].

  • Causality: This technique provides a fundamental measure of composition. It is insensitive to impurities with the same empirical formula (isomers) but is excellent at detecting inorganic impurities (salts, boric acid) or residual solvents that would skew the C, H, and N percentages. It serves as an independent, bulk property confirmation of purity.

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, accurately weighed amount of the meticulously dried sample (2-3 mg) is required. The sample must be free of residual solvent.

  • Instrumentation: The sample is analyzed using a commercial CHN analyzer.

  • Analysis: The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values for C₈H₉BFNO₃.

Comparison of Analytical Techniques

Technique Primary Purpose Strengths Limitations Impurities Detected
¹H, ¹⁹F NMR Structural ConfirmationHigh structural resolution; Fast; Non-destructive.Low sensitivity for minor impurities; Can be difficult to quantify without an internal standard.Protodeboronation product; Starting materials; Isomeric impurities.
¹¹B NMR Boron Environment AnalysisMost direct method for observing boroxine and boric acid; Confirms presence of B(OH)₂ group.[9][10]Broad signals can make quantification difficult; Low sensitivity.Boroxine; Boric acid.
HPLC-UV Quantitative PurityExcellent for quantification (% area); High resolution; Robust and reproducible.[13]Requires impurities to have a UV chromophore; Does not provide structural information on its own.Protodeboronation product; UV-active starting materials and by-products.
LC-MS Impurity IdentificationUnambiguous molecular weight confirmation; High sensitivity; Excellent for identifying unknown impurities.[14]Quantification can be complex; Response factors vary between compounds.Broad range of organic impurities, including non-UV active ones.
Elemental Analysis Empirical Formula VerificationConfirms bulk purity and elemental composition; Detects inorganic impurities and residual solvents.[15]Insensitive to impurities with similar elemental composition; Requires a pure, dry sample.Inorganic salts; High levels of residual solvent; Gross structural deviations.

Conclusion

The rigorous assessment of purity for this compound is not a mere formality but a fundamental necessity for its successful application in research and development. A single method is insufficient to declare a compound "pure." A truly trustworthy assessment is built upon an orthogonal foundation of complementary analytical techniques.

The combination of multi-nuclear NMR provides the definitive structural confirmation, with ¹¹B NMR offering a unique window into the common boroxine impurity. HPLC-UV stands as the primary tool for robust quantification of purity. This is powerfully augmented by LC-MS , which provides the crucial identification of unknown impurities that could otherwise derail a synthetic campaign. Finally, Elemental Analysis serves as the ultimate arbiter, confirming that the compound's fundamental elemental composition is correct. By judiciously applying this multi-faceted strategy, researchers and scientists can proceed with confidence, knowing that their starting material is of the requisite quality to achieve their synthetic goals.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. Available at: [Link]

  • St-Gelais, A., Guenot, N., & Morin, J. F. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3468–3475. Available at: [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

  • Waters Corporation (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Jones, A., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available at: [Link]

  • Teutenberg, T., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4149–4155. Available at: [Link]

  • Lin, C. H., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1388, 88-94. Available at: [Link]

  • Waters Corporation (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • SIELC Technologies (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Reddit (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

  • SIELC Technologies (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

  • DiPasquale, T. J., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003–15009. Available at: [Link]

  • Gierczyk, B., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(3), 751-760. Available at: [Link]

  • Gierczyk, B., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

  • DiPasquale, T. J., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Tanaka, K., et al. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 4(10), 3745–3752. Available at: [Link]

  • Ashenafi, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Lönze, M., & Weigand, W. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(1), 23-26. Available at: [Link]

  • ResearchGate (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

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  • Google Patents (n.d.). Process for purification of boronic acid and its derivatives.
  • North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 25(6), 1484–1490. Available at: [Link]

  • Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(3), 444. Available at: [Link]

  • Crysdot LLC (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid. Available at: [Link]

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A Comparative Guide to the Analytical Characterization of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid is a key building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. The purity, stability, and structural integrity of this reagent are paramount to ensure the desired reaction outcomes and the quality of the final products. This guide provides a comprehensive comparison of essential analytical techniques for the thorough characterization of this compound, offering insights into the rationale behind selecting specific methods and detailed protocols for their implementation. While specific experimental data for this exact molecule is not publicly available, this guide will utilize representative data from closely related arylboronic acids to illustrate the expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is an unparalleled, non-destructive technique for obtaining detailed structural information at the atomic level. For a molecule like this compound, a suite of NMR experiments targeting different nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of its chemical structure and purity.

Principle of the Technique

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

Experimental Protocol

A standardized protocol for the NMR analysis of an arylboronic acid is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, especially for the exchangeable boronic acid protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse width of approximately 30 degrees.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to observe all carbon signals without splitting from attached protons.

    • ¹⁹F NMR: Given the fluorine substituent, a ¹⁹F NMR spectrum is crucial for confirming its presence and chemical environment.

    • ¹¹B NMR: This experiment directly probes the boron nucleus, providing information about its hybridization state (sp² for the boronic acid, sp³ for boronate esters or other adducts).[1]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_analysis Data Analysis & Interpretation prep Dissolve 10-20 mg in 0.6 mL Deuterated Solvent H1 ¹H NMR prep->H1 Analyze C13 ¹³C NMR structure Structural Elucidation H1->structure purity Purity Assessment H1->purity F19 ¹⁹F NMR C13->structure B11 ¹¹B NMR F19->structure B11->structure

Caption: Workflow for NMR analysis of this compound.

Data Interpretation and Expected Results
Nucleus Expected Chemical Shifts (ppm) and Coupling Information Gained
¹H Aromatic protons (δ 7.0-8.5), Methoxy protons (~δ 3.8), Amide proton (variable), Boronic acid protons (broad, δ 8-10, may exchange with water).Confirms the presence of key functional groups and provides information on the substitution pattern of the aromatic ring through spin-spin coupling.
¹³C Aromatic carbons (δ 110-160), Carbonyl carbon (~δ 165), Methoxy carbon (~δ 52). The carbon attached to boron will be broad. Carbons attached to fluorine will exhibit C-F coupling.Provides a carbon map of the molecule, confirming the carbon skeleton.
¹⁹F A single resonance in the typical range for an aryl fluoride.Confirms the presence and electronic environment of the fluorine atom.
¹¹B A broad signal around δ 20-30 ppm, characteristic of a trigonal planar (sp²) boronic acid.Confirms the presence of the boronic acid group and its hybridization state.

Comparison with Alternatives: NMR provides significantly more structural detail than other techniques. While mass spectrometry gives molecular weight, it doesn't inherently reveal the connectivity of atoms. HPLC is excellent for purity but offers no structural information.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. It is highly sensitive, requiring only a small amount of sample.

Principle of the Technique

MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z in a mass analyzer. The detector then records the abundance of each ion.

Experimental Protocol

A typical LC-MS protocol for an arylboronic acid would be:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system (LC-MS).[2][3]

  • Data Acquisition:

    • Ionization Mode: ESI is a soft ionization technique suitable for polar molecules like boronic acids. Both positive and negative ion modes should be explored.[3]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements, which can help in confirming the elemental composition.

    • MS/MS: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural clues.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis prep Prepare Dilute Solution (1-10 µg/mL) lc HPLC Separation prep->lc ms ESI-MS Detection (Positive/Negative Mode) lc->ms msms MS/MS Fragmentation ms->msms mw Molecular Weight Confirmation ms->mw frag Structural Information msms->frag

Caption: Workflow for LC-MS analysis of this compound.

Data Interpretation and Expected Results
  • Molecular Ion: The expected monoisotopic mass for C₈H₉BFNO₃ is 197.06. In positive ion mode, the [M+H]⁺ ion at m/z 198.07 would be expected. In negative ion mode, the [M-H]⁻ ion at m/z 196.05 might be observed.

  • Fragmentation Pattern: MS/MS analysis could reveal characteristic losses, such as the loss of water or the methoxy group, which can help in confirming the structure.

  • Boroxine Formation: Boronic acids have a tendency to dehydrate and form cyclic trimers called boroxines. MS can be used to detect these species, which would have a significantly higher mass.

Comparison with Alternatives: MS is far more sensitive than NMR. While NMR is superior for de novo structure elucidation, MS is excellent for confirming the molecular weight of a known compound and for detecting impurities at very low levels, especially when coupled with HPLC.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a cornerstone technique for separating, identifying, and quantifying the components of a mixture. For this compound, HPLC is the method of choice for determining its purity and identifying any related impurities.

Principle of the Technique

HPLC separates compounds based on their differential partitioning between a mobile phase (a liquid solvent) and a stationary phase (a solid adsorbent packed in a column). The time it takes for a compound to elute from the column is its retention time, which is a characteristic property under a given set of conditions.

Experimental Protocol

A general reversed-phase HPLC method for arylboronic acids is as follows:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Instrumentation: A standard HPLC system with a UV detector is typically sufficient.

  • Method Parameters:

    • Column: A C18 column is a common choice for reversed-phase chromatography of arylboronic acids.[4]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is often used. The addition of an acid (e.g., formic acid or trifluoroacetic acid) or a base can improve peak shape and resolution.[2]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is standard.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.

Parameter Typical Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 5% to 95% B over 15 minTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 254 nmWavelength at which many aromatic compounds absorb.

Comparison with Alternatives: While GC can also be used for purity analysis, the non-volatile nature of boronic acids makes it less suitable without derivatization.[5] HPLC is more versatile and directly applicable to this class of compounds.

Thermal Analysis (TGA/DSC): Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, decomposition profile, and phase transitions of a material.

Principle of the Technique
  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and the presence of volatile components.

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.

Experimental Protocol
  • Sample Preparation: Place a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

Data Interpretation and Expected Results
  • TGA: A weight loss step corresponding to the dehydration of the boronic acid to form a boroxine may be observed.[6] Further weight loss at higher temperatures would indicate decomposition.

  • DSC: An endothermic peak corresponding to the melting point of the compound would be observed. Other thermal events, such as decomposition, would also be visible. For boric acid, dehydration is observed as endothermic peaks.

Comparison with Alternatives: Thermal analysis provides unique information about the material's behavior at elevated temperatures, which is not accessible by spectroscopic or chromatographic techniques. This is particularly important for understanding the stability of the compound during storage or in reactions conducted at high temperatures.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Check of Functional Groups

FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Principle of the Technique

FT-IR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: A spectrum is typically collected over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results
Functional Group **Expected Absorption Range (cm⁻¹) **
O-H (boronic acid) Broad, ~3200-3600
N-H (amide) ~3300-3500
C=O (amide) ~1640-1680
B-O (boronic acid) ~1300-1400
C-F ~1000-1300

Comparison with Alternatives: FT-IR is less powerful than NMR for detailed structural elucidation but is much faster and requires less sample preparation. It serves as an excellent initial check to confirm the presence of key functional groups.

Summary Comparison of Analytical Techniques

Technique Primary Application Strengths Limitations
NMR Spectroscopy Structural Elucidation, PurityDetailed structural information, non-destructive, quantitative.Lower sensitivity, higher equipment cost.
Mass Spectrometry Molecular Weight, Trace AnalysisHigh sensitivity, molecular weight confirmation.Limited structural information alone, potential for complex spectra.
HPLC Purity, QuantificationHigh resolution, quantitative, well-established.Provides no structural information.
Thermal Analysis Stability, Phase TransitionsInformation on thermal behavior, stability.Does not provide structural information.
FT-IR Spectroscopy Functional Group IdentificationFast, simple, requires minimal sample preparation.Limited structural detail.

Conclusion

A comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for unambiguous structural confirmation. HPLC is the preferred method for accurate purity determination. Mass spectrometry provides crucial molecular weight information and is ideal for trace impurity analysis. Thermal analysis offers insights into the compound's stability, and FT-IR serves as a rapid check for the presence of key functional groups. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this vital chemical building block, leading to more reliable and reproducible scientific outcomes.

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • ResearchGate. FTIR spectrum of boric acid. [Link]

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

  • ResearchGate. Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Kilinc, E. (2018). Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and their Employment in Fluoride Determination of Dental Formulations and Beverages by Fluorescence Quenching. Journal of Applied Spectroscopy, 85, 849-858. [Link]

  • ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. [Link]

  • ResearchGate. DSC, TGA, and DTGA dependences obtained when heating boron oxide in an... [Link]

  • Smith, M. K., et al. (2015). 11B NMR Spectroscopy: A Versatile Tool for the Investigation of Boronic Acid-Diol Interactions. Journal of Chemical Education, 92(11), 1931-1935. [Link]

  • Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]

  • ResearchGate. 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... [Link]

  • ResearchGate. Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. [Link]

  • Chemcasts. 2-Fluoro-5-(trifluoromethyl)phenylboronic acid Properties vs Temperature. [Link]

  • MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • PubChem. 5-Fluoro-2-methoxyphenylboronic acid. [Link]

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  • MDPI. Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. [Link]

  • NIH. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

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A Technical Guide to the Application of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic Acid in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, a sophisticated building block in modern medicinal chemistry. Moving beyond a simple product overview, we will delve into its primary application, focusing on its pivotal role in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. Through a detailed examination of the Suzuki-Miyaura coupling reaction, supported by experimental data from seminal literature, this guide will offer a comparative perspective on its performance and underscore the chemical rationale for its selection in complex drug development programs.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

Phenylboronic acids are indispensable reagents in contemporary organic synthesis, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of the biaryl scaffolds prevalent in many pharmaceutical agents.

The strategic functionalization of the phenylboronic acid ring with substituents such as fluorine and amide moieties can profoundly influence the physicochemical and pharmacological properties of the final compound. Fluorine, for instance, can enhance metabolic stability, binding affinity, and membrane permeability.[2] Amide groups can introduce key hydrogen bonding interactions, crucial for molecular recognition at the target protein. This compound embodies this principle of strategic substitution, making it a valuable tool for medicinal chemists.

The Landmark Application: Synthesis of the PARP Inhibitor Talazoparib

The most prominent application of this compound is in the synthesis of Talazoparib (BMN 673), a highly potent inhibitor of PARP1 and PARP2.[3][4] Talazoparib has demonstrated significant efficacy in the treatment of cancers with mutations in the BRCA1 and BRCA2 genes.[5] The core structure of Talazoparib features a complex heterocyclic system linked to a substituted phenyl ring, a connection forged through a Suzuki-Miyaura coupling reaction where this compound serves as the key coupling partner.

The Suzuki-Miyaura Coupling in Talazoparib Synthesis: A Closer Look

The synthesis of Talazoparib, as detailed in the seminal paper by Wang et al. in the Journal of Medicinal Chemistry, involves the coupling of a brominated heterocyclic core with this compound.[3][4] This reaction is a critical step in the overall synthetic route, and its efficiency directly impacts the final yield of the active pharmaceutical ingredient (API).

Diagram 1: Synthetic Pathway to Talazoparib via Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Brominated Heterocyclic Core D Talazoparib A->D Suzuki-Miyaura Coupling B This compound B->D C Pd(dppf)Cl2 (catalyst) Na2CO3 (base) Dioxane/H2O (solvent) Heat C->D Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Sources

A Comparative Guide to the Interaction Studies of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid and its Analogs with Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapy and immunology, the nuanced interactions between small molecule inhibitors and their protein targets are of paramount importance. Among the myriad of chemical scaffolds explored, boronic acids have emerged as a versatile and potent class of enzyme inhibitors. This guide provides an in-depth technical comparison of the interaction profiles of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid and its structural and functional analogs, with a primary focus on their interactions with serine proteases, a class of enzymes deeply implicated in various pathologies.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to offer a synthesized narrative grounded in mechanistic insights and field-proven experimental strategies. We will explore the causality behind experimental choices, ensuring that every described protocol is presented as a self-validating system.

The Boronic Acid Moiety: A Privileged Scaffold for Serine Protease Inhibition

Boronic acids are distinguished by their unique ability to form a stable, reversible covalent bond with the catalytic serine residue within the active site of serine proteases. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often highly specific inhibition.[1][2] The electrophilic boron atom is susceptible to nucleophilic attack by the hydroxyl group of the active site serine, forming a tetrahedral boronate adduct that is stabilized by interactions within the oxyanion hole.[1]

The potency and selectivity of a boronic acid inhibitor are not solely dictated by the boronic acid moiety itself but are significantly influenced by the appended chemical structures that engage with the enzyme's substrate-binding pockets.[2] This principle underpins the development of numerous boronic acid-based drugs and clinical candidates.

Visualizing the Mechanism: Boronic Acid Inhibition of a Serine Protease

G cluster_0 Serine Protease Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Tetrahedral Intermediate Ser-OH Serine (Ser-OH) (Nucleophile) His-Im Histidine (His-Im) (General Base) Ser-OH->His-Im H-bond Intermediate Reversible Covalent Complex (Tetrahedral Boronate) Ser-OH->Intermediate Forms covalent bond Asp-COO Aspartate (Asp-COO-) (Stabilizer) His-Im->Asp-COO H-bond His-Im->Intermediate Accepts proton BA This compound R-B(OH)2 BA->Intermediate Nucleophilic attack

Caption: Covalent inhibition mechanism of a serine protease by a boronic acid.

Comparative Analysis: this compound and Key Analogs

While direct interaction studies on this compound are not extensively published, we can infer its potential interaction profile by comparing it with well-characterized analogs targeting serine proteases like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidases (DPPs). FAP is a particularly attractive target in oncology as it is selectively expressed in cancer-associated fibroblasts (CAFs) in the tumor microenvironment of over 90% of epithelial cancers.[3][4][5]

Key Comparators:
  • Talabostat (Val-boroPro, PT-100): A potent inhibitor of FAP and DPPs, Talabostat has demonstrated antitumor activity.[6][7][8] Its dipeptidyl structure provides high affinity and selectivity.

  • Other Dipeptide Boronic Acids: Numerous studies have explored the structure-activity relationships of dipeptide boronic acids, highlighting the importance of the P1 and P2 residues in determining potency and selectivity for various DPPs.[9][10][11][12]

  • Fibroblast Activation Protein Inhibitors (FAPIs): A class of molecules, often quinoline-based, developed for both diagnostic imaging and therapeutic applications targeting FAP.[5][13][14]

Structural and Functional Comparison
FeatureThis compoundTalabostat (Val-boroPro)FAPI Analogs (e.g., FAPI-46)
Core Structure Phenylboronic acidDipeptidyl boronic acidQuinoline-based with a chelator for radiolabeling
Likely Target Class Serine ProteasesSerine Proteases (FAP, DPPs)Serine Proteases (FAP)
Key Moieties Fluoro, MethoxycarbamoylValine, ProlineQuinoline, Chelator (e.g., DOTA)
Mechanism of Action Reversible covalent inhibition via boronic acidReversible covalent inhibition via boronic acidHigh-affinity binding to FAP
Therapeutic/Diagnostic Use InvestigationalAntineoplastic, Immunostimulatory[7][15]Theranostic (Imaging and Radioligand Therapy)[4][5]

The fluoro and methoxycarbamoyl substitutions on the phenyl ring of our topic molecule are expected to modulate its electronic properties and hydrogen bonding potential, thereby influencing its binding affinity and selectivity for the target enzyme's active site. The methoxycarbamoyl group, in particular, could engage in crucial hydrogen bond interactions within the S1 or S2 pockets of the protease.

Experimental Workflows for Characterizing Molecular Interactions

To rigorously characterize the interaction of this compound with a target serine protease, a multi-pronged approach employing biophysical and biochemical techniques is essential. Below are detailed protocols for key experiments, designed to be self-validating through the inclusion of appropriate controls.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of binding events between a ligand and an analyte.[16][17] It provides quantitative information on association rate constants (kon), dissociation rate constants (koff), and the equilibrium dissociation constant (KD).

Experimental Workflow: SPR

G cluster_0 SPR Experimental Workflow Start Start Immobilize Immobilize Target Protease on Sensor Chip Start->Immobilize Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject_Analyte Inject this compound (Multiple Concentrations) Equilibrate->Inject_Analyte Association Monitor Association Phase Inject_Analyte->Association Dissociation Monitor Dissociation Phase (Buffer Flow) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Regenerate->Inject_Analyte Next Concentration Data_Analysis Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) Regenerate->Data_Analysis Determine_Kinetics Determine kon, koff, KD Data_Analysis->Determine_Kinetics End End Determine_Kinetics->End

Caption: Workflow for SPR-based kinetic analysis of inhibitor binding.

Detailed SPR Protocol:
  • Immobilization of Target Protease:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target serine protease (e.g., FAP) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-5000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least one order of magnitude above and below the expected KD.

    • Inject each concentration over the reference and protein-immobilized flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Between each concentration, regenerate the sensor surface with a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Globally fit the sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Trustworthiness Check: The inclusion of a reference flow cell and the global fitting of data from multiple analyte concentrations enhance the reliability of the obtained kinetic parameters.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).[18][19] From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

Experimental Workflow: ITC

G cluster_0 ITC Experimental Workflow Start Start Load_Protein Load Target Protease into Sample Cell Start->Load_Protein Load_Inhibitor Load this compound into Syringe Load_Protein->Load_Inhibitor Equilibrate_Temp Equilibrate to Desired Temperature Load_Inhibitor->Equilibrate_Temp Titration Perform a Series of Small Injections Equilibrate_Temp->Titration Measure_Heat Measure Heat Change after Each Injection Titration->Measure_Heat Measure_Heat->Titration Repeat Generate_Isotherm Integrate Heat Peaks to Generate Binding Isotherm Measure_Heat->Generate_Isotherm Fit_Data Fit Isotherm to a Binding Model Generate_Isotherm->Fit_Data Determine_Thermo Determine KD, ΔH, and Stoichiometry (n) Fit_Data->Determine_Thermo End End Determine_Thermo->End

Caption: Workflow for ITC-based thermodynamic analysis of inhibitor binding.

Detailed ITC Protocol:
  • Sample Preparation:

    • Dialyze the target protease and dissolve the this compound in the same buffer to minimize heats of dilution. A common buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.

    • The protein concentration in the sample cell should be approximately 10-20 times the expected KD. The inhibitor concentration in the syringe should be 10-15 times the protein concentration.

  • Titration:

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

    • After thermal equilibration, perform a series of small (e.g., 2-10 µL) injections of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, ΔH, and the stoichiometry of binding (n).

Trustworthiness Check: A control experiment where the inhibitor is titrated into buffer alone should be performed to determine the heat of dilution, which is then subtracted from the experimental data.

Concluding Remarks

The study of the interactions between this compound and its target proteins is crucial for its development as a potential therapeutic agent. By employing a combination of robust biophysical techniques such as SPR and ITC, researchers can obtain a comprehensive understanding of the binding kinetics and thermodynamics that govern these interactions. The comparative analysis with well-characterized boronic acid inhibitors provides a valuable framework for interpreting experimental data and guiding further optimization of this promising molecule. The detailed protocols provided herein serve as a starting point for rigorous and self-validating interaction studies, ultimately contributing to the advancement of targeted therapies.

References

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  • Sharma, S., et al. (2023). Glucose regulation by newly synthesized boronic acid functionalized molecules as dipeptidyl peptidase IV inhibitor: a potential compound for therapeutic intervention in hyperglycaemia. Journal of Biomolecular Structure and Dynamics, 41(8), 2946-2959. [Link]

  • Wu, J., et al. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. PubMed, 22856333. [Link]

  • Arnold, K. M., et al. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. ACS Omega, 2(5), 2293-2302. [Link]

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  • BenchChem. (2025). Application Notes and Protocols for Boron-Based Serine Protease Inhibitors.
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  • NanoSPR. Surface Plasmon Resonance Analysis of Antibiotics Using Imprinted Boronic Acid-Functionalized Au Nanoparticle Composites. [Link]

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  • Li, M., et al. (2010). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic Letters, 12(16), 3594-3597. [Link]

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  • van Breemen, R. B., et al. (2001). Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry. Analytical Chemistry, 73(11), 2575-2579. [Link]

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Safety Operating Guide

Navigating the Disposal of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. Just as crucial as the synthesis itself is the safe and responsible management of the chemical waste generated. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, a specialized building block in organic synthesis. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Hazard Profile

This compound is a trifunctional molecule, and its hazard profile is a composite of its constituent parts: a fluorinated phenyl ring, a boronic acid moiety, and a methoxycarbamoyl group. While a specific Safety Data Sheet (SDS) for this exact compound provides the most accurate information, we can infer its primary hazards from structurally similar compounds.[1][2][3][4]

Key Hazards:

  • Skin and Eye Irritation: Like many boronic acids and fluorinated aromatic compounds, it is likely to be an irritant to the skin and eyes.[2][3][4]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3]

  • Potential for Harm if Swallowed: Similar boronic acid derivatives are classified as harmful if ingested.[2][5]

  • Environmental Persistence: The presence of a carbon-fluorine bond suggests that this compound may be persistent in the environment, necessitating specialized disposal methods for its complete destruction.[6]

Hazard Classification (Anticipated)GHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313
Serious Eye Damage/Eye IrritationCategory 2AP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3P261, P271, P304+P340, P312
Acute Toxicity, OralCategory 4P264, P270, P301+P312, P330

This table is a summary of anticipated hazards based on similar compounds. Always refer to the specific SDS for the compound in use.

Immediate Safety and Handling

Prior to handling this compound, it is imperative to have the appropriate engineering controls and personal protective equipment (PPE) in place.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions or dissolution, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[2]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[5]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[6] Do not attempt to dispose of this compound down the drain or in regular trash.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste:

    • Place any unused or contaminated this compound into a clearly labeled, dedicated hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and disposable labware should also be collected in this container.[7]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents, strong acids, or strong bases.[2] Carbamates can be incompatible with strong acids and bases.[8]

Decontamination of Labware

Reusable labware that has come into contact with the compound should be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood.

  • Collect Rinse Solvent: The initial solvent rinse should be collected and disposed of as hazardous liquid waste.

  • Washing: Subsequent washing with soap and water can then be performed.

Managing Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.

    • Finally, wash the area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

The Rationale Against On-site Neutralization

While some simple boronic acids can be neutralized with a mild base for disposal, this is not recommended for this compound without a validated and approved institutional procedure.[9] The complex structure of this molecule presents several challenges:

  • Hydrolysis of the Carbamate Group: The methoxycarbamoyl group may be susceptible to hydrolysis under acidic or basic conditions, especially with heating, which could generate unknown and potentially more hazardous byproducts.

  • Reactivity of the Fluorinated Ring: The presence of the fluorine atom can influence the reactivity of the entire molecule.

  • Incomplete Reaction: Without proper analytical confirmation, it is difficult to ensure that the neutralization or degradation reaction has gone to completion.

Therefore, the most prudent and safest approach is to dispose of the compound in its original form through a certified hazardous waste management service.

The Final Disposal Pathway: High-Temperature Incineration

The recommended and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[6] This process is necessary to break the highly stable carbon-fluorine bond, which is resistant to many other forms of degradation.[6] Your institution's EHS department will work with a licensed hazardous waste disposal facility that operates incinerators capable of handling halogenated organic waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_Handling Handling & Use cluster_Segregation Segregation & Collection cluster_FinalDisposal Final Disposal Start Handling of this compound PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood Start->FumeHood SolidWaste Solid Waste (Unused Compound, Contaminated Disposables) FumeHood->SolidWaste LiquidWaste Liquid Waste (Solutions, Solvent Rinses) FumeHood->LiquidWaste Spill Spill Occurs FumeHood->Spill SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SpillCleanup Absorb and Collect in Hazardous Waste Container Spill->SpillCleanup EHS Contact EHS for Waste Pickup SolidContainer->EHS LiquidContainer->EHS SpillCleanup->EHS Incineration High-Temperature Incineration by Certified Vendor EHS->Incineration End Complete & Compliant Disposal Incineration->End

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.

References

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • BenchChem. Safety and handling of fluorinated organic compounds. (2025).
  • ChemicalBook. 2-FLUORO-5-(METHOXY(METHYL)CARBAMOYL)PHENYLBORONIC ACID - Safety Data Sheet. (2023).
  • BenchChem. Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals. (2025).
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • CAMEO Chemicals. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
  • CP Lab Safety. Carbamates Waste Compatibility.
  • KamulinBiotech Co., Ltd. Materials Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid. (2010).
  • Sigma-Aldrich. SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. (2024).
  • Sigma-Aldrich. SAFETY DATA SHEET - Phenylboronic acid. (2025).
  • Fluorochem. Safety Data Sheet - (3-(Neopentyloxy)phenyl)boronic acid. (2024).

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Navigating the Safe Handling of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of specialized reagents is paramount in the fast-paced environment of drug discovery and development. This guide provides essential, immediate safety and logistical information for the use of (2-Fluoro-5-(methoxycarbamoyl)phenyl)boronic acid, a compound often utilized in cross-coupling reactions. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the underlying scientific rationale, ensuring a culture of safety and excellence in your laboratory.

Immediate Hazard Assessment and Core Precautions

This compound should be handled as a hazardous substance with the following primary concerns:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][3][5]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.[1][2][3]

  • Hygroscopic Nature: Many boronic acids are hygroscopic, meaning they can absorb moisture from the air. This can affect the compound's reactivity and also presents a handling challenge with clumping.[6]

All operations involving this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][7]Protects against airborne powder and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before each use and changed immediately if contaminated.[4]
Body Protection A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection A NIOSH-approved N95 (or better) respirator is recommended when handling the solid compound, especially when weighing or transferring, to prevent inhalation of dust particles.Minimizes the risk of respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring experimental integrity.

1. Preparation and Workspace Setup:

  • Designate a specific area within a chemical fume hood for handling the compound.

  • Ensure the work surface is clean and free of clutter.

  • Have all necessary equipment (spatulas, weighing paper, vials, etc.) and waste containers readily available within the hood.

2. Donning PPE:

  • Follow the correct sequence for donning PPE: lab coat, then respirator, followed by eye protection, and finally gloves.

3. Handling the Compound:

  • As boronic acids can be hygroscopic, minimize the time the container is open to the atmosphere.

  • When weighing and transferring the powder, do so carefully to avoid generating dust.[2] Use a powder funnel if necessary.

  • If the powder is clumpy due to moisture absorption, it may be necessary to gently break it up within the container using a clean, dry spatula.

4. Post-Handling and Decontamination:

  • Thoroughly clean the work area with an appropriate solvent to remove any residual chemical.

  • Decontaminate all equipment used.

5. Doffing PPE:

  • Remove PPE in the reverse order of donning to prevent cross-contamination: gloves first, then lab coat, eye protection, and finally the respirator.

  • Wash hands thoroughly with soap and water after removing all PPE.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Stewardship

All waste generated from the use of this compound, including contaminated consumables and excess material, must be treated as hazardous chemical waste.

  • Collect all solid waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Risk Assessment cluster_1 PPE Requirements cluster_2 Final Check Start Handling this compound Task Task Involves Handling Solid Powder? Start->Task BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Task->BasePPE No (e.g., working with dilute solution) EnhancedPPE Enhanced PPE: - Standard PPE - N95 Respirator Task->EnhancedPPE Yes (e.g., weighing, transferring solid) FinalCheck Emergency Equipment Accessible? (Eyewash, Safety Shower) BasePPE->FinalCheck EnhancedPPE->FinalCheck Proceed Proceed with Work FinalCheck->Proceed Yes Stop STOP! Ensure accessibility FinalCheck->Stop No

Caption: PPE selection workflow for handling the specified boronic acid.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their critical work, fostering a laboratory environment where both scientific advancement and personal safety are held in the highest regard.

References

  • PubChem. 2-Fluorophenylboronic acid Laboratory Chemical Safety Summary. [Link]

  • Cole-Parmer. 3-(Hydroxymethyl)phenylboronic acid Material Safety Data Sheet. [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • AirClean Systems. Powder Handling. [Link]

  • coatingAI. Best Practices for Powder Storage and Handling. [Link]

  • De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First! [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

Sources

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